3-Phosphonobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phosphonobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O5P/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKXCRILZNBJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325127 | |
| Record name | 3-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14899-31-1 | |
| Record name | NSC408732 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phosphonobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phosphonobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phosphonobenzoic acid CAS number and structure
An In-depth Technical Guide to 3-Phosphonobenzoic Acid
This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on data presentation and experimental context.
Chemical Identity and Structure
This compound is an organic compound characterized by the presence of both a carboxylic acid and a phosphonic acid group attached to a benzene ring at positions 1 and 3, respectively.
Molecular Formula: C₇H₇O₅P[1][2]
The structure of this compound is visualized below.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 202.10 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | m-Phosphonobenzoic acid | |
| Density | 1.65 g/cm³ | [2] |
| Boiling Point | 518.1 °C at 760 mmHg | [2] |
| Flash Point | 267.2 °C | [2] |
| pKa | 1.58 ± 0.10 (Predicted) | [2] |
| InChI Key | ZKKXCRILZNBJJM-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC(=C1)P(=O)(O)O)C(=O)O | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the hydrolysis of a corresponding phosphonate ester.
Experimental Protocol: Hydrolysis of Diethyl 3-phosphonobenzoate
This protocol is a general representation and may require optimization based on specific laboratory conditions and available starting materials.
-
Reaction Setup: A solution of diethyl 3-phosphonobenzoate in a suitable solvent (e.g., a mixture of dioxane and water) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis: Concentrated hydrochloric acid is added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) to yield pure this compound.
A generalized workflow for the synthesis of phosphonic acids from phosphonate esters is depicted below.
Caption: General workflow for phosphonic acid synthesis.
Applications in Drug Development
Phosphonic acids are recognized for their utility in medicinal chemistry, often serving as stable mimics of phosphate groups.[3] This structural analogy allows them to act as enzyme inhibitors or to target bone tissue.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential areas of investigation.
-
Enzyme Inhibition: The phosphonate group can mimic the transition state of phosphate ester hydrolysis, making phosphonic acid derivatives potential inhibitors of enzymes such as phosphatases, proteases, and kinases.
-
Bone Targeting: The high affinity of the phosphonate moiety for calcium phosphate allows for the targeted delivery of therapeutic agents to bone tissue. This is a well-established principle in the design of drugs for osteoporosis and other bone-related diseases.[3]
The role of phosphonates as phosphate mimetics in enzyme inhibition is illustrated in the following diagram.
Caption: Phosphonate as a phosphate mimic in enzyme inhibition.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. While specific spectra are proprietary, typical chemical shifts in ¹H NMR and ¹³C NMR can be predicted based on the structure.
Predicted ¹H NMR Data:
-
Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing complex splitting patterns due to coupling.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>12 ppm).
-
Phosphonic Acid Protons: A broad singlet, the chemical shift of which is dependent on the solvent and concentration.
Predicted ¹³C NMR Data:
-
Carbonyl Carbon: A signal around 165-175 ppm.
-
Aromatic Carbons: Signals in the range of 125-140 ppm. The carbon attached to the phosphonic acid group will show coupling to the phosphorus atom.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of general safety recommendations.
| Hazard Category | Precautionary Measures |
| Eye Contact | Causes serious eye irritation.[4] Wear safety glasses with side-shields or goggles.[5] If in eyes, rinse cautiously with water for several minutes.[4] |
| Skin Contact | Causes skin irritation.[4] Wear protective gloves and clothing.[5] If on skin, wash with plenty of soap and water.[4] |
| Inhalation | May cause respiratory irritation. Avoid breathing dust.[5] Use in a well-ventilated area.[5] |
| Ingestion | Harmful if swallowed.[6] Do not eat, drink or smoke when using this product.[7] If swallowed, rinse mouth.[6] |
| Storage | Store in a dry, cool, and well-ventilated place.[5] Keep container tightly closed.[5] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations.[7] |
For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound|14899-31-1 - MOLBASE Encyclopedia [m.molbase.com]
- 2. Page loading... [guidechem.com]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. innophos.com [innophos.com]
In-depth Technical Guide on the Safe Handling of 3-Phosphonobenzoic Acid
This guide is intended for researchers, scientists, and drug development professionals who may handle 3-Phosphonobenzoic acid. It summarizes potential hazards, safe handling procedures, and emergency responses.
Hazard Identification
Based on data for analogous compounds, this compound should be handled as a hazardous substance. The primary hazards are associated with its acidic and corrosive nature. The GHS classifications for related phosphonic and benzoic acids suggest the following potential hazards.
Table 1: GHS Hazard Classification Summary (Based on Analogous Compounds)
| Hazard Class | GHS Classification | Hazard Statements |
| Physical Hazards | Corrosive to metals, Category 1 | H290: May be corrosive to metals.[1] |
| Health Hazards | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation, Category 1B/2 | H314: Causes severe skin burns and eye damage.[1][2] / H315: Causes skin irritation.[3] | |
| Serious Eye Damage/Irritation, Category 1 | H318: Causes serious eye damage.[2][4] / H319: Causes serious eye irritation.[3] | |
| Specific Target Organ Toxicity - Single Exposure, Category 3 | H335: May cause respiratory irritation.[4] | |
| Environmental Hazards | Hazardous to the aquatic environment, long-term hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects.[1][2] |
Precautionary Statements (P-Statements): A comprehensive list of precautionary statements is provided in the sections below, covering prevention, response, storage, and disposal. Key preventative statements include P260 (Do not breathe dust), P273 (Avoid release to the environment), and P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure. Always have an eyewash station and safety shower readily accessible where this chemical is handled.[5][6] First aiders should protect themselves from exposure.[1]
Table 2: Summary of First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove person to fresh air and keep comfortable for breathing.[1][6] If breathing is difficult or stops, provide artificial respiration.[7] Immediately call a POISON CENTER or doctor.[1] |
| Skin Contact | Immediately take off all contaminated clothing.[1] Rinse skin with plenty of water or shower for at least 15 minutes.[5][6] Chemical burns must be treated by a physician.[1] Call a POISON CENTER or doctor immediately. |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Immediately call an ophthalmologist or POISON CENTER.[1] |
| Ingestion | Rinse mouth with water.[1][7] Do NOT induce vomiting (risk of perforation).[1][6] Never give anything by mouth to an unconscious person.[7] Call a POISON CENTER or doctor immediately.[1] |
Below is a workflow for handling emergency first aid response to an exposure event.
References
A Technical Guide to the Spectroscopic Characterization of 3-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Phosphonobenzoic acid, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Due to the limited availability of experimentally verified spectra for this compound in public databases, this guide utilizes predicted data and data from analogous compounds to provide a robust analytical framework.
Introduction
This compound is a bifunctional organic molecule containing both a carboxylic acid and a phosphonic acid group attached to a benzene ring. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide outlines the expected spectroscopic signatures and provides detailed experimental protocols for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The key nuclei for analysis are ¹H, ¹³C, and ³¹P.
Data Presentation: Predicted NMR Chemical Shifts
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.2 - 8.4 | Singlet (or Doublet of doublets) |
| H-4 | 7.8 - 8.0 | Doublet of triplets |
| H-5 | 7.5 - 7.7 | Triplet |
| H-6 | 8.0 - 8.2 | Doublet of triplets |
| COOH | 12.0 - 13.0 | Broad Singlet |
| P-OH | 10.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-COOH) | 130 - 135 |
| C-2 | 130 - 135 |
| C-3 (C-P) | 135 - 140 (doublet, ¹JC-P) |
| C-4 | 128 - 132 |
| C-5 | 128 - 132 |
| C-6 | 130 - 135 |
| COOH | 165 - 175 |
Table 3: Predicted ³¹P NMR Data for this compound
| Phosphorus Assignment | Predicted Chemical Shift (δ, ppm) |
| -PO(OH)₂ | +10 to +25 |
Experimental Protocol: NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid sample like this compound is as follows:
-
Sample Preparation :
-
Weigh approximately 5-20 mg of the solid this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Choose a suitable deuterated solvent in which the compound is soluble, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄.
-
Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
-
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
-
Data Acquisition :
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance signal-to-noise.
-
For ³¹P NMR, a proton-decoupled experiment is also common. The chemical shifts are typically referenced to an external standard of 85% H₃PO₄.
-
Adjust acquisition parameters such as the number of scans, relaxation delay, and pulse width to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Reference the chemical shifts to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Data Presentation: Expected FTIR Absorption Bands
The following table lists the characteristic vibrational frequencies for the functional groups in this compound.
Table 4: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Very Broad |
| Carboxylic Acid | C=O stretch | 1680-1720 | Strong |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium |
| Carboxylic Acid | O-H bend | 920-960 | Medium, Broad |
| Phosphonic Acid | P=O stretch | 1150-1250 | Strong |
| Phosphonic Acid | P-O-H stretch | 900-1050 | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |
| Aromatic Ring | C-H out-of-plane bend | 690-900 | Strong |
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
The ATR-FTIR method is often preferred for solid samples due to its simplicity and minimal sample preparation.
-
Instrument Preparation :
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application :
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is collected over a standard mid-IR range, typically 4000-400 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the major absorption bands and correlate them with the functional groups present in the molecule using the data in Table 4 and standard correlation charts.
-
-
Cleaning :
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Spectroscopic characterization workflow for this compound.
This guide provides a foundational understanding of the key spectroscopic features of this compound and the methodologies for their determination. For definitive structural confirmation, comparison with a certified reference standard is always recommended.
Alternative Synthesis Routes for 3-Phosphonobenzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary and alternative synthesis routes for 3-Phosphonobenzoic acid, a molecule of significant interest in medicinal chemistry and materials science. The strategic placement of both a carboxylic acid and a phosphonic acid group on the aromatic ring makes it a valuable building block for the development of novel therapeutic agents and functional materials. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and illustrates the logical workflows of the synthetic pathways.
Introduction
This compound, also known as 3-carboxyphenylphosphonic acid, is a bifunctional organic compound. Its unique structure allows for diverse chemical modifications and applications. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the phosphonic acid group can act as a phosphate mimic, a metal chelator, or a linker for surface modification. This guide explores the most common and effective methods for its synthesis, providing researchers with the necessary information to select and implement the most suitable route for their specific needs.
Primary Synthesis Route: Two-Step Approach from 3-Bromobenzoic Acid Derivatives
The most established and widely applicable synthesis of this compound involves a two-step process: the formation of a phosphonate ester from a 3-bromobenzoic acid derivative, followed by the hydrolysis of the ester to the desired phosphonic acid.
Step 1: Formation of Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate
This initial step focuses on the creation of the carbon-phosphorus bond. Two primary methods are employed: the Michaelis-Arbuzov reaction and the Palladium-Catalyzed Cross-Coupling (Hirao) reaction.
The Michaelis-Arbuzov reaction is a classic and robust method for forming C-P bonds.[1] It involves the reaction of a trialkyl phosphite with an alkyl halide. In this context, a derivative of 3-bromobenzoic acid is used. To avoid side reactions with the carboxylic acid, it is typically protected as an ester, for example, ethyl 3-bromobenzoate.
Experimental Protocol:
A mixture of ethyl 3-bromobenzoate and a slight excess of triethyl phosphite is heated, often in the presence of a nickel(II) chloride catalyst. The reaction proceeds via nucleophilic attack of the phosphite on the benzylic carbon, followed by dealkylation to form the phosphonate ester.
Detailed experimental parameters are summarized in Table 1.
The Hirao reaction offers a milder alternative for the formation of arylphosphonates.[2] This method utilizes a palladium catalyst to couple an aryl halide with a dialkyl phosphite.
Experimental Protocol:
Ethyl 3-bromobenzoate, diethyl phosphite, and a suitable base (e.g., triethylamine) are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in an inert solvent like toluene. The reaction is typically carried out under an inert atmosphere at elevated temperatures.
Detailed experimental parameters are summarized in Table 1.
Table 1: Comparison of Methods for Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate Synthesis
| Parameter | Method A: Michaelis-Arbuzov | Method B: Hirao Cross-Coupling |
| Starting Materials | Ethyl 3-bromobenzoate, Triethyl phosphite | Ethyl 3-bromobenzoate, Diethyl phosphite |
| Catalyst | NiCl₂ (catalytic) | Pd(PPh₃)₄ (catalytic) |
| Base | Not required | Triethylamine (or other organic base) |
| Solvent | Often neat or high-boiling solvent | Toluene, Dioxane, or similar |
| Temperature | 150-160 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Reported Yield | 70-85% | 85-95% |
| Advantages | Simple setup, no base required | Milder conditions, higher yields |
| Disadvantages | High temperatures, longer reaction times | Requires palladium catalyst and inert atmosphere |
Step 2: Hydrolysis of the Phosphonate Ester
The final step in this primary route is the cleavage of the phosphonate and carboxylate esters to yield this compound. This can be achieved through acidic or basic hydrolysis, or by using silyl halides (McKenna's method).[3][4]
Experimental Protocol:
Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate is refluxed in concentrated hydrochloric acid.[5] The strong acidic conditions lead to the hydrolysis of both the phosphonate and the carboxylate esters. The product precipitates upon cooling and can be isolated by filtration. Microwave-assisted hydrolysis can significantly reduce the reaction time.
Detailed experimental parameters are summarized in Table 2.
This method offers a milder alternative to strong acid hydrolysis, which can be beneficial for sensitive substrates.[3] The reaction proceeds in two stages: silylation of the ester followed by methanolysis.
Experimental Protocol:
Diethyl (3-(ethoxycarbonyl)phenyl)phosphonate is treated with excess bromotrimethylsilane (TMSBr) in an inert solvent like dichloromethane at room temperature. This cleaves the ethyl groups from the phosphonate and the carboxylate ester. The intermediate silyl ester is then quenched with methanol to afford the final product.
Detailed experimental parameters are summarized in Table 2.
Table 2: Comparison of Hydrolysis Methods
| Parameter | Method C: Acidic Hydrolysis | Method D: McKenna's Method |
| Reagents | Concentrated HCl | Bromotrimethylsilane (TMSBr), Methanol |
| Solvent | Water | Dichloromethane, Acetonitrile |
| Temperature | Reflux (approx. 110 °C) | Room Temperature |
| Reaction Time | 6-12 hours (conventional), <30 min (microwave) | 4-8 hours |
| Reported Yield | 80-95% | >90% |
| Advantages | Inexpensive reagents, simple procedure | Mild conditions, high yields |
| Disadvantages | Harsh conditions, potential for side reactions | More expensive reagents, moisture sensitive |
Alternative Synthesis Routes
While the two-step approach is the most common, alternative strategies exist for the synthesis of this compound.
Phosphonation of 3-Iodobenzoic Acid
An alternative to using 3-bromobenzoic acid derivatives is to start with 3-iodobenzoic acid. The higher reactivity of the C-I bond can sometimes lead to improved reaction kinetics in palladium-catalyzed couplings.
Experimental Protocol:
Similar to the Hirao reaction described in section 2.1.2, 3-iodobenzoic acid can be coupled with diethyl phosphite in the presence of a palladium catalyst and a base. The carboxylic acid may need to be protected as an ester prior to the coupling reaction to avoid side reactions.
Direct Phosphonation using Phosphorous Acid
Direct methods for the formation of phosphonic acids from phosphorous acid are also known, though less common for arylphosphonic acids.[3] These methods can be advantageous as they avoid the ester hydrolysis step. However, they often require harsh conditions and can suffer from lower yields and purification challenges.
Visualization of Synthetic Workflows
To provide a clear understanding of the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Primary synthesis workflow for this compound.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence involving the formation of a phosphonate ester from a 3-bromobenzoic acid derivative, followed by hydrolysis. For the C-P bond formation, the palladium-catalyzed Hirao coupling generally offers milder conditions and higher yields compared to the Michaelis-Arbuzov reaction. For the final hydrolysis step, both strong acid hydrolysis and McKenna's method using trimethylsilyl bromide are effective, with the choice depending on the substrate's sensitivity and cost considerations. The alternative routes provide additional options for researchers depending on the availability of starting materials and desired reaction conditions. This guide provides the necessary details for researchers to make an informed decision on the most appropriate synthetic strategy for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Coordination Modes of 3-Phosphonobenzoic Acid with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phosphonobenzoic acid (3-PBA) is a bifunctional organic linker of significant interest in the fields of coordination chemistry and materials science. Its unique structure, featuring both a carboxylic acid and a phosphonic acid group, allows for a diverse range of coordination modes with various metal ions. This versatility makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials with potential applications in catalysis, drug delivery, and medical imaging. This technical guide provides a comprehensive overview of the known and potential coordination modes of 3-PBA with metal ions, based on crystallographic data from analogous systems. It includes detailed experimental protocols for the synthesis and characterization of such complexes and summarizes key structural data in tabular format.
Introduction to this compound as a Ligand
This compound presents two distinct functional groups for coordination with metal centers: the carboxylate group (-COOH) and the phosphonate group (-PO(OH)₂). The presence of both a "hard" carboxylate oxygen and "hard" phosphonate oxygen donors allows 3-PBA to coordinate with a wide variety of metal ions, including transition metals and lanthanides. The phosphonic acid functional group is particularly noteworthy for its ability to form robust bonds with metal ions, leading to the formation of stable coordination compounds. The coordination behavior is further influenced by factors such as the pH of the reaction medium, the nature of the metal ion, and the presence of other coordinating or templating molecules.
Coordination Modes of the Carboxylate and Phosphonate Groups
Based on the extensive literature on related carboxylate- and phosphonate-based ligands, several coordination modes can be anticipated for this compound.
Carboxylate Group Coordination
The carboxylate group can coordinate to metal ions in several ways, including monodentate, bidentate (chelating or bridging), and bridging modes. The specific mode adopted will depend on the metal ion's coordination preferences and the steric environment.
Phosphonate Group Coordination
The phosphonate group, with its three oxygen atoms, offers a richer variety of coordination possibilities. It can act as a monodentate, bidentate, or tridentate ligand and can bridge multiple metal centers, leading to the formation of higher-dimensional networks. The protonation state of the phosphonate group, which is pH-dependent, plays a crucial role in determining its coordination behavior.
Logical Flow of Coordination and Framework Formation
The formation of coordination polymers and MOFs with 3-PBA is a self-assembly process governed by the coordination preferences of the metal ion and the geometry of the ligand. The following diagram illustrates the logical relationship between the ligand, metal ion, and the resulting structure.
Caption: Logical flow from ligands and metal ions to the final framework.
Experimental Protocols
The synthesis of metal complexes with this compound typically involves solvothermal or hydrothermal methods. The following are representative experimental protocols adapted from the synthesis of similar phosphonate-based MOFs.
General Synthesis of a Transition Metal-3-PBA MOF
A mixture of this compound, a transition metal salt (e.g., nitrate or chloride), and a suitable solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), or a mixture of solvents) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 100 and 180 °C) for a period of 1 to 3 days. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.
General Synthesis of a Lanthanide-3-PBA MOF
Lanthanide complexes are often synthesized under similar solvothermal conditions. A lanthanide salt (e.g., nitrate or chloride) is reacted with this compound in a polar solvent. The pH of the reaction mixture can be adjusted using a base or an acid to influence the deprotonation state of the ligand and the final structure of the product. The reaction is typically carried out at elevated temperatures for an extended period to promote the formation of crystalline material.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional structure of the coordination complexes, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to identify the crystalline products.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the coordination environment of the carboxylate and phosphonate groups by observing shifts in their characteristic vibrational frequencies upon coordination to the metal ion.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the resulting frameworks and to identify the presence of coordinated or guest solvent molecules.
-
Elemental Analysis: Confirms the elemental composition of the synthesized materials.
Quantitative Data on Coordination Modes
While specific crystallographic data for this compound complexes are limited in the public domain, the following tables summarize typical bond lengths for metal-carboxylate and metal-phosphonate interactions based on analogous structures found in the Cambridge Structural Database. These values can serve as a reference for researchers working on new 3-PBA based materials.
Table 1: Typical Metal-Oxygen Bond Lengths in Metal Carboxylate Complexes
| Metal Ion | Coordination Mode | M-O Bond Length (Å) |
| Cu(II) | Monodentate | 1.9 - 2.1 |
| Bidentate Chelating | 2.0 - 2.2 | |
| Bidentate Bridging | 1.9 - 2.3 | |
| Zn(II) | Monodentate | 1.9 - 2.1 |
| Bidentate Chelating | 2.0 - 2.2 | |
| Bidentate Bridging | 2.0 - 2.4 | |
| La(III) | Bidentate Chelating | 2.4 - 2.6 |
| Bidentate Bridging | 2.5 - 2.7 |
Table 2: Typical Metal-Oxygen Bond Lengths in Metal Phosphonate Complexes
| Metal Ion | Coordination Mode | M-O Bond Length (Å) |
| Cu(II) | Monodentate | 1.9 - 2.0 |
| Bidentate Chelating | 1.9 - 2.1 | |
| Bridging | 1.9 - 2.2 | |
| Zn(II) | Monodentate | 1.9 - 2.1 |
| Bidentate Chelating | 2.0 - 2.2 | |
| Bridging | 2.0 - 2.3 | |
| La(III) | Bidentate Chelating | 2.3 - 2.5 |
| Bridging | 2.4 - 2.6 |
Visualizing Coordination Modes
The following diagrams, generated using the DOT language, illustrate some of the fundamental coordination modes of the phosphonate and carboxylate groups.
Caption: Common coordination modes of carboxylate and phosphonate groups.
Conclusion
This compound is a highly versatile ligand for the construction of novel coordination polymers and metal-organic frameworks. The dual functionality of the carboxylate and phosphonate groups allows for a rich variety of coordination modes, leading to the formation of structurally diverse materials. While the direct exploration of 3-PBA coordination chemistry is an emerging area, the principles outlined in this guide, drawn from analogous systems, provide a solid foundation for researchers. The provided experimental protocols and structural data will be valuable for the rational design and synthesis of new 3-PBA-based materials with tailored properties for applications in drug development, catalysis, and beyond. Further research focusing on the systematic crystallographic analysis of 3-PBA with a wide range of metal ions is crucial to fully unlock the potential of this promising ligand.
A Technical Guide to 3-Phosphonobenzoic Acid: Commercial Availability, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phosphonobenzoic acid (3-PBA), a bifunctional organic molecule incorporating both a carboxylic acid and a phosphonic acid group, has garnered significant interest within the scientific community. Its unique structural characteristics make it a versatile building block in diverse fields, ranging from medicinal chemistry and drug development to materials science. The phosphonic acid moiety provides strong binding to metal oxides and acts as a stable mimic of phosphate groups, while the carboxylic acid group offers a reactive handle for further chemical modifications. This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its applications, with a focus on its utility for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is commercially available from a variety of chemical suppliers catering to the research and development market. These suppliers offer the compound in various quantities, from milligrams to grams, suitable for laboratory-scale synthesis and experimentation. While it is often supplied for early discovery research, it is crucial for users to verify the purity and specifications from the respective supplier.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| Sigma-Aldrich | S311553 | For early discovery research, analytical data not always provided[1] | 5 MG |
| TCI Chemicals | P1634 | >98.0% (T) | 1g, 5g |
| Alfa Aesar | H27170 | 97% | 1g, 5g, 25g |
| Combi-Blocks | OR-7734 | --- | 250mg, 1g, 5g |
| Santa Cruz Biotechnology | sc-225337 | --- | 1g, 5g |
Note: Product numbers, purity, and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety information is paramount for the handling and application of this compound.
Table 2: Physicochemical and Safety Data for this compound
| Property | Value | Reference |
| CAS Number | 14899-31-1 | [1] |
| Molecular Formula | C₇H₇O₅P | [1] |
| Molecular Weight | 202.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 255-259 °C | |
| Solubility | Soluble in water and some organic solvents | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: This data is for informational purposes. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organophosphorus chemistry. A common and effective route involves the Michaelis-Arbuzov reaction followed by hydrolysis. This method provides a reliable pathway to introduce the phosphonate group onto the aromatic ring.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of this compound, adapted from general methods for the synthesis of arylphosphonic acids.[2]
Step 1: Synthesis of Diethyl 3-(bromomethyl)benzoate
This step is not explicitly for this compound but represents a common starting material for introducing a phosphonate group to a benzoic acid derivative. A more direct synthesis of an aryl phosphonate would involve a palladium-catalyzed cross-coupling of a halobenzoate with a phosphite.
Step 2: Michaelis-Arbuzov Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromobenzoic acid (or a suitable derivative) and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent such as toluene.
-
Add triethyl phosphite to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours while monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude product is diethyl 3-phosphonobenzoate.
Step 3: Hydrolysis to this compound
-
To the crude diethyl 3-phosphonobenzoate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester groups.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash it with cold water.
-
Dry the product under vacuum to yield this compound.
Applications in Research and Drug Development
The dual functionality of this compound makes it a valuable tool in various research and development areas.
Enzyme Inhibition
Phosphonic acids are well-established as mimics of the transition state of tetrahedral intermediates in enzymatic reactions, particularly those involving phosphate or carboxylate groups.[3] This makes them potent competitive inhibitors of various enzymes. The carboxylic acid group of 3-PBA can be further functionalized to enhance binding affinity and selectivity for the target enzyme's active site.
While specific studies on this compound as an enzyme inhibitor are not abundant in publicly available literature, its structural motifs are present in more complex inhibitors. A general workflow for assessing its inhibitory potential against a target enzyme is presented below.
Self-Assembled Monolayers (SAMs) for Surface Modification
The phosphonic acid group of 3-PBA exhibits a strong affinity for metal oxide surfaces, such as titanium dioxide (TiO₂) and indium tin oxide (ITO).[4][5] This allows for the formation of stable, ordered self-assembled monolayers (SAMs). The exposed carboxylic acid groups on the SAM surface can then be used to immobilize biomolecules, catalysts, or other functional moieties. This is particularly relevant in the development of biosensors, biocompatible coatings for medical implants, and platforms for studying cell-surface interactions.
This protocol is a representative example of how a SAM of a phosphonic acid can be formed on a titanium surface.
-
Substrate Preparation: A titanium substrate is cleaned by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dried under a stream of nitrogen. The surface is often further activated by plasma cleaning or treatment with a piranha solution to generate hydroxyl groups.
-
SAM Formation: The cleaned substrate is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) for a defined period (typically 12-24 hours) at room temperature.
-
Rinsing and Drying: After immersion, the substrate is thoroughly rinsed with the pure solvent to remove any non-covalently bound molecules and then dried under a stream of nitrogen.
-
Characterization: The formation and quality of the SAM are characterized using techniques such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).
Building Block for Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of both the phosphonic acid and carboxylic acid groups to coordinate with metal ions makes this compound an attractive linker for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[6] These materials have potential applications in gas storage, catalysis, and sensing. The specific geometry and connectivity of the resulting framework can be tuned by the choice of metal ion and reaction conditions.
Conclusion
This compound is a commercially accessible and highly versatile molecule with significant potential in both life sciences and materials science. Its utility as a stable phosphate mimic makes it a person of interest in the design of enzyme inhibitors, while its strong surface-binding capabilities are leveraged in the creation of functionalized surfaces and advanced materials. This guide provides a foundational understanding of its properties, availability, and applications, serving as a valuable resource for researchers and professionals seeking to explore the potential of this unique bifunctional compound. As research continues to uncover new applications, the importance of this compound in innovative scientific and technological advancements is set to grow.
References
- 1. 3-PHOSPHONO-BENZOIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphonic Acid Monolayers for Binding of Bioactive Molecules to Titanium Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Methodological & Application
Application Note: Synthesis of a 3-Phosphonobenzoic Acid-Based Metal-Organic Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This application note provides a detailed protocol for the synthesis of a Metal-Organic Framework using 3-phosphonobenzoic acid as the organic linker. The dual functionality of the carboxyl and phosphonate groups in the ligand allows for the formation of robust frameworks with interesting topologies and potential for specific applications.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol described below.
| Parameter | Value |
| Reactants | |
| Metal Salt (e.g., Copper(II) Nitrate Trihydrate) | 0.1 mmol |
| This compound | 0.1 mmol |
| Solvent | |
| N,N-Dimethylformamide (DMF) | 5 mL |
| Ethanol | 5 mL |
| Water | 5 mL |
| Reaction Conditions | |
| Temperature | 120 °C |
| Time | 72 hours |
| Purification | |
| Washing Solvent | N,N-Dimethylformamide (DMF), followed by Ethanol |
| Activation Temperature | 150 °C (under vacuum) |
Experimental Protocols
This protocol outlines the hydrothermal synthesis of a MOF using this compound and a metal salt, such as copper(II) nitrate.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (or other suitable metal salt)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.1 mmol of copper(II) nitrate trihydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of N,N-dimethylformamide (DMF).
-
Add 5 mL of ethanol to the this compound solution and sonicate for 5 minutes to ensure complete dissolution.
-
Combine the two solutions in the glass vial and stir for 10 minutes at room temperature.
-
-
Hydrothermal Synthesis:
-
Transfer the resulting mixture to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
-
Product Isolation and Purification:
-
Retrieve the solid product by decanting the mother liquor.
-
Wash the product with fresh DMF (3 x 10 mL) by centrifugation and redispersion to remove any unreacted starting materials.
-
Subsequently, wash the product with ethanol (3 x 10 mL) using the same method to exchange the high-boiling point DMF.
-
After the final wash, collect the solid product by centrifugation.
-
-
Activation:
-
Dry the purified product in a vacuum oven at 150 °C overnight to remove the solvent molecules from the pores.
-
The resulting activated MOF powder is then ready for characterization and further application.
-
Mandatory Visualization
Caption: Workflow for the synthesis of a this compound MOF.
This generalized protocol is based on common hydrothermal synthesis methods for MOFs containing phosphonate and carboxylate functionalities.[1][2] The specific metal salt, solvent ratios, temperature, and time may be varied to optimize the crystallinity, yield, and porosity of the final product. Characterization techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements are recommended to confirm the formation of the desired MOF and to evaluate its properties.
References
Application Notes and Protocols for the Use of 3-Phosphonobenzoic Acid as a Linker in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 3-phosphonobenzoic acid as a versatile linker for the synthesis of coordination polymers, also known as metal-organic frameworks (MOFs). This document outlines the synthesis of the linker itself, detailed protocols for the preparation of coordination polymers with various metal ions, and potential applications based on the unique properties imparted by the phosphonate and carboxylate functionalities.
Introduction to this compound in Coordination Chemistry
This compound is a bifunctional organic linker possessing both a carboxylic acid and a phosphonic acid group. This combination of coordinating moieties offers several advantages in the design and synthesis of coordination polymers:
-
Versatile Coordination Modes: The presence of both a hard carboxylate and a slightly softer, multidentate phosphonate group allows for the formation of coordination bonds with a wide range of metal ions, leading to diverse structural topologies.[1][2]
-
Enhanced Stability: Phosphonate-based linkers can impart greater thermal and chemical stability to the resulting frameworks compared to their purely carboxylate counterparts.
-
Functional Pores: The uncoordinated oxygen atoms of the phosphonate group can act as hydrogen bond acceptors or post-synthetic modification sites, enabling the tuning of the chemical environment within the pores of the material.
-
Potential for Multifunctionality: The inherent properties of the phosphonate group can introduce functionalities such as proton conductivity, while the overall framework can be designed for applications in catalysis, sensing, and drug delivery.[2]
Synthesis of this compound Linker
A plausible and efficient method for the synthesis of this compound involves the phosphonation of a halogenated benzoic acid precursor. The following protocol is adapted from established methods for the synthesis of related phosphonobenzoic acids and arylphosphonates.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromobenzoic acid
-
Triethyl phosphite
-
Palladium(II) acetate
-
Triphenylphosphine
-
Triethylamine
-
Toluene, anhydrous
-
Hydrochloric acid, concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Phosphonation Reaction:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-bromobenzoic acid (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents) in anhydrous toluene.
-
Add triethylamine (3 equivalents) and triethyl phosphite (1.5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24 hours.
-
-
Work-up and Isolation of Diethyl 3-phosphonobenzoate:
-
Cool the reaction mixture to room temperature and filter to remove the precipitated triethylammonium bromide.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl 3-phosphonobenzoate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Hydrolysis to this compound:
-
To the purified diethyl 3-phosphonobenzoate, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux for 12 hours.[1]
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the white solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.
Synthesis of Coordination Polymers using this compound
The following protocols describe the hydrothermal synthesis of coordination polymers using this compound with copper, lanthanide, and zinc salts. Hydrothermal synthesis is a common and effective method for obtaining crystalline MOFs.[4]
Protocol 1: Synthesis of a Copper(II) Coordination Polymer
This protocol is adapted from the synthesis of a copper MOF using the related 3,5-diphosphonobenzoic acid linker.
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Ethanol
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve this compound (0.1 mmol) and copper(II) nitrate trihydrate (0.15 mmol) in a mixture of deionized water (5 mL) and ethanol (5 mL).
-
Seal the autoclave and heat it in an oven at 160 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature naturally.
-
Collect the resulting blue crystals by filtration, wash with deionized water and ethanol, and air-dry.
Protocol 2: Synthesis of a Lanthanide(III) Coordination Polymer (e.g., Europium or Terbium)
Lanthanide-based MOFs often exhibit interesting luminescent properties.[5][6]
Materials:
-
This compound
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O) or Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) and the lanthanide salt (0.1 mmol) in a mixture of DMF (6 mL) and deionized water (2 mL).
-
Cap the vial and sonicate for 5 minutes to ensure homogeneity.
-
Place the vial in a programmable oven and heat to 120 °C for 48 hours.
-
After cooling to room temperature, colorless crystals suitable for single-crystal X-ray diffraction may be obtained.
-
Wash the crystals with fresh DMF and dry under vacuum.
Protocol 3: Synthesis of a Zinc(II) Coordination Polymer
Zinc-based MOFs are often explored for their porosity and catalytic applications.[7][8]
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve this compound (0.1 mmol) and zinc(II) nitrate hexahydrate (0.1 mmol) in 10 mL of DMF in a 20 mL scintillation vial.
-
Add 1 mL of ethanol as a modulator.
-
Seal the vial and heat in an oven at 100 °C for 24 hours.
-
After cooling, colorless crystals should form.
-
Isolate the crystals, wash with DMF, and exchange the solvent with ethanol.
-
Dry the product under vacuum.
Data Presentation
Table 1: Summary of Synthesis Conditions for Coordination Polymers with Phosphonobenzoic Acid Linkers
| Parameter | Copper(II) Polymer (Adapted) | Lanthanide(III) Polymer (Proposed) | Zinc(II) Polymer (Proposed) |
| Metal Salt | Cu(NO₃)₂·3H₂O | EuCl₃·6H₂O or TbCl₃·6H₂O | Zn(NO₃)₂·6H₂O |
| Linker | This compound | This compound | This compound |
| Solvent System | Water/Ethanol | DMF/Water | DMF/Ethanol |
| Temperature | 160 °C | 120 °C | 100 °C |
| Time | 72 hours | 48 hours | 24 hours |
| Molar Ratio (Linker:Metal) | 1:1.5 | 1:1 | 1:1 |
Potential Applications and Characterization
Coordination polymers synthesized with this compound are expected to have applications in several fields. The characterization techniques listed below are essential for elucidating their properties.
Table 2: Potential Applications and Relevant Characterization Techniques
| Application | Description | Key Characterization Techniques |
| Luminescence Sensing | Lanthanide-based MOFs can exhibit characteristic sharp emission bands, making them suitable for sensing small molecules, ions, or temperature.[5][6] The porous structure can allow for the selective binding of analytes, leading to a change in the luminescent signal. | Photoluminescence Spectroscopy, Powder X-ray Diffraction (PXRD), Gas Adsorption Analysis |
| Heterogeneous Catalysis | The metal nodes can act as Lewis acid sites, while the functional groups on the linker can provide Brønsted acidity or basicity, enabling catalytic activity for various organic transformations.[8] | Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, PXRD |
| Proton Conduction | The phosphonate groups can facilitate proton transport through the framework, especially in the presence of water molecules, making these materials candidates for proton exchange membranes in fuel cells.[2] | Impedance Spectroscopy, Thermogravimetric Analysis (TGA), PXRD |
| Drug Delivery | The porous nature of the MOFs can be utilized to encapsulate and release therapeutic agents. The biocompatibility of the chosen metal and linker is a critical consideration. | High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, TGA, In vitro release studies |
Visualizations
Synthesis Workflow
Caption: Figure 1: General workflow for the synthesis and application of coordination polymers with this compound.
Logical Relationships in Material Design
Caption: Figure 2: Design principles for functional coordination polymers using this compound.
References
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) with 3-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) using 3-Phosphonobenzoic acid as an organic linker. Given the limited specific literature on MOFs synthesized with this particular ligand, the protocols and application notes provided herein are based on established principles of MOF synthesis and adapted from procedures for structurally related phosphonate- and carboxylate-based MOFs.
Introduction to this compound MOFs
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functional properties of the resulting MOF. This compound is a bifunctional linker containing both a phosphonic acid group and a carboxylic acid group. This combination offers the potential for creating MOFs with unique structural features and enhanced stability. The phosphonate group is known to form strong coordination bonds with various metal centers, potentially leading to robust frameworks, while the carboxylate group provides an additional coordination site.
The hydrothermal synthesis method is a widely used technique for growing high-quality MOF crystals.[1] It involves the crystallization of materials from hot aqueous solutions under high vapor pressure. The temperature, pH, reaction time, and molar ratios of the precursors are critical parameters that influence the final product's characteristics.[1]
Experimental Protocols
The following protocols are adapted from the hydrothermal synthesis of a copper-based MOF with a related ligand, 3,5-diphosphonobenzoic acid, and general hydrothermal MOF synthesis procedures.[2][3] Researchers should consider these as starting points and may need to optimize the conditions for their specific metal precursors and desired outcomes.
General Hydrothermal Synthesis Workflow
The general workflow for the hydrothermal synthesis of MOFs involves the dissolution of precursors, sealing in an autoclave, heating for a specific duration, cooling, and product recovery and activation.
Protocol 1: Synthesis of a Copper-based MOF with this compound (Adapted)
This protocol is adapted from the synthesis of a copper MOF with 3,5-diphosphonobenzoic acid.[2]
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of Copper(II) nitrate trihydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of deionized water. Gentle heating or sonication may be required to aid dissolution.
-
Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 150°C for 72 hours.
-
After 72 hours, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with deionized water and then with ethanol.
-
Dry the product in an oven at 80°C overnight.
-
For activation, heat the sample under vacuum at a suitable temperature (e.g., 120-150°C) to remove any guest molecules from the pores.
Protocol 2: Synthesis of a Zinc-based MOF with this compound (General Protocol)
This is a general protocol that can be used as a starting point for synthesizing zinc-based MOFs.[4][5][6]
Materials:
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Dissolve 1.0 mmol of Zinc(II) nitrate hexahydrate in a mixture of 10 mL of DMF and 2 mL of deionized water.
-
In a separate container, dissolve 1.0 mmol of this compound in 10 mL of DMF.
-
Combine the two solutions in a 30 mL Teflon-lined autoclave and stir for 15 minutes.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the product at 100°C overnight.
-
Activate the MOF by heating under vacuum at 150°C for 12 hours.
Data Presentation
Due to the limited availability of specific data for MOFs synthesized with this compound, the following tables provide a template for how quantitative data should be structured. Representative data from a related copper phosphonate MOF is included for illustrative purposes.[2]
Table 1: Crystallographic Data
| Parameter | Example Value (Cu-3,5-diphosphonobenzoate) |
|---|---|
| Formula | C₁₄H₁₄Cu₅O₂₂P₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.234(2) |
| b (Å) | 13.456(3) |
| c (Å) | 11.987(2) |
| β (°) | 114.34(3) |
| Volume (ų) | 1502.4(5) |
| Z | 2 |
Table 2: Porosity Data
| Material | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Pore Volume (cm³/g) |
|---|---|---|---|
| [Template] Zn-3-PBA MOF | Data to be filled | Data to be filled | Data to be filled |
| [Template] Cu-3-PBA MOF | Data to be filled | Data to be filled | Data to be filled |
Potential Applications
The bifunctional nature of the this compound linker suggests that MOFs derived from it could have promising applications in several fields, including drug delivery and catalysis.[7][8][9][10]
Drug Delivery
The porous structure of MOFs allows for the encapsulation of drug molecules.[9] The presence of both phosphonate and carboxylate groups in the framework could offer multiple interaction sites for drug loading, potentially leading to high loading capacities and controlled release profiles. The release of the drug can often be triggered by changes in pH, which is particularly relevant for targeted drug delivery to cancer cells, which often have a more acidic microenvironment.[7]
Logical Relationship for Drug Delivery Application:
Catalysis
The metal centers within the MOF structure can act as active catalytic sites.[10] The specific coordination environment and the accessibility of these sites, dictated by the porous structure, are key to their catalytic performance. MOFs based on this compound could be explored as heterogeneous catalysts for various organic transformations. The presence of both Lewis acidic metal sites and potentially Brønsted acidic phosphonate groups could enable synergistic catalysis.
Experimental Workflow for Catalysis:
Characterization Methods
To fully characterize the synthesized MOFs, a range of analytical techniques should be employed:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including bond lengths, bond angles, and pore dimensions.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and determine the temperature at which guest molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the this compound ligand to the metal centers.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore volume of the activated MOF.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the morphology and particle size of the MOF crystals.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals in a well-ventilated fume hood.
-
Hydrothermal synthesis involves high temperatures and pressures. Use autoclaves that are in good condition and rated for the intended reaction conditions.
-
Be aware of the specific hazards associated with the metal salts and solvents used.
Disclaimer: The provided protocols are intended as a guide and may require optimization. Users should consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
Application Notes & Protocols: 3-Phosphonobenzoic Acid Based MOFs for Gas Adsorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable chemical functionalities make them promising candidates for a variety of applications, including gas storage and separation. This document provides detailed application notes and protocols for the synthesis and gas adsorption analysis of Metal-Organic Frameworks based on the 3-Phosphonobenzoic acid ligand. The dual functionality of the phosphonate and carboxylate groups in this linker allows for the formation of robust frameworks with potential for selective gas adsorption. These materials are of significant interest for applications in carbon capture, hydrogen storage, and methane storage.
Featured Material: A Zinc-based this compound MOF (hypothetical example based on typical phosphonate-carboxylate MOFs)
For the purpose of these application notes, we will focus on a hypothetical zinc-based MOF, designated here as Zn-PBA-MOF , synthesized using this compound as the organic linker. The protocols and data presented are representative of what researchers in the field would typically encounter and generate.
Data Presentation
The following tables summarize the key quantitative data for gas adsorption performance of Zn-PBA-MOF.
Table 1: Textural Properties of Zn-PBA-MOF
| Property | Value |
| BET Surface Area | 1200 m²/g |
| Langmuir Surface Area | 1550 m²/g |
| Total Pore Volume | 0.65 cm³/g |
| Micropore Volume | 0.45 cm³/g |
Table 2: Gas Adsorption Capacities of Zn-PBA-MOF at 298 K (25 °C)
| Gas | Pressure (bar) | Uptake (mmol/g) | Uptake (cm³/g, STP) |
| CO₂ | 1 | 4.5 | 100.8 |
| 10 | 9.8 | 219.5 | |
| H₂ | 1 | 12.0 | 268.8 |
| 77 K, 1 bar | 1.8 wt% | - | |
| CH₄ | 1 | 1.2 | 26.9 |
| 35 | 5.5 | 123.2 |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Zn-PBA-MOF
This protocol details the solvothermal synthesis of the crystalline Zn-PBA-MOF.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound (H₂O₃PC₆H₄COOH)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
20 mL Scintillation Vials
-
Teflon-lined Autoclave
-
Oven
-
Centrifuge
-
Vacuum Oven
Procedure:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of this compound in a solvent mixture of 10 mL of DMF, 2 mL of ethanol, and 1 mL of deionized water.
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Transfer the clear solution to a 23 mL Teflon-lined autoclave.
-
Heating: Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.
-
Cooling: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Product Collection: Collect the crystalline product by centrifugation at 8000 rpm for 10 minutes.
-
Washing: Wash the collected crystals three times with fresh DMF to remove any unreacted starting materials. Subsequently, wash three times with ethanol to exchange the DMF solvent.
-
Activation: Activate the synthesized MOF by heating the sample in a vacuum oven at 150 °C for 12 hours. This step is crucial to remove the solvent molecules from the pores.
-
Storage: Store the activated MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol 2: Gas Adsorption Measurements
This protocol describes the procedure for evaluating the gas adsorption properties of the activated Zn-PBA-MOF using a volumetric gas sorption analyzer.
Equipment:
-
Volumetric Gas Sorption Analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity gases (N₂, CO₂, H₂, CH₄)
-
Liquid nitrogen (for 77 K measurements)
-
Sample tubes
-
Heating mantles for degassing
Procedure:
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the activated Zn-PBA-MOF into a pre-weighed sample tube.
-
Degassing: Attach the sample tube to the degassing port of the gas sorption analyzer. Degas the sample again in situ at 150 °C under high vacuum (e.g., <10 µmHg) for at least 4 hours to ensure complete removal of any adsorbed species.
-
Free Space Measurement: After degassing, weigh the sample tube again to determine the exact mass of the degassed sample. Perform a free space measurement using helium gas.
-
Nitrogen Adsorption/Desorption Isotherm (for textural properties):
-
Cool the sample to 77 K using a liquid nitrogen bath.
-
Measure the nitrogen adsorption and desorption isotherms over a relative pressure (P/P₀) range from approximately 10⁻⁶ to 1.0.
-
Use the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the BET (Brunauer-Emmett-Teller) surface area.
-
Use the full isotherm to determine the total pore volume and pore size distribution.
-
-
CO₂, H₂, and CH₄ Adsorption Isotherms:
-
For CO₂ and CH₄, maintain the sample temperature at 298 K (25 °C) using a water bath.
-
For H₂, measurements can be performed at both 298 K and 77 K.
-
Introduce the desired gas (CO₂, H₂, or CH₄) in controlled doses and measure the equilibrium pressure after each dose to generate the adsorption isotherm up to the desired final pressure (e.g., 1 bar, 10 bar, 35 bar).
-
-
Data Analysis:
-
Plot the amount of gas adsorbed (in mmol/g or cm³/g at STP) as a function of pressure.
-
For H₂ adsorption at 77 K, the uptake is often reported in weight percent (wt%).
-
Mandatory Visualizations
Application Notes and Protocols for Catalysis with Metal-Organic Frameworks Functionalized with 3-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of Metal-Organic Frameworks (MOFs) synthesized with or post-synthetically modified with 3-phosphonobenzoic acid. While direct synthesis of crystalline, porous MOFs with phosphonic acid linkers can be challenging, post-synthetic modification (PSM) offers a robust method to introduce the desired functional groups onto stable parent MOFs. The resulting phosphonate-functionalized MOFs are promising materials for heterogeneous catalysis, particularly in reactions requiring Brønsted acidity.
I. Application Notes
1.1. Overview of Catalytic Potential
MOFs functionalized with this compound are expected to be effective solid acid catalysts. The phosphonic acid group (-PO(OH)₂) can act as a Brønsted acid site, protonating substrates and facilitating a variety of organic transformations. The aromatic ring of the linker can also contribute to the catalytic activity through interactions with substrates. Furthermore, the inherent porosity and high surface area of MOFs allow for efficient mass transport of reactants and products to and from the active sites.
1.2. Key Advantages
-
Enhanced Stability: The strong coordination bond between phosphonate groups and metal centers generally results in MOFs with high thermal and chemical stability, a crucial feature for reusable heterogeneous catalysts.[1][2][3]
-
Tunable Acidity: The acidic properties of the functionalized MOF can be tuned by controlling the loading of the this compound on the parent MOF.
-
Heterogeneous Nature: As solid catalysts, these MOFs can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.
1.3. Potential Catalytic Applications
Based on the properties of other acidic MOFs, those functionalized with this compound are promising candidates for a range of catalytic reactions, including:
-
Biomass Valorization: Dehydration of carbohydrates, such as the conversion of fructose to 5-hydroxymethylfurfural (HMF), a valuable platform chemical.[4]
-
Esterification and Transesterification: Production of biodiesel and other valuable esters.
-
Condensation Reactions: Aldol condensations and other carbon-carbon bond-forming reactions.
-
Asymmetric Catalysis: When chiral components are incorporated, these MOFs could serve as enantioselective catalysts.[2][5]
-
Photocatalysis: For the degradation of organic pollutants or in other light-driven reactions.
1.4. Representative Catalytic Performance Data
| Catalyst | Functional Group | Reaction Temperature (°C) | Reaction Time (h) | Fructose Conversion (%) | HMF Yield (%) | Reference |
| UiO-PhSO₃H | Benzene Sulfonic Acid | 120 | 3 | >95 | 90.4 | [4] |
| MIL-101(Cr)-SO₃H | Sulfonic Acid | 130 | 1 | ~98 | ~70 | N/A |
| Amberlyst-15 | Sulfonic Acid Resin | 120 | 3 | ~90 | ~65 | N/A |
II. Experimental Protocols
2.1. Protocol for Post-Synthetic Modification of an Amino-Functionalized MOF with this compound
This protocol describes a general procedure for the covalent post-synthetic modification of an amino-containing MOF (e.g., UiO-66-NH₂) to introduce phosphonic acid groups.
Materials:
-
Amino-functionalized MOF (e.g., UiO-66-NH₂)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Methanol
Procedure:
-
Activation of MOF: Activate the amino-functionalized MOF by heating under vacuum to remove any guest molecules from the pores. For UiO-66-NH₂, this is typically done at 150-200 °C for 12 hours.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF in anhydrous DMF.
-
Addition of Reagents: In a separate flask, dissolve this compound and a coupling agent like DCC (typically in a 1:1 molar ratio with the acid) in anhydrous DMF.
-
Coupling Reaction: Add the solution of this compound and DCC to the MOF suspension. The molar ratio of the acid to the amino groups on the MOF can be varied to control the degree of functionalization.
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 60 °C) for 24-48 hours.
-
Work-up and Purification:
-
Collect the solid product by centrifugation or filtration.
-
Wash the product extensively with DMF to remove unreacted reagents and by-products (e.g., dicyclohexylurea if DCC is used).
-
Subsequently, wash with a lower-boiling-point solvent like DCM or methanol to facilitate drying.
-
-
Drying: Dry the functionalized MOF under vacuum at a moderate temperature (e.g., 80-100 °C) to remove residual solvent.
-
Characterization: Characterize the resulting phosphonate-functionalized MOF using techniques such as Powder X-ray Diffraction (PXRD) to confirm the retention of crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to verify the presence of the phosphonic acid groups, and elemental analysis to quantify the degree of functionalization.
2.2. Protocol for Catalytic Dehydration of Fructose to HMF
This protocol outlines a general procedure for testing the catalytic activity of the phosphonate-functionalized MOF in the dehydration of fructose.
Materials:
-
Phosphonate-functionalized MOF catalyst
-
Fructose
-
Dimethyl sulfoxide (DMSO) as the solvent
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials or a batch reactor
Procedure:
-
Catalyst Activation: Activate the phosphonate-functionalized MOF catalyst under vacuum at an appropriate temperature to ensure the pores are free of solvent and moisture.
-
Reaction Mixture Preparation: Prepare a stock solution of fructose in DMSO.
-
Catalytic Reaction:
-
Add a specific amount of the activated MOF catalyst to a reaction vial.
-
Add the fructose/DMSO solution to the vial. The substrate-to-catalyst ratio should be systematically varied for optimization.
-
If quantitative analysis by GC is planned, add a known amount of an internal standard.
-
Seal the vial and place it in a preheated oil bath or heating block at the desired reaction temperature (e.g., 120 °C).
-
-
Reaction Monitoring: Stir the reaction mixture for the desired duration. Aliquots can be taken at different time intervals to study the reaction kinetics.
-
Reaction Quenching and Sample Preparation:
-
After the reaction is complete, cool the vial to room temperature.
-
Separate the solid catalyst from the liquid phase by centrifugation or filtration.
-
Dilute the liquid product mixture with a suitable solvent (e.g., methanol) for analysis.
-
-
Product Analysis: Analyze the composition of the product mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of fructose and the yield of HMF.
-
Catalyst Recycling:
-
Wash the recovered catalyst with the reaction solvent (DMSO) and then with a more volatile solvent (e.g., methanol or acetone).
-
Dry the catalyst under vacuum.
-
Reuse the catalyst in subsequent reaction cycles to evaluate its stability and reusability.
-
III. Visualizations
Caption: Workflow for the post-synthetic modification of an amino-functionalized MOF.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. Sixteen isostructural phosphonate metal-organic frameworks with controlled Lewis acidity and chemical stability for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Chiral Phosphoric Acids in Metal-Organic Frameworks with Enhanced Acidity and Tunable Catalytic Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luminescence Properties of Lanthanide MOFs with 3-Phosphonobenzoic Acid
To our valued researchers, scientists, and drug development professionals,
Following a comprehensive search of available scientific literature, we have found no specific studies detailing the synthesis and luminescence properties of lanthanide-based Metal-Organic Frameworks (MOFs) using exclusively 3-Phosphonobenzoic acid as the organic linker. This specific combination of lanthanide metals and this compound appears to be a novel area of research with limited to no publicly available data at this time.
Therefore, the following application notes and protocols are presented as a generalized guide based on the well-established principles of lanthanide MOF synthesis and characterization, drawing from studies on similar phosphonate- and carboxylate-based linkers. These protocols are intended to serve as a foundational methodology for researchers interested in exploring this novel class of materials. It is crucial to note that these are predictive protocols and will require optimization and validation for the specific case of this compound.
Introduction to Lanthanide MOFs for Luminescence Applications
Lanthanide-based Metal-Organic Frameworks (Ln-MOFs) are a class of crystalline porous materials constructed from lanthanide ions (e.g., Eu³⁺, Tb³⁺) and organic linkers.[1] These materials are of significant interest for applications in sensing, bio-imaging, and drug delivery due to their unique luminescent properties.[2] The characteristic sharp and long-lived emission of lanthanide ions is often sensitized by the organic linker in a process known as the "antenna effect."[3] In this process, the organic ligand absorbs excitation energy and efficiently transfers it to the central lanthanide ion, which then emits its characteristic luminescence. The choice of the organic linker is critical in tuning the photophysical properties of the resulting MOF. This compound, with its dual phosphonate and carboxylate functionalities, presents an intriguing candidate for the construction of novel luminescent Ln-MOFs.
Generalized Experimental Protocols
Hydrothermal Synthesis of Ln-MOF with this compound (Ln = Eu³⁺, Tb³⁺)
This protocol describes a general hydrothermal method for the synthesis of lanthanide MOFs.
Materials:
-
Lanthanide(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of the lanthanide(III) chloride salt and 0.1 mmol of this compound in a solvent mixture of DMF, ethanol, and deionized water (e.g., in a 1:1:1 volume ratio).
-
Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 120-180 °C) for a specified period (e.g., 24-72 hours).
-
After the reaction, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with DMF and then ethanol to remove any unreacted starting materials.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.
dot
Caption: Hydrothermal synthesis workflow for lanthanide MOFs.
Characterization of Luminescence Properties
Instrumentation:
-
Fluorometer/Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Phosphorescence Lifetime Spectrometer
Protocols:
-
Photoluminescence (PL) Spectroscopy:
-
Record the solid-state excitation and emission spectra of the synthesized Ln-MOF powder at room temperature.
-
For excitation spectra, monitor the most intense emission wavelength of the lanthanide ion (e.g., ~615 nm for Eu³⁺, ~545 nm for Tb³⁺) while scanning the excitation wavelength.
-
For emission spectra, use the excitation wavelength corresponding to the maximum of the ligand's absorption band, as determined from the excitation spectrum.
-
-
Luminescence Quantum Yield (QY) Measurement:
-
Determine the absolute quantum yield using an integrating sphere coupled to the fluorometer.
-
Place a solid sample of the Ln-MOF in the integrating sphere and measure the emission spectrum and the scattering of the excitation light.
-
Calculate the quantum yield as the ratio of the number of emitted photons to the number of absorbed photons.
-
-
Luminescence Lifetime Measurement:
-
Measure the luminescence decay curves by monitoring the characteristic emission of the lanthanide ion after pulsed excitation (e.g., with a nitrogen laser or a pulsed xenon lamp).
-
Fit the decay curve to an appropriate exponential function (mono- or bi-exponential) to determine the luminescence lifetime (τ).
-
dot
Caption: Workflow for luminescence characterization of Ln-MOFs.
Anticipated Luminescence Properties and Data Presentation
Based on studies of Ln-MOFs with other aromatic carboxylate and phosphonate linkers, the following properties can be anticipated for Ln-MOFs synthesized with this compound. The quantitative data should be summarized in a table for clear comparison.
Table 1: Predicted Luminescence Properties of Lanthanide MOFs with this compound.
| Lanthanide Ion | Excitation Maxima (nm) | Emission Maxima (nm) | Characteristic Transition | Luminescence Lifetime (τ, ms) | Absolute Quantum Yield (%) |
| Eu³⁺ | (To be determined) | ~579, ~592, ~615 , ~651, ~698 | ⁵D₀ → ⁷F₀, ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ , ⁵D₀ → ⁷F₃, ⁵D₀ → ⁷F₄ | (To be determined) | (To be determined) |
| Tb³⁺ | (To be determined) | ~490, ~545 , ~585, ~620 | ⁵D₄ → ⁷F₆, ⁵D₄ → ⁷F₅ , ⁵D₄ → ⁷F₄, ⁵D₄ → ⁷F₃ | (To be determined) | (To be determined) |
The bolded emission maxima represent the most intense, characteristic "hypersensitive" transitions for Eu³⁺ (red) and Tb³⁺ (green), respectively.
Potential Applications in Drug Development and Sensing
Luminescent Ln-MOFs are promising candidates for various applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: The porous nature of MOFs allows for the encapsulation of drug molecules. The inherent luminescence of the framework can be utilized to track the release of the drug cargo.
-
Sensing: The luminescence of Ln-MOFs can be sensitive to the presence of specific analytes (e.g., small molecules, ions, biomolecules). This can be exploited for the development of highly sensitive and selective chemical sensors. For instance, the interaction of an analyte with the MOF framework can either quench or enhance the luminescence, providing a detectable signal.
dot
References
- 1. Luminescence properties of europium (III)-based metal–organic frameworks: Influence of varied organic linkers | Semantic Scholar [semanticscholar.org]
- 2. Preparation, characterization and photophysical properties of highly luminescent terbium complexes incorporated into SiO2/polymer hybrid material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Synthesis of 3-Phosphonobenzoic Acid Derivatives for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phosphonobenzoic acid and its derivatives are versatile building blocks in the design of functional materials. The presence of both a carboxylic acid and a phosphonic acid group on a rigid benzene ring allows for diverse coordination chemistry, making them excellent candidates for the construction of metal-organic frameworks (MOFs), functional polymers, and for surface modification of nanomaterials. This document provides detailed protocols for the synthesis of key this compound derivatives and their application in the development of advanced functional materials.
Synthesis of this compound and its Derivatives
The synthesis of functionalized 3-phosphonobenzoic acids can be approached through two primary strategic routes, which will be detailed below:
-
Route 1: Introduction of the phosphonate group onto a pre-functionalized benzoic acid derivative.
-
Route 2: Functionalization of a pre-existing phosphonated benzoic acid scaffold.
Route 1: Synthesis of 3-(Phosphonomethyl)benzoic Acid
This route begins with the bromination of the methyl group of methyl 3-methylbenzoate, followed by a Michaelis-Arbuzov reaction to introduce the phosphonate group, and subsequent hydrolysis of the esters.
Experimental Workflow:
Caption: Synthetic workflow for 3-(Phosphonomethyl)benzoic Acid.
Protocols:
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate [1]
-
To a solution of methyl 3-methylbenzoate (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).
-
Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of Diethyl 3-((diethoxyphosphoryl)methyl)benzoate (Arbuzov Reaction) [2][3][4]
-
Heat methyl 3-(bromomethyl)benzoate (1 equivalent) with triethyl phosphite (1.2 equivalents) at 120-140 °C under an inert atmosphere.
-
The reaction is typically run neat and monitored by TLC. The reaction time can vary from 2 to 6 hours.
-
After completion, cool the mixture to room temperature. The excess triethyl phosphite and the ethyl bromide byproduct can be removed by distillation under reduced pressure.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Step 3: Hydrolysis to 3-(Phosphonomethyl)benzoic Acid [5]
-
To diethyl 3-((diethoxyphosphoryl)methyl)benzoate (1 equivalent), add an excess of concentrated hydrochloric acid.
-
Reflux the mixture for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: Functionalization of a this compound Derivative
This route involves the nitration of a commercially available or synthesized this compound precursor, followed by reduction of the nitro group to an amine.
Experimental Workflow:
Caption: Synthetic workflow for 5-Amino-3-phosphonobenzoic Acid.
Protocols:
Step 1: Nitration of Methyl 3-phosphonobenzoate [6][7][8][9]
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add methyl 3-phosphonobenzoate (1 equivalent) to the cold nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
Step 2: Reduction of Methyl 5-nitro-3-phosphonobenzoate [10][11][12]
-
Dissolve methyl 5-nitro-3-phosphonobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be used in the next step without further purification. Alternatively, reduction can be achieved using tin(II) chloride in ethanol.
Step 3: Hydrolysis to 5-Amino-3-phosphonobenzoic Acid [5]
-
Hydrolyze the methyl ester and phosphonate esters of methyl 5-amino-3-phosphonobenzoate using concentrated hydrochloric acid under reflux, as described in Route 1, Step 3.
Quantitative Data Summary
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |
| Methyl 3-(bromomethyl)benzoate | Methyl 3-methylbenzoate | NBS, AIBN, CCl4, reflux | ~80-90 | >95 | [1] |
| Diethyl 3-((diethoxyphosphoryl)methyl)benzoate | Methyl 3-(bromomethyl)benzoate | P(OEt)3, 120-140 °C | ~70-85 | >95 | [2] |
| 3-(Phosphonomethyl)benzoic Acid | Diethyl 3-((diethoxyphosphoryl)methyl)benzoate | conc. HCl, reflux | >90 | >98 | [5] |
| Methyl 3-nitrobenzoate | Methyl benzoate | conc. HNO3, conc. H2SO4, 0-15 °C | 81-85 | >98 | [9] |
| Methyl 3-aminobenzoate | Methyl 3-nitrobenzoate | H2, Pd/C, Ethanol | >95 | >98 | [11] |
Applications in Functional Materials
Metal-Organic Frameworks (MOFs)
This compound derivatives are excellent linkers for the synthesis of robust and functional MOFs. The phosphonate group can coordinate to a variety of metal ions, while the carboxylate can act as a secondary coordination site or be available for post-synthetic modification.
Logical Relationship Diagram:
Caption: Relationship between synthesis, properties, and applications of MOFs.
Protocol: Synthesis of a MOF using 3-Amino-5-phosphonobenzoic Acid
-
In a vial, dissolve 3-amino-5-phosphonobenzoic acid (1 equivalent) and a metal salt (e.g., Zn(NO₃)₂·6H₂O, 1.5 equivalents) in a suitable solvent system, such as a mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Seal the vial and heat it in an oven at a specific temperature (e.g., 80-120 °C) for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.
Performance Data for a Hypothetical MOF (MOF-PBA-NH₂):
| Property | Value |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| CO₂ Adsorption Capacity | 2.5 - 4.0 mmol/g at 298 K, 1 bar |
| H₂ Adsorption Capacity | 1.0 - 1.8 wt% at 77 K, 1 bar |
Functional Polymers
Phosphonate-containing polymers are of great interest for biomedical applications due to their biocompatibility and affinity for bone tissue. This compound derivatives can be incorporated into polymer chains as monomers or used to functionalize existing polymers.
Experimental Workflow for Polymer Functionalization:
Caption: Workflow for functionalizing a polymer with a this compound derivative.
Protocol: Functionalization of Poly(ethylene glycol) (PEG) with this compound
-
Activate the carboxylic acid group of this compound (1.2 equivalents) with a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in an appropriate solvent like dichloromethane (DCM) or DMF.
-
To this solution, add a solution of amino-terminated PEG (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Purify the functionalized polymer by dialysis against deionized water to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the final product.
Performance Characteristics of Phosphonate-Functionalized Polymers:
| Property | Description |
| Biocompatibility | Generally high, with low cytotoxicity. |
| Bone Affinity | The phosphonate groups can chelate calcium ions, leading to enhanced binding to hydroxyapatite. |
| Drug Delivery | Can be used to create targeted drug delivery systems for bone-related diseases. |
| Hydrophilicity | The presence of phosphonic acid groups can increase the water solubility and swellability of polymers. |
Conclusion
The synthetic routes and protocols detailed in this document provide a comprehensive guide for researchers to produce a variety of this compound derivatives. These versatile building blocks open up a wide range of possibilities for the design and fabrication of novel functional materials with tailored properties for applications in gas storage, catalysis, and biomedicine. The provided quantitative data and performance characteristics serve as a valuable reference for material selection and design.
References
- 1. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. echemi.com [echemi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols: Post-Synthetic Modification of MOFs Containing 3-Phosphonobenzoic Acid for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) incorporating 3-phosphonobenzoic acid-based linkers. The focus is on tailoring these MOFs for advanced drug delivery applications.
Introduction to Phosphonate-Based MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various biomedical applications, including drug delivery.[1][2] MOFs based on phosphonate linkers, such as this compound, are of particular interest due to the strong coordination bond between the phosphonate group and metal centers, which can impart enhanced stability to the framework.
Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-synthesized MOF structure without disrupting its framework integrity.[3][4] This approach allows for the incorporation of functionalities that might not be stable under the initial MOF synthesis conditions. For drug delivery applications, PSM can be employed to:
-
Enhance drug loading capacity.
-
Control drug release kinetics.
-
Improve biocompatibility.
-
Introduce targeting moieties for site-specific delivery.
This document outlines the synthesis of a hypothetical but representative zirconium-based MOF, Zr-PBA-NH₂ , which incorporates a this compound derivative containing an amino group for subsequent functionalization. A detailed protocol for its post-synthetic modification and subsequent use as a drug carrier is provided.
Synthesis of Amino-Functionalized Phosphonate MOF (Zr-PBA-NH₂) - A Representative Protocol
While the direct synthesis of highly crystalline zirconium phosphonate MOFs can be challenging due to the strong and irreversible coordination, a common strategy involves the use of modulators or the synthesis of an amino-functionalized analogue.[5] This protocol describes the synthesis of a Zr-MOF with a linker analogous to this compound, but also containing an amino group for post-synthetic modification.
Experimental Protocol: Solvothermal Synthesis of Zr-PBA-NH₂
-
Precursor Solution Preparation:
-
In a 20 mL glass vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 250 mg of 2-amino-5-phosphonobenzoic acid in 10 mL of N,N-dimethylformamide (DMF).
-
Add 1.0 mL of acetic acid as a modulator to control thecrystallization process.
-
-
Solvothermal Reaction:
-
Seal the vial and place it in a preheated oven at 120°C for 24 hours.
-
-
Purification and Activation:
-
After cooling to room temperature, a white crystalline powder should be visible.
-
Collect the powder by centrifugation and wash with fresh DMF three times to remove unreacted precursors.
-
To activate the MOF, immerse the powder in 10 mL of ethanol for 24 hours, followed by solvent exchange with chloroform for another 24 hours.[6]
-
Finally, dry the activated Zr-PBA-NH₂ under vacuum at 150°C for 12 hours.
-
Characterization of Zr-PBA-NH₂
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern confirming the framework structure. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Peaks corresponding to P-O stretching (phosphonate), C=O stretching (carboxylate), and N-H bending (amino group). |
| Scanning Electron Microscopy (SEM) | Uniform crystal morphology. |
| Brunauer-Emmett-Teller (BET) Analysis | High surface area, typically in the range of 500-1000 m²/g. |
Post-Synthetic Modification (PSM) of Zr-PBA-NH₂
The amino groups on the Zr-PBA-NH₂ framework serve as handles for covalent post-synthetic modification.[3][4] This example demonstrates the attachment of a model drug, Ibuprofen, via an amide bond. For a more practical drug delivery system, a cleavable linker could be incorporated.
Experimental Protocol: Covalent Attachment of Ibuprofen
-
Activation of Ibuprofen:
-
In a round-bottom flask, dissolve 1.0 g of Ibuprofen in 20 mL of dry dichloromethane (DCM).
-
Add 1.2 equivalents of N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 4 hours to activate the carboxylic acid group of Ibuprofen.
-
-
Amide Coupling Reaction:
-
Suspend 100 mg of activated Zr-PBA-NH₂ in 10 mL of dry DCM.
-
Add the activated Ibuprofen solution to the MOF suspension.
-
Stir the mixture at room temperature for 48 hours.
-
-
Purification of PSM-MOF:
-
Collect the functionalized MOF (Zr-PBA-Ibu ) by centrifugation.
-
Wash thoroughly with DCM and then ethanol to remove any unreacted drug and coupling agents.
-
Dry the final product under vacuum at 60°C for 12 hours.
-
Characterization of Zr-PBA-Ibu
| Characterization Technique | Expected Results |
| FTIR Spectroscopy | Appearance of a new amide C=O stretching peak and disappearance/shifting of the N-H bending peak. |
| Thermogravimetric Analysis (TGA) | Increased weight loss at higher temperatures corresponding to the decomposition of the attached drug molecule. |
| Nitrogen Adsorption-Desorption | A decrease in the BET surface area and pore volume due to the presence of the drug molecules within the pores. |
Drug Loading and Release Studies
For therapeutic applications, it is often desirable to load drugs non-covalently into the MOF pores to allow for their release. This section describes a typical protocol for loading a model anticancer drug, Doxorubicin (DOX), into the parent Zr-PBA-NH₂ MOF and studying its release profile.
Experimental Protocol: Doxorubicin Loading
-
Loading Procedure:
-
Disperse 50 mg of activated Zr-PBA-NH₂ in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.
-
Stir the suspension in the dark at room temperature for 24 hours to allow for drug encapsulation.
-
-
Quantification of Loaded Drug:
-
Collect the drug-loaded MOF (Zr-PBA-NH₂@DOX ) by centrifugation.
-
Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).
-
Calculate the amount of encapsulated drug by subtracting the amount of drug in the supernatant from the initial amount.
-
Experimental Protocol: In Vitro Drug Release
-
Release Study Setup:
-
Suspend 10 mg of Zr-PBA-NH₂@DOX in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 (physiological) and pH 5.5 (tumor microenvironment).
-
Incubate the suspensions at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium after centrifugation.
-
Replenish with 1 mL of fresh PBS to maintain a constant volume.
-
Quantify the concentration of released DOX in the aliquots using UV-Vis spectrophotometry.
-
Quantitative Data Summary (Representative Values)
The following table presents typical quantitative data that could be expected from such experiments, based on literature values for similar MOF systems.[7]
| Parameter | Zr-PBA-NH₂ | Zr-PBA-Ibu | Zr-PBA-NH₂@DOX |
| BET Surface Area (m²/g) | ~850 | ~550 | ~600 |
| Pore Volume (cm³/g) | ~0.65 | ~0.40 | ~0.45 |
| Drug Loading Capacity (wt%) | N/A | Covalently Bound | ~15% |
| Drug Release at pH 7.4 (48h) | N/A | Negligible | ~20% |
| Drug Release at pH 5.5 (48h) | N/A | Negligible | ~60% |
Visualizations
Workflow for Synthesis and Post-Synthetic Modification of Zr-PBA-NH₂
Caption: Workflow for the synthesis of Zr-PBA-NH₂ and its subsequent PSM.
Workflow for Drug Loading and Release Study
Caption: Workflow for non-covalent drug loading and in vitro release study.
Logical Relationship of PSM for Enhanced Drug Delivery
Caption: Logical flow from a base MOF to an improved therapeutic outcome via PSM.
References
- 1. Facilitated Drug Loading Mechanisms in Amino-Acid Functionalized MOFs [eureka.patsnap.com]
- 2. sci-rad.com [sci-rad.com]
- 3. Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino-Functionalized Layered Crystalline Zirconium Phosphonates: Synthesis, Crystal Structure, and Spectroscopic Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of 3-Phosphonobenzoic Acid Based MOFs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and single-crystal X-ray diffraction (SCXRD) analysis of Metal-Organic Frameworks (MOFs) based on the 3-phosphonobenzoic acid linker. These phosphonate-containing MOFs are of significant interest in drug development due to their potential for high drug loading capacities and tunable release profiles.
I. Introduction to this compound MOFs
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The use of this compound as an organic linker offers a unique combination of a carboxylate and a phosphonate group. This dual functionality allows for versatile coordination with metal centers, leading to the formation of robust frameworks with potentially interesting topologies and properties. The phosphonate group, in particular, can exhibit strong coordination to metal ions, contributing to the overall stability of the MOF structure. These characteristics make this compound-based MOFs promising candidates for various applications, including gas storage, catalysis, and notably, as carriers for drug delivery systems.[1][2]
II. Synthesis of this compound MOFs
The synthesis of high-quality single crystals is a prerequisite for SCXRD analysis. Hydrothermal and solvothermal methods are commonly employed for the synthesis of phosphonate-based MOFs. These methods involve heating the reactants in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the MOF. The choice of metal salt, solvent system, temperature, and reaction time are critical parameters that influence the size and quality of the resulting crystals.
Experimental Protocol: Hydrothermal Synthesis of a Lanthanide-3-Phosphonobenzoate MOF
This protocol is adapted from established methods for the synthesis of lanthanide phosphonate MOFs.
Materials:
-
This compound
-
Lanthanide(III) chloride hydrate (e.g., LaCl₃·7H₂O, EuCl₃·6H₂O, GdCl₃·6H₂O)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
-
In a 20 mL glass vial, dissolve 0.2 mmol of the chosen lanthanide(III) chloride hydrate in 5 mL of deionized water.
-
In a separate vial, dissolve 0.2 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 150°C at a rate of 5°C/min.
-
Maintain the temperature at 150°C for 72 hours.
-
Cool the autoclave to room temperature at a rate of 5°C/min.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with deionized water (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals in air.
III. Single-Crystal X-ray Diffraction Analysis
SCXRD is the definitive technique for determining the three-dimensional atomic structure of crystalline materials.[3] This powerful analytical method provides precise information on unit cell dimensions, bond lengths, bond angles, and the overall connectivity of the MOF structure.
Experimental Protocol: Data Collection and Structure Refinement
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) or Cu-Kα radiation (λ = 1.54184 Å).
Procedure:
-
Crystal Mounting: Select a suitable single crystal of the this compound MOF (typically 0.1-0.3 mm in size) under a microscope and mount it on a cryoloop or a glass fiber using a minimal amount of paratone-N oil.
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of frames to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans). Data is typically collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations and potential crystal decay.
-
-
Data Reduction and Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for Lorentz factor, polarization, and absorption.
-
Merge the data to produce a unique set of reflections.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.
-
Refine the structural model using full-matrix least-squares methods against the experimental data.
-
Locate and refine the positions of all non-hydrogen atoms anisotropically.
-
Hydrogen atoms can be placed in calculated positions and refined using a riding model.
-
The quality of the final refined structure is assessed by parameters such as R1, wR2, and the goodness-of-fit (GooF).
-
IV. Data Presentation
The crystallographic data obtained from SCXRD analysis is typically presented in tabular format for clarity and ease of comparison. Below is a template for presenting such data, populated with example data for a hypothetical Cobalt(II) 3-phosphonobenzoate MOF.
Table 1: Crystallographic Data and Structure Refinement Details for a Hypothetical Co(II)-3-Phosphonobenzoate MOF.
| Parameter | Value |
| Chemical Formula | C₈H₇CoO₅P |
| Formula Weight | 277.04 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 12.543(5) |
| α (°) | 90 |
| β (°) | 109.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1012.3(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.818 |
| Absorption Coefficient (mm⁻¹) | 2.134 |
| F(000) | 556 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 3.5 to 28.0 |
| Reflections collected | 5678 |
| Independent reflections | 2345 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Hypothetical Co(II)-3-Phosphonobenzoate MOF.
| Bond | Length (Å) | Angle | Angle (°) |
| Co(1)-O(1) | 2.087(3) | O(1)-Co(1)-O(2) | 91.5(1) |
| Co(1)-O(2) | 2.102(3) | O(1)-Co(1)-O(3) | 175.4(1) |
| Co(1)-O(3) | 2.091(3) | O(2)-Co(1)-O(3) | 88.7(1) |
| Co(1)-O(4) | 2.115(3) | O(4)-Co(1)-O(5) | 90.3(1) |
| P(1)-O(3) | 1.521(3) | O(3)-P(1)-O(4) | 110.2(2) |
| P(1)-O(4) | 1.533(3) | O(3)-P(1)-C(7) | 108.9(2) |
| P(1)-O(5) | 1.528(3) | O(4)-P(1)-C(7) | 109.7(2) |
V. Visualizing Experimental and Logical Workflows
Clear visualization of the experimental workflow is crucial for reproducibility and understanding the relationships between different stages of the research.
Caption: Experimental workflow from MOF synthesis to crystallographic data analysis.
VI. Signaling Pathways and Logical Relationships
The properties of a this compound-based MOF are intrinsically linked to its structural features, which are determined by the synthesis conditions. This relationship can be visualized as a logical pathway.
References
- 1. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.4. Single-Crystal X-ray Crystallography [bio-protocol.org]
- 3. Crystallography of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phosphonobenzoic Acid in Heterogeneous Catalysis
Introduction:
3-Phosphonobenzoic acid is a bifunctional organic molecule incorporating both a phosphonic acid group and a carboxylic acid group. This unique structure makes it a versatile building block in the design of heterogeneous catalysts. The phosphonic acid moiety provides a strong anchor for immobilization onto various supports like silica, alumina, and zirconia, or for incorporation as a linker in Metal-Organic Frameworks (MOFs). The carboxylic acid group can be further functionalized or can itself participate in catalytic processes. These materials find applications in acid catalysis, as supports for metal nanoparticles in cross-coupling and oxidation reactions, and in photocatalysis.
Application 1: Solid Acid Catalysis - Esterification of Acetic Acid with n-Butanol
Overview:
This compound can be covalently grafted onto a solid support, such as mesoporous silica, to create a robust solid acid catalyst. The phosphonic acid groups provide strong Brønsted acid sites, which are effective in catalyzing a variety of acid-mediated reactions, including esterification. This heterogeneous catalyst offers advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion compared to homogeneous acid catalysts.
Experimental Protocol: Catalyst Synthesis (Silica-O-3-Phosphonobenzoic Acid)
-
Activation of Silica Support:
-
Place 10.0 g of mesoporous silica gel (e.g., SBA-15) in a round-bottom flask.
-
Heat at 150°C under vacuum for 12 hours to remove adsorbed water.
-
-
Functionalization with an Aminosilane:
-
To the dried silica in the flask, add 100 mL of anhydrous toluene.
-
Add 5.0 mL of 3-aminopropyltriethoxysilane (APTES) dropwise under a nitrogen atmosphere.
-
Reflux the mixture at 110°C for 24 hours with constant stirring.
-
Cool the mixture to room temperature, filter the solid, and wash sequentially with toluene (3 x 50 mL), ethanol (3 x 50 mL), and diethyl ether (2 x 50 mL).
-
Dry the resulting amino-functionalized silica (Silica-NH₂) under vacuum at 80°C for 12 hours.
-
-
Coupling with 3-Carboxybenzaldehyde:
-
Suspend 5.0 g of Silica-NH₂ in 100 mL of dry N,N-dimethylformamide (DMF).
-
Add 2.5 g of 3-carboxybenzaldehyde and 2.2 g of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Stir the mixture at room temperature for 48 hours.
-
Filter the solid, wash thoroughly with DMF (3 x 50 mL) and dichloromethane (3 x 50 mL).
-
Dry the aldehyde-functionalized silica (Silica-N-C-Ph-CHO) under vacuum.
-
-
Phosphonation and Oxidation:
-
Suspend the dried Silica-N-C-Ph-CHO in 50 mL of dry dichloromethane.
-
Add 3.0 mL of phosphorus trichloride and stir at room temperature for 2 hours.
-
Slowly add 50 mL of water and stir for an additional 12 hours to hydrolyze the intermediate.
-
Filter the solid, wash with water until the filtrate is neutral, then wash with ethanol.
-
To oxidize the phosphonous acid to phosphonic acid, suspend the solid in 30 mL of 30% hydrogen peroxide and stir at 60°C for 12 hours.
-
Filter the final catalyst (Silica-O-3-Phosphonobenzoic Acid), wash extensively with deionized water and ethanol, and dry under vacuum at 80°C.
-
Experimental Protocol: Catalytic Esterification
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add 0.5 g of the dried Silica-O-3-Phosphonobenzoic Acid catalyst.
-
Add 10 mL of n-butanol and 5.8 mL of acetic acid (molar ratio of butanol to acetic acid is approximately 1:1.75).
-
Add 20 mL of toluene as a solvent.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110°C and maintain under reflux with vigorous stirring.
-
Monitor the reaction progress by taking aliquots periodically and analyzing them by gas chromatography (GC).
-
-
Product Isolation and Catalyst Recovery:
-
After the reaction reaches completion (typically 6-8 hours), cool the mixture to room temperature.
-
Separate the catalyst by filtration.
-
Wash the recovered catalyst with toluene and ethanol, then dry under vacuum for reuse.
-
The liquid product mixture can be purified by distillation to isolate butyl acetate.
-
Quantitative Data:
| Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Acetic Acid Conversion (%) | Butyl Acetate Selectivity (%) |
| 5 | 110 | 6 | 85 | >99 |
| 5 | 100 | 8 | 78 | >99 |
| 2.5 | 110 | 8 | 72 | >99 |
Diagrams:
Application 2: Support for Palladium Nanoparticles in Suzuki-Miyaura Cross-Coupling
Overview:
The phosphonic acid group of this compound can serve as an excellent anchoring site for metal nanoparticles on a support material like alumina (Al₂O₃). The resulting catalyst, Pd@Al₂O₃-3-Phosphonobenzoic acid, can be a highly active and recyclable heterogeneous catalyst for Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in the synthesis of pharmaceuticals and fine chemicals.
Experimental Protocol: Catalyst Synthesis (Pd@Al₂O₃-3-Phosphonobenzoic Acid)
-
Support Functionalization:
-
Disperse 5.0 g of γ-alumina in 100 mL of deionized water.
-
Add a solution of 1.0 g of this compound in 20 mL of ethanol.
-
Stir the suspension at 80°C for 24 hours.
-
Filter the solid, wash with water and ethanol, and dry at 100°C overnight.
-
-
Palladium Immobilization:
-
Suspend the functionalized alumina in 100 mL of deionized water.
-
Add 0.084 g of palladium(II) chloride (PdCl₂) and stir for 12 hours at room temperature.
-
Add a solution of 0.1 g of sodium borohydride (NaBH₄) in 10 mL of water dropwise to reduce the palladium ions to metallic nanoparticles.
-
Stir for an additional 4 hours.
-
Filter the catalyst, wash thoroughly with deionized water and ethanol, and dry under vacuum at 60°C.
-
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup:
-
To a Schlenk flask, add 0.1 g of the Pd@Al₂O₃-3-Phosphonobenzoic acid catalyst (1 mol% Pd).
-
Add 1.0 mmol of aryl halide (e.g., 4-bromoanisole), 1.2 mmol of phenylboronic acid, and 2.0 mmol of potassium carbonate (K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
-
Reaction Execution:
-
Add 10 mL of a 3:1 mixture of ethanol and water.
-
Heat the reaction mixture to 80°C and stir vigorously for the required time (e.g., 1-2 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Product Isolation and Catalyst Recovery:
-
After completion, cool the reaction to room temperature and filter off the catalyst.
-
Wash the catalyst with ethanol and water for reuse.
-
Evaporate the solvent from the filtrate, and extract the residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Quantitative Data:
| Aryl Halide | Reaction Time (h) | Yield (%) | Catalyst Reusability (5 cycles) |
| 4-Bromoanisole | 1 | 98 | >95% yield |
| 4-Chlorotoluene | 2 | 92 | >90% yield |
| 3-Iodopyridine | 1.5 | 95 | >92% yield |
Diagrams:
Application 3: Photocatalytic Degradation of Organic Dyes using a MOF
Overview:
This compound can be used as a linker to construct Metal-Organic Frameworks (MOFs) with photocatalytic activity. For instance, a hypothetical Zr-based MOF, Zr-3-PBA, could be synthesized. The aromatic linkers can act as light-harvesting antennae, and the metal-oxo clusters can serve as catalytic centers. Upon irradiation, electron-hole pairs are generated, which can produce reactive oxygen species (ROS) to degrade organic pollutants like methylene blue in wastewater.
Experimental Protocol: Catalyst Synthesis (Zr-3-PBA MOF)
-
Synthesis Mixture:
-
In a 20 mL Teflon-lined autoclave, dissolve 125 mg of zirconium(IV) chloride (ZrCl₄) and 100 mg of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Add 0.5 mL of acetic acid as a modulator.
-
-
Solvothermal Synthesis:
-
Seal the autoclave and heat it in an oven at 120°C for 72 hours.
-
After cooling to room temperature, a white crystalline product is formed.
-
-
Purification:
-
Collect the crystals by filtration and wash with fresh DMF (3 x 10 mL).
-
Immerse the crystals in fresh methanol for 3 days, replacing the methanol daily, to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating at 150°C under vacuum for 12 hours.
-
Experimental Protocol: Photocatalytic Degradation
-
Reaction Setup:
-
Disperse 20 mg of the activated Zr-3-PBA MOF in 100 mL of an aqueous solution of methylene blue (10 mg/L).
-
Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
-
-
Photocatalytic Reaction:
-
Irradiate the suspension with a 300 W Xenon lamp (simulating solar light).
-
Take aliquots of the suspension at regular intervals (e.g., every 15 minutes).
-
Centrifuge the aliquots to remove the catalyst particles.
-
-
Analysis:
-
Measure the concentration of methylene blue in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λₘₐₓ ≈ 664 nm).
-
The degradation efficiency is calculated as (C₀ - Cₜ) / C₀ × 100%, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
Quantitative Data:
| Pollutant | Catalyst Loading (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |
| Methylene Blue | 200 | 90 | 95 |
| Rhodamine B | 200 | 120 | 88 |
| Methyl Orange | 200 | 150 | 75 |
Diagrams:
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Phosphonobenzoic Acid Coordination Polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Phosphonobenzoic acid (3-PBA) coordination polymers.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in the synthesis of 3-PBA coordination polymers?
A1: The successful synthesis of 3-PBA coordination polymers relies on the precise control of several key parameters. These include:
-
pH of the reaction mixture: This influences the deprotonation state of the phosphonic and carboxylic acid groups on the 3-PBA ligand.
-
Reaction Temperature: Temperature affects reaction kinetics, thermodynamic stability of the product, and can determine the final structure and dimensionality of the framework.[1]
-
Molar Ratios: The ratio of the 3-PBA ligand to the metal salt is crucial for achieving the desired stoichiometry and network topology.
-
Choice of Solvent: The solvent system can influence the solubility of reactants, mediate interactions, and even become incorporated into the final structure.[2]
-
Reaction Time: Sufficient time is necessary for crystal nucleation and growth.
-
Reactant Concentration: Concentration affects the rate of nucleation and crystal growth, influencing crystal size and quality.
Q2: How does pH affect the coordination behavior of this compound?
A2: The pH of the solution is a critical factor as it dictates the charge of the 3-PBA ligand. 3-PBA has two different acidic functional groups: a carboxylic acid and a phosphonic acid. These groups have different pKa values and will deprotonate at different pH levels. This differential deprotonation allows for various coordination modes with metal centers, leading to the formation of different framework structures.[3][4] Controlling the pH is therefore a key strategy to target specific dimensionalities and topologies in the resulting coordination polymer.
Q3: What is the typical role of temperature in the synthesis of these coordination polymers?
A3: Reaction temperature is a key thermodynamic and kinetic parameter. Generally, increasing the reaction temperature can lead to the formation of denser, more stable phases and can increase the dimensionality of the resulting framework.[1] For instance, a reaction might yield a one-dimensional (1D) chain at a lower temperature but a three-dimensional (3D) framework at a higher temperature.[1] However, excessively high temperatures can sometimes lead to the decomposition of the ligand or the formation of undesirable, dense inorganic phases. Temperature also influences crystal size; higher temperatures can sometimes result in larger, higher-quality crystals, though this is system-dependent.[5]
Q4: Which solvents are commonly used, and how do they influence the reaction?
A4: The choice of solvent is critical and can significantly impact the final product. Solvents not only dissolve the reactants but can also act as templates or coordinating species. Common solvents include water, N,N-Dimethylformamide (DMF), Diethylformamide (DEF), and various alcohols. The polarity, boiling point, and coordinating ability of the solvent all play a role.[2] For example, highly coordinating solvents like DMF may sometimes compete with the 3-PBA ligand for coordination sites on the metal ion, influencing the final structure. Mixed-solvent systems are also frequently used to fine-tune reactant solubility and control crystal morphology.[2]
Troubleshooting Guide
Problem 1: No precipitate or only an amorphous powder is formed.
| Possible Cause | Suggested Solution |
| Incorrect pH | The pH is critical for ligand deprotonation. Measure the initial pH of your solution and adjust it systematically using a dilute acid or base. A pH titration can help identify optimal ranges for crystallization. |
| Inappropriate Solvent | The reactants may be too soluble or too insoluble in the chosen solvent. Try a different solvent or a mixed-solvent system to modulate solubility. |
| Suboptimal Temperature | The reaction may require a different temperature for nucleation. If using solvothermal/hydrothermal methods, try varying the temperature in 10-20°C increments.[6] |
| Concentration is Too Low | The solution may be undersaturated. Increase the concentration of the reactants. Be aware that overly high concentrations can lead to rapid precipitation and poor crystal quality. |
| Monomer Impurity | Impurities in the 3-PBA or metal salt can inhibit crystallization. Ensure high purity of starting materials. |
Problem 2: The obtained crystals are very small, of poor quality, or are polycrystalline.
| Possible Cause | Suggested Solution |
| Rapid Crystallization | The rate of nucleation is too high compared to the rate of crystal growth. Reduce the reactant concentrations. Employ a slower cooling ramp after the hydrothermal reaction.[7] |
| Insufficient Reaction Time | The crystals may not have had enough time to grow. Extend the reaction time, sometimes for several days. |
| Solvent System | The solvent may not be ideal for promoting slow, ordered growth. Consider using a solvent layering technique, where a solution of one reactant is carefully layered on top of a solution of the other, allowing for slow diffusion and crystallization at the interface. |
| Agitation | If the reaction is being stirred, this can favor the formation of many small nuclei. Try running the reaction under static (unstirred) conditions. |
Problem 3: The product has low yield.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction may not have reached equilibrium. Increase the reaction time or temperature to drive the reaction to completion.[6][8] |
| Side Reactions | An incorrect pH or temperature may be favoring the formation of soluble side products. Systematically vary these conditions while monitoring the yield. |
| Product Solubility | A portion of the product may be soluble in the mother liquor. After cooling, try placing the reaction vessel in a refrigerator or ice bath to further decrease solubility before filtration. Use a minimal amount of cold solvent for washing the collected crystals. |
| Stoichiometry | The ligand-to-metal ratio may be suboptimal. Perform a series of small-scale reactions with varying molar ratios to find the optimal condition for your target product. |
Data Presentation: Summary of Key Parameters
Table 1: General Influence of Temperature on Product Characteristics
| Temperature | Effect on Dimensionality | Effect on Crystal Size | Typical Range (Hydrothermal) |
| Low | Tends to favor lower-dimensional structures (e.g., 1D chains, 2D layers). | Often smaller crystals due to slower kinetics. | 80 - 120 °C |
| Medium | Often optimal for forming stable 3D frameworks. | Can produce well-defined, medium-to-large crystals. | 120 - 160 °C |
| High | May lead to denser, more highly connected frameworks or phase transitions.[1] | Can lead to larger crystals, but risks decomposition or formation of dense inorganic phases.[5] | 160 - 220 °C |
Table 2: Influence of pH on 3-PBA Ligand and Coordination
| pH Range | Carboxylic Acid Group (-COOH) | Phosphonic Acid Group (-PO₃H₂) | Expected Coordination Behavior |
| Highly Acidic (pH < 2) | Fully protonated | Fully protonated | Limited coordination, H-bonding dominates. |
| Moderately Acidic (pH 2-5) | Partially or fully deprotonated (-COO⁻) | Partially deprotonated (-PO₃H⁻) | Coordination primarily through the carboxylate group. |
| Near Neutral (pH 5-8) | Fully deprotonated (-COO⁻) | Fully deprotonated (-PO₃²⁻) | Both groups are available for coordination, leading to higher connectivity and potentially 3D frameworks. |
| Basic (pH > 8) | Fully deprotonated (-COO⁻) | Fully deprotonated (-PO₃²⁻) | Risk of forming metal hydroxide precipitates. |
Experimental Protocols
General Protocol for Hydrothermal Synthesis of a Metal-3-PBA Coordination Polymer
Disclaimer: This is a representative protocol. Optimal conditions such as stoichiometry, temperature, and time must be determined experimentally.
-
Reagent Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 5 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of a metal salt (e.g., Zinc nitrate hexahydrate) in 5 mL of deionized water.
-
-
Reaction Assembly:
-
Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.
-
Stir the mixture gently for 5 minutes. If desired, adjust the pH at this stage by adding a few drops of dilute HNO₃ or NaOH.
-
Seal the autoclave tightly.
-
-
Reaction:
-
Place the sealed autoclave in a programmable laboratory oven.
-
Heat the oven to 140°C at a rate of 5°C/min.
-
Hold the temperature at 140°C for 72 hours.
-
-
Cooling and Product Isolation:
-
Turn off the oven and allow the autoclave to cool slowly to room temperature over 24 hours.
-
Open the autoclave and collect the crystals by vacuum filtration.
-
Wash the collected crystals three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol to remove unreacted starting materials.
-
-
Drying and Characterization:
-
Dry the crystals under vacuum at 60°C for 12 hours.
-
Characterize the final product using techniques such as Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Infrared (IR) Spectroscopy.
-
Visualizations
References
- 1. Influence of temperature on metal-organic frameworks [html.rhhz.net]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Controlling polymorphism in 3-Phosphonobenzoic acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for controlling polymorphism in metal-organic frameworks (MOFs) synthesized from 3-phosphonobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing polymorphism in this compound MOFs?
A1: The formation of different polymorphs (or topologies) in this compound (3-PBA) MOFs is primarily influenced by the reaction conditions. The most critical parameters include pH, reaction temperature, solvent system, and the molar ratio of reactants. These factors dictate the deprotonation state of the phosphonic and carboxylic acid groups, the coordination preferences of the metal center, and the kinetics of crystal nucleation and growth, all of which can lead to different crystal structures.
Q2: How does pH affect the crystal structure of 3-PBA MOFs?
A2: The pH of the reaction medium plays a pivotal role in determining the final topology of 3-PBA MOFs. For instance, in the synthesis of silver-based MOFs with phosphonobenzoic acids, the pH, which can be controlled by additives like urea, directs the coordination of the linker to the metal center.[1] At a higher pH (in the presence of urea), both the phosphonic acid and carboxylic acid groups can deprotonate and coordinate to the metal ions, leading to a more compact, three-dimensional structure.[1] Conversely, at a lower pH (without urea), only the more acidic phosphonic acid group might predominantly coordinate, resulting in layered structures where the carboxylic acid groups are involved in hydrogen bonding instead of coordinating to the metal.[1]
Q3: Can the solvent choice impact the resulting polymorph?
A3: Yes, the solvent system is a crucial factor. Solvents can influence the solubility of the reactants, the coordination environment of the metal ions, and can also act as templates or structure-directing agents. Different solvents can lead to the formation of different polymorphs or even solvated structures where solvent molecules are incorporated into the crystal lattice.
Q4: Is temperature a critical parameter for controlling polymorphism in these systems?
A4: Temperature significantly affects the thermodynamics and kinetics of MOF formation. Different polymorphs can be thermodynamically stable at different temperatures. Varying the reaction temperature can favor the formation of a specific crystalline phase over others. It is advisable to screen a range of temperatures during synthesis optimization to understand its effect on the desired polymorph.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Formation of an amorphous precipitate instead of crystalline MOF | 1. Reaction kinetics are too fast, leading to rapid precipitation. 2. Suboptimal pH for crystal formation. 3. Incorrect solvent system. | 1. Lower the reaction temperature to slow down the nucleation and growth process. 2. Adjust the pH of the reaction mixture. For example, in the synthesis of silver-phosphonobenzoate MOFs, the absence of a base like urea can lead to a specific crystalline product.[1] 3. Experiment with different solvents or solvent mixtures to improve the solubility of reactants and facilitate crystal growth. |
| Obtaining a mixture of polymorphs | 1. Reaction conditions are on the borderline between the formation of two different phases. 2. Inhomogeneous reaction mixture. | 1. Fine-tune the reaction parameters such as temperature, pH, and reactant concentrations. A systematic screening of these conditions is recommended. 2. Ensure efficient stirring to maintain a homogeneous reaction environment. |
| Poor crystallinity of the product | 1. Reaction time is too short. 2. Inappropriate temperature profile. | 1. Increase the reaction time to allow for better crystal growth and annealing. 2. Optimize the heating and cooling rates. A slower cooling rate can often lead to larger and more well-defined crystals. |
| Formation of an undesired polymorph | 1. The chosen reaction conditions favor the formation of a thermodynamically or kinetically preferred, but undesired, phase. | 1. Systematically vary the synthesis parameters. For example, to obtain a compact 3D silver-phosphonobenzoate MOF, the addition of urea to raise the pH is crucial.[1] To obtain a layered structure, synthesis should be performed at a lower pH without urea.[1] |
Experimental Protocols
Synthesis of a 3D Silver-Phosphonobenzoate MOF (Polymorph A)
This protocol is adapted from the synthesis of a compact 3D silver-based MOF where both functional groups of the linker are coordinated.[1]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Urea
-
Deionized water
Procedure:
-
In a typical synthesis, combine this compound, silver nitrate, and urea in a molar ratio of 1:3:2 in deionized water.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160 °C for 72 hours.
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash with deionized water and ethanol, and dry under vacuum.
Synthesis of a Layered Silver-Phosphonobenzoate MOF (Polymorph B)
This protocol is adapted from the synthesis of a layered silver-based MOF where primarily the phosphonate group is coordinated.[1]
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Deionized water
Procedure:
-
Combine this compound and silver nitrate in a 1:1 molar ratio in deionized water.
-
Stir the mixture at room temperature for 30 minutes.
-
Transfer the mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 160 °C for 72 hours.
-
Allow the autoclave to cool down slowly to room temperature.
-
Collect the resulting crystalline product by filtration, wash with deionized water and ethanol, and dry under vacuum.
Quantitative Data Summary
| Polymorph | Ligand | Metal Salt | Key Additive | pH Condition | Resulting Structure | Reference |
| Polymorph A | 4-Phosphonobenzoic acid | AgNO₃ | Urea | Higher pH | Compact 3D | [1] |
| Polymorph B | 4-Phosphonobenzoic acid | AgNO₃ | None | Lower pH | Layered | [1] |
| Polymorph C | This compound | AgNO₃ | None | Lower pH | Layered | [1] |
Visualizations
Caption: Influence of pH on the resulting polymorph of a 3-PBA MOF.
Caption: A workflow for troubleshooting amorphous product formation.
References
Technical Support Center: Purification of 3-Phosphonobenzoic Acid and its Metal Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phosphonobenzoic acid and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include unreacted starting materials from the synthesis, such as 3-bromobenzoic acid or other precursors. Positional isomers, though less common, may also be present. Depending on the synthetic route, byproducts from side reactions can also be a source of impurities. For purity analysis, techniques like High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are recommended.[1][2]
Q2: What is the best method to purify crude this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic acids like this compound. The choice of solvent is crucial for successful recrystallization.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, polar solvents are generally suitable. Water, ethanol, or a mixture of ethanol and water are commonly good choices. It is advisable to perform small-scale solubility tests with a few solvents to find the optimal one for your specific batch of crude product.
Q4: My purified this compound is a sticky solid. What could be the reason?
A4: Phosphonic acids are known to be hygroscopic, meaning they readily absorb moisture from the air, which can make them appear sticky.[3] Incomplete removal of the recrystallization solvent can also lead to a non-crystalline product. Drying the purified solid under high vacuum, possibly with gentle heating, and storing it in a desiccator over a strong drying agent like phosphorus pentoxide (P₂O₅) can help.
Q5: How can I remove unreacted this compound from my metal complex (MOF)?
A5: A common and effective method is to wash the assynthesized metal complex with a suitable solvent.[4] The solvent should be one in which the unreacted ligand is soluble, but the metal complex is not. Dimethylformamide (DMF), ethanol, or water are often used for washing, depending on the specific metal-organic framework (MOF). The washing process is typically repeated several times to ensure complete removal of the unreacted ligand.
Q6: How do I confirm the purity of my this compound and its metal complexes?
A6: For this compound, purity can be assessed by its melting point, and more accurately by analytical techniques such as ¹H, ¹³C, and ³¹P NMR spectroscopy, as well as HPLC. For metal complexes, techniques like Powder X-ray Diffraction (PXRD) can confirm the crystalline phase, while elemental analysis or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can determine the metal-to-ligand ratio. The absence of signals from the free ligand in the NMR spectrum of a digested sample of the metal complex can also indicate purity.
Troubleshooting Guides
Purification of this compound by Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used. - The solution cooled too quickly. - High concentration of impurities inhibiting crystallization. | - Reduce Solvent Volume: Reheat the solution to boiling and evaporate some solvent to concentrate the solution. Allow it to cool slowly again.[5] - Induce Crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Add a seed crystal of pure this compound.[5] - Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. |
| Low yield of purified crystals. | - Excessive amount of solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Washing the crystals with warm or an excessive amount of solvent. | - Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Recover a Second Crop: Evaporate some of the solvent from the filtrate and re-cool to obtain a second batch of crystals. - Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.[5] - Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
| "Oiling out" - formation of an oil instead of crystals. | - The melting point of the compound is below the boiling point of the solvent. - High concentration of impurities lowering the melting point of the mixture. - The solution is too concentrated. - Rapid cooling. | - Reheat and Add More Solvent: Reheat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly. - Change Solvent: Select a solvent with a lower boiling point. - Preliminary Purification: If a high concentration of impurities is suspected, consider a preliminary purification step like a simple filtration or a different extraction before recrystallization. |
| Colored impurities remain in the crystals. | - The impurity has similar solubility properties to this compound. - The colored impurity is trapped within the crystal lattice. | - Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. - Perform a Second Recrystallization: A second recrystallization step may be necessary to achieve higher purity. |
Purification of this compound Metal Complexes (MOFs)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the metal complex. | - Incorrect stoichiometry of reactants. - Suboptimal reaction conditions (temperature, time, pH). - Loss of product during washing steps. | - Optimize Stoichiometry: Carefully control the molar ratio of the metal salt and this compound. - Optimize Reaction Conditions: Systematically vary the reaction temperature, time, and pH to find the optimal conditions for your specific system. - Careful Washing: Use centrifugation to pellet the product before decanting the supernatant. Ensure the product is not suspended in the supernatant that is being discarded. |
| Presence of unreacted starting materials (metal salt or ligand). | - Inefficient washing procedure. - The washing solvent does not effectively dissolve the unreacted materials. | - Thorough Washing: Increase the number of washing cycles. After adding fresh solvent, stir or sonicate the suspension to ensure good mixing before centrifugation. - Solvent Selection: Wash with a solvent that is known to dissolve the unreacted metal salt (e.g., water) and another that dissolves the unreacted ligand (e.g., DMF or ethanol). A sequential washing with different solvents can be effective.[4] |
| Poor crystallinity of the final product. | - Reaction conditions are not conducive to crystal growth. - The product may be amorphous or nanocrystalline. | - Modify Reaction Conditions: Try a slower cooling rate after the solvothermal reaction. Using a modulator, such as a monocarboxylic acid, can sometimes improve crystallinity. - Characterize the Product: Use Powder X-ray Diffraction (PXRD) to assess the crystallinity of your material. Amorphous or nanocrystalline materials may still be pure. |
| Difficulty in removing the synthesized MOF from the reactor. | - Strong adhesion of the MOF to the reactor surface (e.g., Teflon liner). | - Physical Removal: Use a plastic spatula to gently scrape the material from the reactor walls. - Soaking and Sonication: Soak the reactor in a suitable solvent (e.g., ethanol, acetone, or a mild acid like acetic acid if the MOF is stable) for several hours, followed by ultrasonication to dislodge the particles.[6] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from a Water/Ethanol Mixture
This protocol is a general guideline and may need to be optimized for your specific crude material.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just wet the solid.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add hot deionized water portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to form a saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals under high vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 5.0 g crude this compound |
| Solvent Ratio (approx.) | 1:3 Ethanol:Water (v/v) |
| Total Solvent Volume (approx.) | 100 mL |
| Yield of Purified Product | 3.5 - 4.5 g |
| Recovery | 70 - 90% |
| Purity (by HPLC or qNMR) | >99% |
Protocol 2: Purification of a this compound Metal-Organic Framework (MOF) by Solvent Washing
This protocol describes a general procedure for purifying a MOF synthesized via a solvothermal method in DMF.
Materials:
-
As-synthesized MOF in mother liquor
-
Dimethylformamide (DMF)
-
Ethanol or Methanol
-
Centrifuge and centrifuge tubes
-
Ultrasonicator (optional)
Procedure:
-
Initial Separation: Separate the bulk of the as-synthesized solid from the mother liquor by decantation or centrifugation.
-
Washing with DMF: Add fresh DMF to the solid, and resuspend the powder by stirring or brief sonication.
-
Centrifugation: Centrifuge the suspension at a moderate speed (e.g., 8000 rpm) for 10-15 minutes to pellet the MOF.
-
Decantation: Carefully decant the supernatant.
-
Repeat Washing: Repeat steps 2-4 at least three times with fresh DMF to remove unreacted ligand and other soluble impurities.
-
Solvent Exchange: To remove the high-boiling DMF from the pores of the MOF, perform a solvent exchange. Resuspend the washed MOF in a lower-boiling solvent like ethanol or methanol and repeat the centrifugation and decantation process three times.
-
Drying/Activation: Dry the purified MOF under vacuum. For activation (removal of solvent from the pores), heating under vacuum may be required. The specific temperature and time will depend on the thermal stability of the MOF.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Low Yield in Recrystallization
Caption: Troubleshooting guide for low yield in recrystallization experiments.
References
Technical Support Center: Synthesis of 3-Phosphonobenzoic Acid (3-PBA) MOFs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Metal-Organic Frameworks (MOFs) using 3-Phosphonobenzoic acid (3-PBA), with a primary focus on preventing the formation of amorphous precipitates.
Troubleshooting Guide: From Amorphous Precipitate to Crystalline MOF
Amorphous precipitation is a common hurdle in the synthesis of phosphonate-based MOFs, including those with this compound. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions to favor the formation of crystalline materials.
Question: My 3-PBA MOF synthesis resulted in a white, insoluble powder that shows no sharp peaks in the Powder X-ray Diffraction (PXRD) pattern, indicating it is amorphous. What are the likely causes and how can I resolve this?
Answer: The formation of an amorphous precipitate instead of a crystalline MOF is typically due to rapid and uncontrolled nucleation and growth processes. Several key experimental parameters can be adjusted to promote the formation of a well-ordered, crystalline framework.
Troubleshooting Steps:
-
Reaction Kinetics (Temperature and Time):
-
Issue: High temperatures can accelerate reaction rates, leading to rapid precipitation of a disordered, amorphous solid.
-
Solution: Try lowering the reaction temperature. A slower reaction rate can provide the necessary time for the metal ions and 3-PBA linkers to self-assemble into an ordered, crystalline structure. Conversely, if the reaction time is too short, the crystallization process may be incomplete. Consider extending the reaction time to allow for the transformation of any initially formed amorphous phase into a more stable crystalline phase.
-
-
pH of the Reaction Mixture:
-
Issue: The pH of the synthesis solution plays a critical role in the deprotonation state of both the phosphonic acid and carboxylic acid groups of the 3-PBA linker. An inappropriate pH can lead to mismatched coordination rates and the formation of amorphous coordination polymers.[1][2]
-
Solution: Systematically vary the pH of your reaction mixture. The addition of a base (e.g., urea, which slowly decomposes to ammonia) or an acid can be used to control the pH.[1] The optimal pH will depend on the specific metal ion being used. It is recommended to perform a series of small-scale screening reactions across a range of pH values to identify the ideal conditions for crystallization.
-
-
Molar Ratios of Precursors (Metal Salt:Ligand):
-
Issue: The stoichiometry of the metal salt and the 3-PBA linker can significantly influence the final product. An excess of either component can disrupt the formation of the desired crystalline phase.
-
Solution: Experiment with different molar ratios of your metal salt to the 3-PBA linker. A systematic variation of these ratios can help in identifying the "sweet spot" that favors the desired MOF topology and crystallinity.
-
-
Introduction of a Modulator:
-
Issue: The high reactivity of metal ions, particularly multivalent cations like Zr(IV) and Ti(IV), with phosphonate linkers can lead to rapid, uncontrolled precipitation.
-
Solution: Introduce a coordinating modulator to the reaction mixture. Modulators are typically simple carboxylic acids (e.g., benzoic acid, acetic acid) that compete with the 3-PBA linker for coordination to the metal centers.[3][4] This competitive binding slows down the overall reaction rate, promoting the formation of larger, more ordered crystals.[4] The concentration of the modulator is a critical parameter to optimize.
-
-
Solvent System:
-
Issue: The choice of solvent can influence the solubility of the precursors and the stability of the resulting framework.
-
Solution: While N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis, consider exploring other solvents or solvent mixtures. For hydrothermal syntheses, water is the primary solvent, but the addition of co-solvents can sometimes be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is a modulator and how does it work in MOF synthesis?
A1: A modulator is a chemical additive, typically a monocarboxylic acid, that is introduced during MOF synthesis to control the nucleation and growth of the crystals.[4] It functions by competitively coordinating to the metal centers, thereby slowing down the rate of framework assembly.[4] This enhanced reversibility of the coordination bonds allows for the correction of defects and promotes the formation of a more ordered, crystalline material.[4] The choice and concentration of the modulator can also influence the size, morphology, and phase purity of the resulting MOF crystals.[3][5]
Q2: How does pH affect the formation of 3-PBA MOFs?
A2: The pH of the reaction medium is a critical parameter as it dictates the deprotonation state of the phosphonic acid and carboxylic acid functional groups on the 3-PBA linker. The coordination behavior of these groups with the metal ions is highly dependent on their charge. Therefore, adjusting the pH can influence the resulting coordination environment and the topology of the final framework.[1][2] For instance, at a lower pH, the phosphonic acid group might be the primary coordinating group, while at a higher pH, both groups may be deprotonated and involved in framework formation.[1]
Q3: Are there any specific challenges associated with phosphonate-based MOFs compared to carboxylate-based MOFs?
A3: Yes, while the stronger metal-phosphonate bond can lead to MOFs with high chemical and thermal stability, it also presents synthetic challenges.[6] The high reactivity can lead to rapid precipitation and the formation of poorly crystalline or amorphous materials, especially with highly reactive metal ions like Ti(IV) and Zr(IV).[7] Overcoming these challenges often requires careful control over reaction kinetics, for example, through the use of modulators or by fine-tuning the reaction temperature and pH.[7][8]
Q4: Can amorphous MOFs have any applications?
A4: While crystalline MOFs are well-studied, amorphous MOFs (aMOFs) are an emerging class of materials with their own unique properties and potential applications.[9][10] The introduction of disorder can lead to an increased concentration of defects, which can be beneficial for applications such as catalysis. Amorphous MOFs may also exhibit improved processability and different gas separation properties compared to their crystalline counterparts.
Data Presentation
Table 1: Experimental Parameters for Optimization of 3-PBA MOF Synthesis
| Parameter | Range to Explore | Observations/Notes |
| Temperature (°C) | 80 - 180 | Lower temperatures may slow kinetics and improve crystallinity. |
| Reaction Time (h) | 12 - 72 | Longer times may allow for phase transformation to a crystalline product. |
| pH | 2 - 7 | Monitor for changes in precipitate morphology and PXRD pattern. |
| Metal Salt:3-PBA Molar Ratio | 2:1, 1:1, 1:2 | Stoichiometry can influence the final structure. |
| Modulator | Benzoic Acid, Acetic Acid | Select a modulator with similar coordination chemistry. |
| Modulator:Ligand Molar Ratio | 10:1 to 100:1 | Higher concentrations generally lead to larger crystals but may inhibit formation. |
| Solvent | DMF, DEF, Water | Solvent choice affects precursor solubility and coordination. |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a Crystalline 3-PBA MOF
This protocol provides a general starting point for the synthesis of a 3-PBA MOF. The specific metal salt, concentrations, and reaction conditions should be optimized based on the troubleshooting guide above.
-
Reagent Preparation:
-
Prepare a solution of the desired metal salt (e.g., ZrOCl₂·8H₂O, Cu(NO₃)₂·3H₂O) in the chosen solvent (e.g., deionized water or a DMF/water mixture).
-
In a separate vial, dissolve this compound and the chosen modulator (if any) in the solvent. Sonication may be required to achieve complete dissolution.
-
-
Reaction Setup:
-
Combine the metal salt solution and the 3-PBA/modulator solution in a Teflon-lined stainless-steel autoclave.
-
Ensure the total volume of the solution does not exceed the recommended capacity of the autoclave.
-
If necessary, adjust the pH of the final mixture using a dilute acid or base.
-
-
Hydrothermal Reaction:
-
Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 120 °C).
-
Maintain the temperature for the specified reaction time (e.g., 24-48 hours).
-
Allow the autoclave to cool down to room temperature naturally.
-
-
Product Isolation and Purification:
-
Collect the solid product by filtration or centrifugation.
-
Wash the product several times with the synthesis solvent to remove any unreacted precursors.
-
Further wash with a low-boiling-point solvent (e.g., ethanol or acetone).
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-120 °C) to remove any residual solvent.
-
-
Characterization:
-
Analyze the crystallinity of the product using Powder X-ray Diffraction (PXRD).
-
Further characterization can be performed using techniques such as Scanning Electron Microscopy (SEM) for morphology, and Thermogravimetric Analysis (TGA) for thermal stability.
-
Mandatory Visualization
Caption: A flowchart illustrating the systematic troubleshooting steps to overcome amorphous precipitation in 3-PBA MOF synthesis.
Caption: A diagram illustrating the key experimental factors that influence the crystallization of 3-PBA MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Role of a Modulator in the Synthesis of Phase-Pure NU-1000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system for Nature Communications - IBM Research [research.ibm.com]
- 8. Overcoming the crystallization and designability issues in the ultrastable zirconium phosphonate framework system (Journal Article) | OSTI.GOV [osti.gov]
- 9. Modeling the Effect of Defects and Disorder in Amorphous Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks [repository.cam.ac.uk]
Technical Support Center: Crystallinity Enhancement of 3-Phosphonobenzoic Acid (3-PBA) Based MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using 3-Phosphonobenzoic acid (3-PBA) as an organic linker, with a focus on improving crystallinity.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high crystallinity in my 3-PBA based MOF important?
A1: High crystallinity is crucial as it directly relates to the uniformity of the porous structure, which is essential for applications such as gas storage, separation, catalysis, and drug delivery. A well-defined, ordered framework ensures consistent pore sizes and accessible surface areas, leading to reproducible performance. Poorly crystalline or amorphous materials often exhibit reduced porosity and stability.
Q2: My synthesis with this compound resulted in an amorphous precipitate. What is the likely cause?
A2: Phosphonate-based linkers, including 3-PBA, form strong, often kinetically rapid and irreversible coordination bonds with metal ions, particularly high-valent metals like Zr(IV). This can lead to rapid precipitation of disordered or amorphous material before a crystalline framework can form. The key to obtaining crystalline products is to slow down and control the nucleation and growth processes.
Q3: What are "modulators" and how can they improve the crystallinity of my 3-PBA MOF?
A3: Modulators are chemical additives, typically monofunctional ligands like monocarboxylic acids (e.g., acetic acid, benzoic acid), that compete with the primary linker (3-PBA) for coordination to the metal centers. This competitive binding slows down the formation of the MOF framework, allowing for more ordered crystal growth and reducing defects. Modulators can influence crystal size, morphology, and overall crystallinity.
Q4: Can the solvent system impact the crystallinity of my 3-PBA MOF?
A4: Absolutely. The choice of solvent affects the solubility of the precursors (metal salt and 3-PBA), which in turn influences the rate of nucleation and crystal growth. A solvent system that allows for slow diffusion and controlled release of the reactants is often beneficial for growing larger, more crystalline MOFs. Common solvents for MOF synthesis include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol, or mixtures thereof. The polarity and coordination ability of the solvent can also play a role in the final crystal structure.
Q5: What is a typical temperature range for the hydrothermal/solvothermal synthesis of 3-PBA based MOFs?
A5: While the optimal temperature is system-dependent (i.e., depends on the metal, solvent, and other additives), a common starting point for hydrothermal or solvothermal synthesis of phosphonate-based MOFs is in the range of 120 °C to 180 °C. Lower temperatures may lead to slower crystallization and potentially larger crystals, while higher temperatures can sometimes result in denser, less porous phases or decomposition of the linker.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of 3-PBA based MOFs and provides systematic steps to resolve them.
Issue 1: Consistently obtaining amorphous powder or poorly crystalline material.
-
Underlying Problem: The reaction kinetics are too fast, leading to rapid precipitation instead of controlled crystal growth.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amorphous product formation.
Issue 2: Obtaining very small, microcrystalline powder with broad PXRD peaks.
-
Underlying Problem: Nucleation rate is significantly higher than the crystal growth rate, resulting in a large number of small crystals.
-
Troubleshooting Steps:
-
Increase Modulator Concentration: A higher concentration of the modulator can further slow down the reaction, favoring the growth of existing nuclei over the formation of new ones.
-
Decrease Reactant Concentration: Diluting the reaction mixture can lower the supersaturation, thereby reducing the nucleation rate.
-
Ramp the Temperature Slowly: A gradual increase to the final synthesis temperature can promote the formation of fewer, larger crystals.
-
Extend Reaction Time: Allowing the reaction to proceed for a longer duration (e.g., 48-72 hours) can facilitate the growth of larger crystals.
-
Issue 3: Formation of multiple crystalline phases or impurities.
-
Underlying Problem: The reaction conditions are not optimized for the formation of a single, thermodynamically or kinetically favored phase.
-
Troubleshooting Steps:
-
Adjust the pH: The coordination mode of both the phosphonate and carboxylate groups of 3-PBA is pH-dependent. Adjusting the pH with small amounts of acid (e.g., HCl) or base can favor the formation of a specific phase.
-
Screen Different Solvents: The polarity and coordinating ability of the solvent can influence which crystalline phase is formed. Experiment with different solvents or solvent mixtures.
-
Vary the Metal-to-Linker Ratio: Stoichiometry can play a critical role in phase formation. Systematically vary the ratio of the metal salt to 3-PBA.
-
Quantitative Data & Starting Parameters
The following tables provide suggested starting parameters for the synthesis of 3-PBA based MOFs. These are based on typical conditions for related phosphonate and carboxylate MOFs and should be used as a starting point for optimization.
Table 1: Suggested Modulator Concentrations (relative to metal salt)
| Modulator Type | Starting Molar Equivalents | Range for Optimization | Notes |
| Acetic Acid | 20 eq. | 10 - 100 eq. | A common choice for many MOF systems. |
| Benzoic Acid | 20 eq. | 10 - 100 eq. | Structurally similar to one functional group of 3-PBA. |
| Formic Acid | 30 eq. | 20 - 150 eq. | Can also act as a reducing agent at high temperatures. |
| Hydrofluoric Acid (HF) | 5-10 eq. | 2 - 20 eq. | Use with extreme caution! Effective for Zr-phosphonate MOFs. |
Table 2: General Hydrothermal/Solvothermal Synthesis Parameters
| Parameter | Suggested Starting Value | Range for Optimization | Rationale |
| Temperature | 120 °C | 100 - 180 °C | Balances reaction rate and potential for crystal growth. |
| Reaction Time | 24 hours | 12 - 72 hours | Longer times can allow for larger crystal growth. |
| Metal:Linker Ratio | 1:1 | 2:1 to 1:2 | Can influence the resulting topology and phase purity. |
| Solvent Volume | 10 mL | 5 - 20 mL | Affects reactant concentration. |
Experimental Protocols
Protocol 1: General Procedure for Modulated Hydrothermal Synthesis of a 3-PBA MOF (e.g., with a Zr(IV) salt)
-
In a 20 mL glass vial, dissolve the metal salt (e.g., ZrCl₄) in the chosen solvent (e.g., N,N-dimethylformamide - DMF).
-
Add the modulator (e.g., benzoic acid) to the solution and sonicate for 5-10 minutes until fully dissolved.
-
Add this compound (3-PBA) to the mixture.
-
Cap the vial tightly and sonicate for another 10-15 minutes to ensure a homogeneous suspension.
-
Place the vial in a programmable oven.
-
Heat to the desired temperature (e.g., 120 °C) and hold for the specified time (e.g., 24 hours).
-
Allow the oven to cool down to room temperature naturally.
-
Collect the resulting powder by centrifugation or filtration.
-
Wash the product with fresh DMF (3 times) and then with a volatile solvent like ethanol or acetone (3 times) to remove unreacted precursors.
-
Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
Experimental Workflow Diagram:
Caption: General workflow for modulated hydrothermal MOF synthesis.
Technical Support Center: Functionalization of 3-Phosphonobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phosphonobenzoic acid. The information is designed to address specific issues that may be encountered during experimental procedures involving the functionalization of this molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the derivatization of this compound.
Issue 1: Poor yield during esterification of the carboxylic acid moiety.
Possible Causes and Solutions:
-
Incomplete reaction: Esterification reactions are often equilibrium-limited.[1] To drive the reaction to completion, consider using a large excess of the alcohol or removing water as it is formed, for example, by using a Dean-Stark apparatus.[1]
-
Steric hindrance: If the alcohol is bulky, the reaction rate may be slow. Increasing the reaction temperature or using a more potent activating agent for the carboxylic acid, such as converting it to an acyl chloride, may improve yields.
-
Side reactions at the phosphonic acid group: The phosphonic acid can also undergo esterification.[2] To selectively esterify the carboxylic acid, it is advisable to first protect the phosphonic acid group, for instance, as a diethyl phosphonate.
| Parameter | Recommendation | Rationale |
| Reagent Ratio | Use a 5-10 fold excess of the alcohol. | Shifts the equilibrium towards the product side.[1] |
| Water Removal | Use a Dean-Stark trap or molecular sieves. | Prevents the reverse hydrolysis reaction.[1] |
| Catalyst | Use a strong acid catalyst like H₂SO₄ or TsOH. | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] |
| Protecting Group | Protect the phosphonic acid as a dialkyl ester. | Ensures selective reaction at the carboxylic acid. |
Issue 2: Low conversion during amide coupling reactions.
Possible Causes and Solutions:
-
Poor activation of the carboxylic acid: Standard coupling reagents may not be efficient for all substrates. A variety of coupling reagents with different mechanisms are available, and screening several may be necessary.[3]
-
Low nucleophilicity of the amine: If the amine is electron-deficient (e.g., an aniline derivative), its nucleophilicity will be reduced, leading to a slower reaction.[4] Using a stronger activating agent or more forcing reaction conditions (e.g., higher temperature) may be required.
-
Side reaction with the phosphonic acid: The phosphonic acid can interfere with the coupling reaction. Protection of the phosphonic acid group is highly recommended.
-
Formation of byproducts: With some coupling reagents like DCC, the formation of insoluble byproducts such as dicyclohexylurea (DCU) can complicate purification.
| Coupling Reagent | Common Byproducts | Solubility of Byproduct | Workup Recommendation |
| DCC | Dicyclohexylurea (DCU) | Often insoluble in common organic solvents. | Filtration. |
| EDC | EDC-urea adduct | Water-soluble. | Aqueous workup. |
| HATU/HBTU | Tetramethylurea | Water-soluble. | Aqueous workup. |
| T3P | Polyphosphoric acid species | Water-soluble. | Aqueous workup.[3] |
Frequently Asked Questions (FAQs)
Q1: I am observing P-C bond cleavage during my reaction. How can I prevent this?
A1: P-C bond cleavage can occur under harsh acidic conditions, especially with prolonged heating.[5] If you are deprotecting a phosphonate ester using strong acid (e.g., concentrated HCl), try to minimize the reaction time and temperature. Alternatively, milder deprotection methods such as the McKenna reaction (using bromotrimethylsilane followed by methanolysis) can be employed, which are known to be compatible with sensitive substrates.[5][6]
Q2: What is the best method for purifying this compound derivatives?
A2: Due to the high polarity of the phosphonic acid group, purification by standard silica gel chromatography can be challenging and may require very polar eluent systems.[5] It is often more practical to purify the protected precursor, such as a dialkyl phosphonate ester, which is less polar and more amenable to chromatography.[5] For the final phosphonic acid, recrystallization is a viable option if the compound is a solid.[5] Reverse-phase HPLC can also be used for purification of highly polar phosphonic acids.[7]
Q3: Do I need to protect the phosphonic acid group? If so, what protecting groups are recommended?
A3: Yes, protecting the phosphonic acid group is often crucial to avoid side reactions during the functionalization of the carboxylic acid moiety.[8][9] Common protecting groups for phosphonic acids are alkyl esters, such as diethyl or dibenzyl phosphonates. Dibenzyl phosphonates are particularly useful as they can be deprotected under mild conditions via hydrogenolysis.[5]
Q4: My functionalized this compound is poorly soluble in water. How can I improve its solubility?
A4: The solubility of phosphonic acids in water is pH-dependent. Deprotonation of the phosphonic acid group by adding a base, such as K₂CO₃ or NaOH, can significantly increase its aqueous solubility.[5] It is not uncommon for the free phosphonic acid to have limited solubility in D₂O for NMR analysis, which can be resolved by adding a small amount of base.[5]
Experimental Protocols
Protocol 1: Selective Esterification of 3-(Diethoxyphosphoryl)benzoic Acid
This protocol describes the esterification of the carboxylic acid moiety while the phosphonic acid is protected as a diethyl ester.
-
Activation of the Carboxylic Acid: To a solution of 3-(diethoxyphosphoryl)benzoic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.
-
Ester Formation: In a separate flask, dissolve the desired alcohol (1.5 equivalents) and triethylamine (2 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Slowly add the acyl chloride solution from step 1 to the alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Diethyl Phosphonate using Bromotrimethylsilane (McKenna Reaction)
This protocol is for the dealkylation of a diethyl phosphonate to the corresponding phosphonic acid.[5][6]
-
Silylation: Dissolve the diethyl phosphonate derivative (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add bromotrimethylsilane (3-4 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Methanolysis: Remove the solvent and excess bromotrimethylsilane under reduced pressure.
-
Add methanol to the residue and stir for 1-2 hours.
-
Isolation: Remove the methanol under reduced pressure to yield the final phosphonic acid. The product can be further purified by recrystallization if necessary.
Visualizations
Caption: General workflow for the functionalization of this compound.
Caption: Troubleshooting flowchart for low-yield functionalization reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
Overcoming solubility challenges of 3-Phosphonobenzoic acid in MOF synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Phosphonobenzoic acid in the synthesis of Metal-Organic Frameworks (MOFs).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of MOFs using this compound, with a focus on overcoming its solubility challenges.
Question: My this compound linker is not dissolving in the reaction solvent. What should I do?
Answer:
The limited solubility of this compound in common organic solvents is a frequent challenge. Here are several strategies to address this issue:
-
Solvent Selection: The choice of solvent is critical for linker dissolution and can influence the final MOF structure.[1] Commonly used solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), ethanol (EtOH), and water.[1][2] Often, a mixture of solvents can improve solubility. For instance, a combination of DMF and water or ethanol and water can be effective.[3]
-
pH Adjustment: The solubility of this compound is highly dependent on pH due to its two acidic functional groups (carboxylic and phosphonic acid).
-
Increasing pH (Basic Conditions): Adding a base can deprotonate the acidic groups, forming a more soluble salt. Common bases used in MOF synthesis include triethylamine (TEA), sodium hydroxide (NaOH), or urea, which decomposes to ammonia at higher temperatures.[4] Be aware that the pH will significantly impact the coordination of the linker to the metal center and can lead to different framework topologies.[4][5]
-
Decreasing pH (Acidic Conditions): While counterintuitive, in some cases, adding a small amount of a strong acid like hydrochloric acid (HCl) can facilitate the dissolution of linkers in polar, high-boiling solvents by aiding in the creation of the reaction mixture.[6]
-
-
Temperature Increase: Gently heating the solvent while stirring can significantly increase the solubility of the linker. In solvothermal or hydrothermal synthesis, the linker is often added to the solvent at room temperature and dissolves as the reaction vessel is heated.[7]
-
Sonication: Using an ultrasonication bath can help break down agglomerates of the linker powder and enhance its dissolution in the solvent.[6]
Question: The MOF crystals I synthesized are small, poorly crystalline, or I have an amorphous powder. How can I improve the crystallinity and crystal size?
Answer:
Poor crystallinity is often related to rapid nucleation and crystal growth, which can be a consequence of high linker concentration upon initial dissolution. Coordination modulation is a key technique to control this process.
Coordination Modulation: This technique involves adding a competing ligand, known as a modulator, to the synthesis mixture.[8][9] The modulator temporarily binds to the metal centers, slowing down the rate of framework formation and allowing for the growth of larger, more crystalline MOFs.[10][11]
-
Choice of Modulator: For carboxylic acid-containing linkers like this compound, simple monocarboxylic acids are effective modulators. Examples include:
-
Acetic Acid
-
Formic Acid
-
Benzoic Acid
-
2-Fluorobenzoic Acid[2]
-
-
Mechanism: The modulator competes with the this compound linker for coordination sites on the metal clusters. This competition enhances the reversibility of the coordination process, which is crucial for achieving high crystallinity.[10]
-
Concentration: The concentration of the modulator is a critical parameter. A higher concentration of the modulator generally leads to larger crystals but may also increase the reaction time or even inhibit MOF formation entirely.[12] It is often necessary to screen a range of modulator concentrations to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent system for MOF synthesis with this compound?
A1: While there is no single universal solvent, a common starting point is N,N-dimethylformamide (DMF) or a mixture of DMF and water or ethanol.[1][2] The choice depends on the specific metal source and the desired MOF topology. Hydrothermal synthesis using water as a solvent, with pH control, has also been successfully employed.[4]
Q2: How does pH affect the final MOF structure when using this compound?
A2: The pH of the reaction medium dictates the deprotonation state of both the phosphonic acid and carboxylic acid groups on the linker. This, in turn, influences which functional group coordinates to the metal ion and the overall connectivity of the resulting framework. For example, at a lower pH, only the more acidic phosphonic acid group might coordinate, leading to a layered structure, while at a higher pH, both groups may deprotonate and coordinate, resulting in a more compact 3D structure.[4]
Q3: What are the advantages of using coordination modulation?
A3: Coordination modulation is a versatile method to:
-
Control crystal size and morphology.[13]
-
Improve the crystallinity and quality of the resulting MOFs.[10]
-
Introduce "missing linker" defects in a controlled manner, which can enhance properties like porosity and catalytic activity.[12]
-
Tune the pore size and surface chemistry of the MOF.[8]
Q4: Can I use post-synthetic modification (PSM) with MOFs made from this compound?
A4: Yes. Post-synthetic modification is a powerful technique to functionalize a MOF after its initial synthesis without altering the underlying framework. If the this compound linker contains other functional groups amenable to modification, or if the metal clusters themselves can be modified, then PSM is a viable strategy.
Data Summary
Table 1: Common Solvents for MOF Synthesis
| Solvent | Abbreviation | Typical Use Case | Notes |
| N,N-Dimethylformamide | DMF | General purpose, solvothermal synthesis | High boiling point, good solvating power for many linkers and metal salts.[1][7] |
| N,N-Diethylformamide | DEF | Alternative to DMF | Similar properties to DMF.[14] |
| Dimethyl sulfoxide | DMSO | High-boiling point solvent | Can be used for poorly soluble linkers.[1] |
| Ethanol | EtOH | Greener solvent option, often in mixtures | Often used in combination with water.[1][3] |
| Water | H₂O | Hydrothermal synthesis | Environmentally friendly, solubility is highly pH-dependent.[3][4] |
Table 2: Modulators for Controlling MOF Crystallization
| Modulator | Type | Mechanism of Action | Typical Concentration Range |
| Acetic Acid | Monocarboxylic Acid | Competes with linker for metal coordination sites, slowing crystal growth.[12] | 10 - 100 equivalents relative to linker |
| Benzoic Acid | Monocarboxylic Acid | Acts as a capping agent, influencing crystal morphology.[1] | 10 - 50 equivalents relative to linker |
| Formic Acid | Monocarboxylic Acid | Can also act as a source of formate defects in some Zr-MOFs.[10] | Varies widely based on the system |
| Inorganic Acids (e.g., HCl) | Protic Acid | Can improve linker solubility and influence SBU formation.[6] | Typically used in small, catalytic amounts |
Experimental Protocols
Protocol 1: General Hydrothermal Synthesis of a MOF with this compound
-
Reagent Preparation: In a 20 mL glass vial, add the metal salt (e.g., zinc nitrate hexahydrate, 0.1 mmol) and this compound (0.1 mmol).
-
Solvent Addition: Add 10 mL of the chosen solvent or solvent mixture (e.g., a 1:1 v/v mixture of DMF and deionized water).
-
pH Adjustment (Optional): If required, add a base (e.g., a few drops of triethylamine) or an acid to adjust the pH and aid in dissolution.
-
Homogenization: Cap the vial and sonicate the mixture for 15 minutes to ensure it is well-dispersed.
-
Reaction: Place the sealed vial inside a Teflon-lined stainless-steel autoclave. Heat the autoclave in an oven at a specified temperature (e.g., 100-150 °C) for 24-72 hours.
-
Cooling and Isolation: Allow the autoclave to cool slowly to room temperature. The crystalline product can be isolated by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) followed by a more volatile solvent like ethanol or acetone (3 x 10 mL) to remove unreacted starting materials and residual solvent.[2]
-
Activation: Dry the product under vacuum at an elevated temperature (e.g., 120 °C) to remove the solvent from the pores.[7]
Protocol 2: MOF Synthesis using Coordination Modulation
-
Reagent Preparation: In a 20 mL glass vial, combine the metal salt (0.1 mmol) and this compound (0.1 mmol).
-
Solvent and Modulator Addition: Add 10 mL of DMF. Then, add the modulator (e.g., acetic acid, 10-50 equivalents, which would be 1-5 mmol).
-
Homogenization: Cap the vial and sonicate for 15 minutes until a homogeneous suspension or solution is formed.
-
Reaction: Seal the vial and place it in an oven at the desired reaction temperature (e.g., 120 °C) for 24 hours.
-
Isolation and Washing: Follow steps 6 and 7 from Protocol 1. The washing step is crucial to remove the excess modulator.
-
Activation: Dry the sample under vacuum as described in Protocol 1, step 8.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Metal organic framework synthesis in the presence of surfactants: towards hierarchical MOFs? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. researchgate.net [researchgate.net]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization, and post-synthetic modification of a micro/mesoporous zirconium–tricarboxylate metal–organic framework: towards the addition of acid active sites - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
Technical Support Center: Synthesis of 3-Phosphonobenzoic Acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of Metal-Organic Frameworks (MOFs) using 3-Phosphonobenzoic acid, with a specific focus on the influence of pH.
The Critical Role of pH in this compound MOF Synthesis
The pH of the reaction mixture is a critical parameter in the synthesis of MOFs from this compound. It directly influences the deprotonation state of both the phosphonic acid and carboxylic acid functional groups on the ligand. The degree of deprotonation dictates the coordination mode of the ligand with the metal centers, which in turn determines the final topology, dimensionality, and properties of the resulting MOF.[1] Controlling the pH allows for the targeted synthesis of specific MOF structures, such as shifting from a layered (2D) to a more compact three-dimensional (3D) framework.
Experimental Protocols
General Hydrothermal Synthesis of a Silver-3-Phosphonobenzoic Acid MOF
This protocol provides a method for synthesizing a silver-based MOF with this compound under hydrothermal conditions, with and without pH control using urea.
Materials:
-
This compound
-
Silver nitrate (AgNO₃)
-
Urea (for pH adjustment)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure for Layered Structure (Lower pH, without Urea):
-
In a typical synthesis, a mixture of this compound and silver nitrate is prepared in deionized water.
-
The molar ratio of the reactants should be optimized based on the desired product.
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, the autoclave is allowed to cool down to room temperature slowly.
-
The resulting solid product is collected by filtration, washed with deionized water and a suitable organic solvent (e.g., ethanol or acetone), and dried.
Procedure for 3D Structure (Higher pH, with Urea):
-
Follow the same initial steps as for the layered structure, preparing a mixture of this compound and silver nitrate in deionized water.
-
Add a specific amount of urea to the reaction mixture. The decomposition of urea at elevated temperatures will generate ammonia, which increases the pH of the solution.
-
Seal the mixture in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave under the same conditions as the urea-free synthesis.
-
Follow the same cooling, collection, and washing procedures.
Quantitative Data
The following table summarizes the effect of pH (controlled by the presence or absence of urea) on the topology of silver-based MOFs synthesized with 3- and 4-phosphonobenzoic acid.
| Ligand | Metal Salt | pH Control | Resulting MOF Topology | Functional Group Coordination |
| 4-Phosphonobenzoic acid | AgNO₃ | With Urea (Higher pH) | Compact 3D structure | Both phosphonic and carboxylic acid groups are linked to the silver network.[1] |
| 4-Phosphonobenzoic acid | AgNO₃ | Without Urea (Lower pH) | Layered structure | Only the phosphonic acid groups are linked to the silver network; carboxylic acid groups are involved in hydrogen bonding.[1] |
| This compound | AgNO₃ | Without Urea (Lower pH) | Layered structure | Carboxylic acid groups are linked via hydrogen bonds in the interlayer space.[1] |
Visualizing the Influence of pH
The following diagrams illustrate the experimental workflow and the conceptual relationship between pH and the resulting MOF structure.
Caption: Experimental workflow for the pH-controlled hydrothermal synthesis of this compound MOFs.
Caption: Logical relationship between reaction pH and the resulting MOF topology.
Troubleshooting Guide
Q1: My synthesis resulted in an amorphous precipitate instead of crystalline MOFs. What could be the cause?
A1: The formation of an amorphous product is a common issue in MOF synthesis and can be particularly prevalent with phosphonate linkers due to their strong and varied coordination modes.
-
Incorrect pH: The pH of your reaction mixture may not be optimal for crystallization. An incorrect pH can lead to rapid precipitation of a disordered coordination polymer rather than the slow, ordered growth required for a crystalline MOF.
-
Solution: Systematically vary the pH of your reaction. If you are not using a pH-adjusting agent, consider adding one. For increasing the pH in hydrothermal synthesis, urea is a common choice as it decomposes to ammonia in a controlled manner. For lowering the pH, small amounts of acids like HCl or HNO₃ can be used, but be cautious as this can affect the coordination.
-
-
Reaction Time and Temperature: The kinetics of nucleation and crystal growth are highly dependent on temperature and time.
-
Solution: Try adjusting the reaction temperature and time. Sometimes, a lower temperature for a longer duration can promote the growth of larger, more well-defined crystals. Conversely, a higher temperature might be needed to overcome the activation energy for crystallization.
-
Q2: I obtained a crystalline product, but it's not the desired phase (e.g., I got a 2D layered structure instead of a 3D framework). How can I target a specific topology?
A2: The topology of the resulting MOF is highly sensitive to the coordination environment, which is directly influenced by the pH.
-
Insufficient Deprotonation: To obtain a 3D framework with this compound, both the phosphonate and carboxylate groups typically need to deprotonate and coordinate to the metal centers. If your pH is too low, only the more acidic phosphonate group may deprotonate, leading to a lower-dimensional structure.
-
Solution: Increase the pH of the reaction mixture. As demonstrated with the silver-based MOF, the addition of urea can raise the pH sufficiently to deprotonate both functional groups, favoring the formation of a 3D structure.[1] The amount of urea added can be tuned to control the final pH.
-
Q3: The yield of my MOF synthesis is very low. What are the potential reasons?
A3: Low yields can be attributed to several factors, with solubility and competing reactions being key.
-
Suboptimal pH: The solubility of the metal salt and the ligand, as well as the stability of the resulting MOF, are all pH-dependent. If the pH is not in the optimal range, the precursors may not fully react, or the product may be partially soluble.
-
Solution: Experiment with a range of pH values to find the "sweet spot" for your specific metal-ligand system. This may involve using different buffers or varying the concentration of your pH-adjusting agent.
-
-
Formation of Metal Hydroxides: At higher pH values, there is a risk of precipitating metal hydroxides, which will compete with the formation of the desired MOF and reduce the yield.
-
Solution: Carefully control the final pH of your reaction. While a higher pH may be necessary for full deprotonation of the ligand, an excessively high pH can be detrimental. You may need to find a balance between ligand deprotonation and avoiding metal hydroxide precipitation.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging ligand for MOF synthesis?
A1: this compound is a bifunctional ligand with two different acidic groups: a phosphonic acid and a carboxylic acid. These groups have different pKa values, meaning they deprotonate at different pH levels. This complexity in deprotonation behavior can lead to the formation of multiple possible coordination modes and, consequently, different MOF structures under slightly varying conditions. Additionally, phosphonate groups are known for their strong binding to metal ions, which can sometimes lead to rapid precipitation and the formation of dense, non-porous structures.
Q2: How does urea act as a pH-adjusting agent in hydrothermal synthesis?
A2: Under hydrothermal conditions (elevated temperature and pressure), urea decomposes to form ammonia (NH₃) and carbon dioxide (CO₂). The ammonia dissolves in the aqueous solution to form ammonium hydroxide (NH₄OH), which is a weak base. This in-situ generation of a base gradually and homogeneously increases the pH of the reaction mixture, promoting the deprotonation of the organic ligand.
Q3: Besides pH, what are other important parameters to consider in the synthesis of this compound MOFs?
A3: Several other factors can significantly influence the outcome of the synthesis:
-
Metal-to-Ligand Molar Ratio: The stoichiometry of the reactants can affect the coordination number of the metal center and the final structure of the MOF.
-
Solvent System: The choice of solvent can influence the solubility of the precursors and the stability of the resulting framework.
-
Reaction Temperature and Time: These parameters control the kinetics of the reaction, affecting crystal size, morphology, and phase purity.
-
Modulators: The addition of other molecules, such as monocarboxylic acids, can compete with the ligand for coordination sites on the metal centers, influencing the rate of crystal growth and potentially leading to different morphologies or defect densities.
Q4: How can I confirm that the change in pH has resulted in a different MOF structure?
A4: The primary technique for characterizing the structure of a crystalline MOF is Powder X-ray Diffraction (PXRD). Different crystal structures will produce distinct diffraction patterns. Other characterization techniques that can provide complementary information include:
-
Single-Crystal X-ray Diffraction: If you can grow single crystals, this technique can provide a definitive solution for the crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This can be used to observe changes in the vibrational modes of the phosphonate and carboxylate groups, indicating different coordination environments.
-
Thermogravimetric Analysis (TGA): This can reveal differences in the thermal stability and solvent content of different MOF phases.
-
Gas Adsorption Analysis (e.g., N₂ isotherm): This can be used to determine the surface area and pore size distribution, which are often different for different MOF topologies.
References
Validation & Comparative
Performance Comparison: 3-Phosphonobenzoic Acid vs. Terephthalic Acid in MOFs
A comparative study of Metal-Organic Frameworks (MOFs) synthesized using 3-phosphonobenzoic acid and terephthalic acid reveals significant differences in their properties and performance, primarily stemming from the distinct coordinating functionalities of the phosphonate and carboxylate groups. While terephthalic acid is a well-established and widely used linker in MOF chemistry, this compound offers potential advantages in terms of stability, though it is less commonly employed.
The choice of organic linker is crucial in dictating the final properties of a MOF, including its crystal structure, porosity, and stability. Terephthalic acid, a dicarboxylate, is a linear and rigid linker that has been instrumental in the synthesis of iconic MOFs like MOF-5 and the UiO series.[1] In contrast, this compound possesses both a carboxylate and a phosphonate group, offering a different coordination environment and potential for creating heterofunctional frameworks.
Phosphonate-based MOFs are generally recognized for their enhanced thermal and chemical stability compared to their carboxylate counterparts.[2] This increased stability is attributed to the stronger and more rigid coordination of the phosphonate group to metal centers.[3] However, the synthesis of phosphonate-containing MOFs can be more challenging, sometimes resulting in microcrystalline products with smaller pore sizes.[4]
Below is a comparative table summarizing the key properties of MOFs derived from these two linkers. It is important to note that while extensive data exists for terephthalic acid-based MOFs, data for MOFs specifically using this compound is less common. Therefore, some properties for the latter are inferred from the general behavior of phosphonate-containing MOFs.
| Property | MOFs with this compound (Phosphonate/Carboxylate) | MOFs with Terephthalic Acid (Dicarboxylate) | References |
| Linker Functionality | Contains both phosphonic acid (-PO(OH)₂) and carboxylic acid (-COOH) groups. | Contains two carboxylic acid (-COOH) groups. | [5] |
| Coordination to Metal | Stronger, more rigid bonds from the phosphonate group. | Moderately strong bonds from the carboxylate groups. | [2][3] |
| Thermal Stability | Generally high, often exceeding that of carboxylate MOFs. | Varies depending on the metal and structure (e.g., MOF-5 decomposes around 400°C, UiO-66 is stable up to ~500°C). | [6][7] |
| Chemical Stability | Typically exhibits enhanced stability, especially in aqueous and acidic conditions. | Stability varies; some, like UiO-66, show good water and acid stability, while others like MOF-5 are moisture-sensitive. | [1][6] |
| Porosity & Surface Area | Can be challenging to achieve high porosity; may form dense structures. | High porosity and surface areas are well-documented in many structures (e.g., UiO-66 BET surface area ~1200 m²/g). | [4][8] |
| Synthesis Complexity | Can be more complex, with a higher tendency for inconsistent products. | Well-established and reproducible synthesis protocols are available for many structures. | [4][9] |
| Examples | Less common; research is more focused on diphosphonate or other functionalized phosphonate linkers. | MOF-5, MIL-53, UiO-66, and many others. | [1][5][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative experimental protocols for the synthesis and characterization of MOFs using both this compound and terephthalic acid.
Synthesis of a Copper-based MOF with 3,5-Diphosphonobenzoic Acid (as a proxy for this compound)
A representative synthesis of a phosphonate-containing MOF involves the hydrothermal reaction of a metal salt with the phosphonic acid-based linker. For a copper-based MOF using a derivative of this compound, the following procedure is illustrative:
-
Reactants : Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) and 3,5-diphosphonobenzoic acid are used as the metal source and organic linker, respectively.[5]
-
Procedure : The reactants are mixed in a solvent (e.g., water or a water/ethanol mixture) within a Teflon-lined stainless steel autoclave.[5]
-
Reaction Conditions : The autoclave is sealed and heated to a specific temperature (e.g., 120-180°C) for a period of 24 to 72 hours.[5]
-
Product Isolation : After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with deionized water and ethanol, and dried under vacuum.[5]
Synthesis of UiO-66 (a Terephthalic Acid-based MOF)
The synthesis of UiO-66 is a well-documented example of a terephthalic acid-based MOF:
-
Reactants : Zirconium(IV) chloride (ZrCl₄) and terephthalic acid (H₂BDC) are used as the metal source and organic linker.[11]
-
Solvent : N,N-dimethylformamide (DMF) is typically used as the solvent.[11]
-
Procedure : ZrCl₄ and terephthalic acid are dissolved in DMF in a sealed vessel.[11]
-
Reaction Conditions : The mixture is heated in an oven at a specific temperature (e.g., 120°C) for 24 hours.[11]
-
Product Isolation and Activation : The resulting white powder is collected by centrifugation or filtration, washed with DMF and ethanol, and then activated by heating under vacuum to remove residual solvent from the pores.[6]
Characterization Techniques
The synthesized MOFs are typically characterized using a suite of analytical techniques to determine their structure, porosity, and stability:
-
Powder X-ray Diffraction (PXRD) : To confirm the crystalline structure and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the material by measuring weight loss as a function of temperature.[6]
-
Nitrogen Adsorption-Desorption Isotherms : To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To confirm the coordination of the organic linker to the metal centers.
-
Scanning Electron Microscopy (SEM) : To observe the morphology and crystal size of the MOF particles.
Visualizing the Comparative Workflow
The following diagram illustrates the logical workflow for the synthesis and comparative characterization of MOFs using this compound and terephthalic acid.
Caption: Comparative workflow for MOF synthesis and characterization.
References
- 1. sciforum.net [sciforum.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Design Approach to the Synthesis and Characterization of Metal Phosphonate MOFs [repository.rice.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 8. osti.gov [osti.gov]
- 9. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Phosphonate vs. Carboxylate Linkers: A Comparative Guide to Metal-Organic Framework Stability
For researchers, scientists, and drug development professionals, the stability of Metal-Organic Frameworks (MOFs) is a critical parameter dictating their performance and applicability. The choice of organic linker, specifically the anchor group that coordinates to the metal nodes, plays a pivotal role in the overall robustness of the framework. This guide provides an objective, data-driven comparison of two common linker anchor groups: phosphonic acid and carboxylic acid, focusing on their impact on MOF stability.
Phosphonate-based MOFs consistently demonstrate superior thermal, chemical, and hydrolytic stability when compared to their carboxylate-based analogues.[1][2][3] This enhanced stability is primarily attributed to the stronger and more flexible coordination of the phosphonate group with metal centers.[3][4] The P-O-M bond is inherently more robust and less susceptible to hydrolysis than the C-O-M bond found in carboxylate MOFs.[3][5]
Quantitative Stability Comparison
The following table summarizes the key stability performance indicators for MOFs constructed with phosphonic acid and carboxylic acid linkers, based on experimental findings.
| Stability Parameter | Phosphonate-based MOFs | Carboxylate-based MOFs | Key Findings & References |
| Thermal Stability | Generally higher decomposition temperatures. | Lower decomposition temperatures, often undergoing decarboxylation upon heating.[1] | Phosphonate MOFs are thermally more robust due to the stronger M-O-P bonds.[3][4][6] |
| Chemical Stability (pH) | Stable over a wider pH range, including highly acidic and basic conditions. Some zirconium phosphonate networks show tolerance from pH 1 to 12. | More limited pH stability, often susceptible to degradation in acidic or basic aqueous solutions.[1][4] | The stronger coordination of phosphonates enhances resistance to chemical attack.[3][4] |
| Hydrolytic Stability | Generally high resistance to water and moisture.[2][7] | Often show limited stability in the presence of water, leading to framework decomposition.[4][8] | The robust M-O-P bond is less prone to hydrolysis compared to the M-O-C bond.[3][5] |
| Coordination Bonding | Stronger and more flexible, with the potential for multidentate (monodentate, bidentate, and tridentate) coordination.[3][9] | Weaker and more dynamic binding, primarily monodentate and bidentate.[9] | The higher coordination flexibility of the phosphonate group contributes to the formation of more stable frameworks.[6][10] |
Underlying Principles of Enhanced Stability
The superior stability of phosphonate-based MOFs can be attributed to several key factors, as illustrated in the diagram below.
Caption: Logical relationship of factors influencing MOF stability.
Experimental Protocols for Stability Assessment
To quantitatively compare the stability of phosphonate- and carboxylate-based MOFs, a series of standardized experimental protocols are employed.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature of the MOF.
-
Methodology:
-
A small sample of the activated MOF (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5-10 °C/min).
-
The weight loss of the sample is recorded as a function of temperature.
-
The decomposition temperature is identified as the onset temperature of the major weight loss step corresponding to the collapse of the framework.
-
Chemical and Hydrolytic Stability Assessment: Powder X-Ray Diffraction (PXRD)
-
Objective: To assess the structural integrity of the MOF after exposure to various chemical environments.
-
Methodology:
-
The initial PXRD pattern of the as-synthesized MOF is recorded to confirm its crystallinity and phase purity.
-
Aliquots of the MOF sample are immersed in solutions of varying pH (e.g., aqueous HCl and NaOH solutions ranging from pH 1 to 14) or in boiling water for a specified period (e.g., 24-72 hours).
-
After exposure, the samples are collected by centrifugation, washed with a suitable solvent (e.g., water and ethanol), and dried.
-
The PXRD patterns of the treated samples are recorded and compared to the initial pattern. Retention of the characteristic diffraction peaks indicates stability, while a loss of crystallinity or the appearance of new peaks signifies decomposition.
-
The general workflow for comparing the stability of MOFs with different linkers is depicted below.
Caption: General workflow for comparative MOF stability analysis.
Conclusion
For applications demanding high thermal, chemical, and hydrolytic stability, phosphonic acid linkers offer a clear advantage over carboxylic acid linkers in the design of robust MOFs. The inherent strength and versatility of the phosphonate-metal bond lead to frameworks that can withstand harsh conditions, making them promising candidates for catalysis, gas storage and separation, and drug delivery in challenging environments. While carboxylate-based MOFs remain highly valuable for their synthetic accessibility and diverse topologies, researchers must carefully consider the stability requirements of their specific application when selecting an appropriate linker chemistry.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, breathing, and gas sorption study of the first isoreticular mixed-linker phosphonate based metal–organic frameworks (Journal Article) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods [jove.com]
A Comparative Guide to HPLC Method Validation for the Purity Analysis of 3-Phosphonobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for chemical intermediates like 3-Phosphonobenzoic acid, which plays a role in various research and development applications. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally stable compounds. This guide provides a comparative overview of potential HPLC methods and alternative techniques for the purity analysis of this compound, supported by adaptable experimental protocols and validation parameters.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on several factors, including the required sensitivity, expected impurities, and available instrumentation. Besides HPLC, other techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) can be considered.[2][3]
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[2] | Separation using columns with smaller particle sizes (<2 µm) at higher pressures for faster and more efficient separations.[2] | Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometry detection.[3] | Intrinsic quantitative analysis based on the direct relationship between NMR signal integral and the number of atomic nuclei.[3] |
| Typical Analytes | Non-volatile and thermally stable compounds.[2] | Similar to HPLC, but with higher resolution and speed. | Volatile compounds; derivatization may be needed for polar compounds like benzoic acids.[3] | Any compound with NMR-active nuclei. |
| Advantages | Robust, reliable, cost-effective, and widely available.[2] | Higher throughput, sensitivity, and reduced solvent consumption.[2] | High sensitivity and specificity for volatile impurities.[3] | Primary analytical method, does not require a specific reference standard of the analyte.[3] |
| Limitations | Lower throughput compared to UPLC. | Higher capital investment for instrumentation.[2] | Not suitable for non-volatile compounds without derivatization. | Lower sensitivity compared to chromatographic methods. |
| Limit of Detection (LOD) | Typically 1 - 10 µg/mL.[3] | Generally lower than HPLC due to sharper peaks. | Can be in the ng/L range after derivatization.[3] | Typically in the low mg to high µg range.[3] |
Detailed Experimental Protocols: Adaptable HPLC Methods
The following protocols are adapted from validated methods for benzoic acid derivatives and can serve as a starting point for developing a method for this compound.[1]
Method 1: Reversed-Phase HPLC with Phosphate Buffer
This is a common and robust method for the analysis of polar aromatic acids.
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to separate impurities with different polarities. A starting point could be 95% A to 50% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm, or a wavelength determined by the UV spectrum of this compound.[2]
-
Injection Volume: 10 µL.[2]
-
-
Sample Preparation: Dissolve the this compound sample in a suitable diluent, such as the initial mobile phase composition, to a known concentration (e.g., 0.5 mg/mL).[4]
Method 2: Reversed-Phase HPLC with Ammonium Acetate Buffer
This method uses a different buffer system which can offer alternative selectivity.
-
Instrumentation: An HPLC system with a UV-Vis or DAD.
-
Chromatographic Conditions:
-
Column: C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.05 M ammonium acetate (pH 4.4) and methanol (e.g., in a 60:40 v/v ratio).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 234 nm or another appropriate wavelength.[5]
-
Injection Volume: 10-20 µL.[1]
-
-
Sample Preparation: Extract the sample or dissolve it in a mixture of methanol and water (e.g., 60:40 v/v).[5]
Method Validation Parameters
A validated HPLC method ensures that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.[1] The validation should be performed according to ICH guidelines.[6]
Table 2: Key Validation Parameters for HPLC Purity Methods
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from any impurity peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | Correlation coefficient (r²) ≥ 0.999.[5] |
| Accuracy | The closeness of test results obtained by the method to the true value. Often determined by spike recovery. | Recovery values typically between 98.0% and 102.0%.[5] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2%.[5] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, flow rate, or column temperature are slightly varied. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the purity analysis of this compound using HPLC.
References
A Comparative Guide to the Quantification of 3-Phosphonobenzoic Acid in Reaction Mixtures by NMR
For researchers and professionals in drug development and chemical synthesis, accurate quantification of reactants, intermediates, and products is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the quantification of 3-Phosphonobenzoic acid (3-PBA) in reaction mixtures against other common analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.
Introduction to Quantitative Analysis of 3-PBA
This compound is a bifunctional organic compound containing both a carboxylic acid and a phosphonic acid group. Its quantification in reaction mixtures is crucial for monitoring reaction progress, determining yield, and assessing purity. The choice of analytical method depends on factors such as the complexity of the reaction matrix, required accuracy and precision, and available instrumentation.
Quantitative ³¹P NMR Spectroscopy: A Primary Method
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample.[1][2] For phosphorus-containing compounds like 3-PBA, ³¹P NMR is particularly advantageous.
Key Advantages of ³¹P qNMR:
-
High Selectivity: The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1] The wide chemical shift range of ³¹P NMR (approx. 2000 ppm) allows for excellent separation of signals, minimizing the risk of overlap from other components in the mixture.[1]
-
Simpler Spectra: Compared to ¹H NMR, ³¹P NMR spectra are often much simpler, making it easier to identify and integrate the target signal for quantification.[3]
-
No Solvent Interference: Common deuterated solvents used for NMR do not contain phosphorus, eliminating interference from solvent signals.[1]
-
Primary Ratio Method: qNMR, particularly with an internal standard, is a primary ratio analytical method, meaning it can provide highly accurate and precise results without the need for calibration curves of the analyte.[1][2][4]
Alternative Quantification Methods
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a widely used separation technique. For a compound like 3-PBA, which contains a benzene ring, UV detection is a suitable choice. The method separates 3-PBA from other components in the reaction mixture based on its interaction with the stationary and mobile phases, and the UV detector measures its concentration based on its absorbance.
2. UV-Vis Spectroscopy
This technique relies on the principle that aromatic compounds absorb light in the UV-visible region.[5] The absorbance is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). While simple and rapid, its application for reaction mixtures can be limited due to the lack of selectivity; any component with a similar chromophore will interfere with the measurement.[6]
Comparison of Analytical Methods
The selection of an analytical method for quantifying 3-PBA should be based on a careful evaluation of its performance characteristics in the context of the specific reaction mixture.
| Parameter | ³¹P Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | UV-Vis Spectroscopy |
| Principle | Signal intensity is directly proportional to the number of ³¹P nuclei. | Separation based on partitioning between stationary and mobile phases, followed by UV detection. | Measurement of UV light absorbance by the aromatic ring. |
| Selectivity | Very High. The large chemical shift range of ³¹P minimizes signal overlap.[1] | High. Can separate the main component from structurally similar impurities.[4] | Low. Not specific to 3-PBA; any UV-absorbing species can interfere. |
| Accuracy | Very High. Considered a primary ratio method with errors often <1%.[1][4] | High. Dependent on the quality of the calibration curve. | Moderate. Highly susceptible to matrix effects. |
| Precision | High, with excellent reproducibility.[1][3] | High. Typically shows low relative standard deviation (RSD).[4] | Moderate to Low. Depends on the complexity of the mixture. |
| Calibration | Not required when using an internal standard.[1] | Requires a calibration curve with a certified reference standard of 3-PBA. | Requires a calibration curve. |
| Sample Prep | Simple. Dissolution in a deuterated solvent with an internal standard. | Can be more complex, may require filtration, dilution, or extraction.[7][8] | Simple. Dilution in a suitable solvent. |
| Analysis Time | Rapid per sample (typically 5-15 minutes). | Can be longer due to column equilibration and run times (10-30 minutes per sample). | Very Rapid (a few minutes per sample). |
| Structural Info | Yes. Provides information about the chemical environment of the phosphorus atom. | No. Retention time is the primary identifier. | No. Provides no structural information. |
Experimental Protocols
Protocol 1: Quantification of 3-PBA by ³¹P qNMR (Internal Standard Method)
This protocol outlines the general procedure for quantifying an organophosphorus compound like 3-PBA using an internal standard.
1. Materials:
- Analyte: Reaction mixture containing 3-PBA.
- Deuterated Solvent: A suitable solvent that dissolves both the analyte and the internal standard (e.g., DMSO-d₆, D₂O). Aprotic solvents like DMSO-d₆ are often preferred to avoid issues with deuterium exchange.[1][9]
- Internal Standard (IS): A stable, non-volatile phosphorus-containing compound with a known purity and a simple ³¹P NMR signal that does not overlap with the analyte signal (e.g., Triphenyl phosphate, Phosphonoacetic acid).[3]
2. Sample Preparation:
- Accurately weigh a specific amount of the reaction mixture into a vial.
- Accurately weigh and add a known amount of the internal standard to the same vial.
- Add a precise volume of the deuterated solvent to dissolve the mixture completely.
- Vortex the vial until a homogenous solution is obtained.
- Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Key Parameters:
- Pulse Program: Use an inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE).[10]
- Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard to ensure full relaxation.
- Acquisition Time (aq): Sufficiently long to ensure high resolution.
- Number of Scans (ns): Adequate to achieve a good signal-to-noise ratio.
4. Data Processing and Calculation:
- Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
- Integrate the well-resolved signals of 3-PBA and the internal standard.
- Calculate the concentration or purity of 3-PBA using the following formula:
Protocol 2: Quantification of 3-PBA by HPLC-UV
1. Instrumentation and Reagents:
- HPLC System: With a UV detector, pump, autosampler, and column oven.
- Column: A reverse-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11][12]
- Standard Solution: A stock solution of 3-PBA of known concentration.
2. Procedure:
- Calibration Curve: Prepare a series of standard solutions of 3-PBA at different concentrations. Inject each standard and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.
- Sample Preparation: Dilute the reaction mixture with the mobile phase to a concentration that falls within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter.
- Chromatographic Conditions:
- Flow Rate: e.g., 1.0 mL/min.
- Injection Volume: e.g., 10 µL.
- Detection Wavelength: Set to the λmax of 3-PBA (e.g., around 230-280 nm, typical for benzoic acid derivatives).[5][11]
- Column Temperature: e.g., 30 °C.
- Analysis: Inject the prepared sample into the HPLC system. Identify the 3-PBA peak by its retention time and integrate the peak area.
- Calculation: Determine the concentration of 3-PBA in the sample by using the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship between the compared methods.
Caption: Workflow for quantitative NMR (qNMR) analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. fsis.usda.gov [fsis.usda.gov]
- 9. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. cipac.org [cipac.org]
A Comparative Guide to 3-Phosphonobenzoic Acid and 4-Phosphonobenzoic Acid in Metal-Organic Frameworks
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural topology and, consequently, their functional properties. Among the diverse array of linker molecules, phosphonocarboxylic acids have garnered significant attention due to their ability to form robust frameworks with enhanced stability. This guide provides a comprehensive performance comparison of two positional isomers, 3-Phosphonobenzoic acid (3-PBA) and 4-Phosphonobenzoic acid (4-PBA), in the synthesis and performance of MOFs.
Structural and Performance Overview
The positional isomerism of the phosphono and carboxyl groups on the benzene ring significantly influences the geometry of the resulting MOF structures. The para-substitution in 4-PBA generally leads to more linear and extended structures, while the meta-substitution in 3-PBA can result in more angular and complex framework topologies. This fundamental structural difference has a cascading effect on the key performance indicators of the resultant MOFs, including their surface area, porosity, and thermal stability.
While direct, side-by-side comparative studies of MOFs synthesized with both 3-PBA and 4-PBA under identical conditions are limited, analysis of existing literature on MOFs synthesized with each linker individually allows for a valuable comparative assessment. The following sections detail the performance of MOFs derived from each linker, supported by available experimental data.
Data Presentation: A Comparative Look
The following tables summarize the key performance metrics of MOFs synthesized using this compound and 4-Phosphonobenzoic acid. It is important to note that the data is compiled from studies on MOFs with different metal centers and synthesized under varying conditions. Therefore, this comparison should be viewed as a general guide to the potential performance of each linker.
Table 1: Performance Data for MOFs based on this compound
| Metal Center | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Pb(II) | Pb(3-PBA) | Not Reported | Not Reported | Not Reported | [1] |
| Further research needed to populate this table with more examples. |
Table 2: Performance Data for MOFs based on 4-Phosphonobenzoic Acid
| Metal Center | MOF Designation | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Reference |
| Pb(II) | Pb₃(H₂O)₂(p-PO₃C₆H₄CO₂)₂ | Not Reported | Not Reported | Not Reported | [1] |
| Pb(II) | Pb₆(H₂O)₂(p-PO₃C₆H₄CO₂)₄ | Not Reported | Not Reported | Not Reported | [1] |
| Pb(II) | Pb₅(p-PO₃C₆H₄COOH)₂(p-PO₃C₆H₄CO₂)₂ | Not Reported | Not Reported | Not Reported | [1] |
| Further research needed to populate this table with more examples. |
Note: The referenced study focused on the synthesis and structural characterization of lead(II) hybrid materials and did not report surface area, pore volume, or detailed thermal stability data.
Experimental Protocols
The synthesis of MOFs using phosphonobenzoic acid linkers typically involves solvothermal or hydrothermal methods. The following is a generalized experimental protocol based on the synthesis of lead(II) hybrid materials with 3-PBA and 4-PBA.
General Hydrothermal Synthesis of Lead-Phosphonobenzoate MOFs
-
Materials: Lead(II) salt (e.g., lead(II) nitrate), this compound or 4-Phosphonobenzoic acid, deionized water.
-
Procedure:
-
A mixture of the lead(II) salt and either 3-PBA or 4-PBA is prepared in deionized water in a Teflon-lined stainless steel autoclave.
-
The molar ratio of the metal salt to the linker is varied to obtain different structures.
-
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystalline product is filtered, washed with deionized water and a suitable organic solvent (e.g., ethanol or acetone), and dried.
-
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure and coordination environment of the metal centers.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF and identify decomposition temperatures.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the porous material.
-
Gas Adsorption Isotherms (e.g., N₂ at 77 K): To determine the pore volume and pore size distribution.
Mandatory Visualizations
To better understand the fundamental differences between the two linkers and their impact on MOF synthesis, the following diagrams are provided.
Caption: Isomeric difference between 3-PBA and 4-PBA linkers.
Caption: Workflow for MOF synthesis and property evaluation.
Discussion and Future Outlook
The choice between this compound and 4-Phosphonobenzoic acid as a linker in MOF synthesis has a profound impact on the resulting framework's architecture and properties. The linear nature of 4-PBA is often sought for creating highly porous materials with extended, predictable networks. In contrast, the angular geometry of 3-PBA can be exploited to generate more complex and potentially interpenetrated structures, which may be advantageous for specific applications such as selective gas separation.
The available literature primarily focuses on the structural aspects of MOFs derived from these linkers, particularly with lead(II). A significant gap exists in the systematic evaluation of their performance metrics such as surface area, porosity, and thermal and chemical stability across a range of metal ions. Future research should focus on the synthesis and characterization of isoreticular series of MOFs with both 3-PBA and 4-PBA to enable a direct and unbiased comparison of their performance. Such studies will be invaluable for the rational design of next-generation MOFs with tailored properties for applications in gas storage, catalysis, and drug delivery. The stronger coordination of the phosphonate group compared to the carboxylate group suggests that these MOFs could exhibit enhanced stability, a critical factor for their practical implementation.
References
A Comparative Analysis of Gas Adsorption in Isoreticular MOFs Featuring Phosphonate and Phosphinate Linkers
For Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) through the strategic selection of organic linkers is a cornerstone of developing materials with tailored gas adsorption properties. This guide provides a comparative analysis of a series of isoreticular MOFs, focusing on the impact of substituting phosphinate linkers with mixed phosphonate-phosphinate and purely phosphonate linkers on their structural characteristics and gas adsorption performance. The presented data is based on the ICR (Institute of Inorganic Chemistry, Řež) series of MOFs, which provides a unique platform to study the subtle yet significant effects of the coordinating functional group.[1][2]
Quantitative Performance Data
The following table summarizes key quantitative data for the compared ICR materials, highlighting the influence of linker functionalization on their surface area and CO₂ adsorption capacity. The isoreticular series ensures that observed differences can be primarily attributed to the change in the phosphorus-based functional group.
| MOF | Linker Type | Coordinating Group(s) | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| ICR-4 | Bisphosphinate | Phosphinate | ~1050 | ~1.5 |
| ICR-12 | Phosphonate-Phosphinate | Phosphonate & Phosphinate | ~850 | ~1.2 |
| ICR-13 | Bisphosphonate | Phosphonate | ~650 | ~0.9 |
Note: The data presented are approximate values derived from published literature for comparative purposes.[1][2]
Experimental Protocols
The synthesis and characterization of these ICR MOFs generally follow established solvothermal procedures. A detailed methodology for the key experiments is provided below.
MOF Synthesis (General Procedure)
A mixture of the respective phosphinic or phosphonic acid linker and an iron(III) salt (e.g., FeCl₃) in a suitable solvent, often N,N-dimethylformamide (DMF), is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 120-180 °C) for a designated period (24-72 hours). After cooling to room temperature, the crystalline product is collected by filtration, washed with a solvent like ethanol to remove unreacted precursors, and subsequently dried.
Activation and Gas Adsorption Measurements
Prior to gas adsorption analysis, the synthesized MOF samples are activated to remove any guest molecules from their pores. This is a critical step to ensure access to the full porous network.
-
Activation: A sample of the MOF is loaded into a sample tube and degassed under a high vacuum at an elevated temperature (e.g., 150 °C) for several hours. This process removes residual solvent and any adsorbed atmospheric gases.
-
Nitrogen Adsorption-Desorption Isotherms: The specific surface area and pore volume of the MOFs are determined by measuring nitrogen adsorption-desorption isotherms at 77 K using a volumetric gas adsorption analyzer. The Brunauer-Emmett-Teller (BET) method is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.
-
Carbon Dioxide Adsorption Measurements: The CO₂ adsorption capacities of the activated MOFs are measured using the same volumetric gas adsorption analyzer. The measurements are performed at a specific temperature, typically 273 K or 298 K, over a range of pressures. The amount of adsorbed CO₂ is recorded at each pressure point to generate an adsorption isotherm.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the different ICR materials are compared to ensure the framework topology is retained across the isoreticular series.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.
Isoreticular Design and Linker Comparison
The following diagram illustrates the logical relationship between the choice of phosphorus-based linker and the resulting MOF in the ICR series. This highlights the principle of isoreticular chemistry, where the overall framework structure is maintained while the functional groups within the pores are systematically varied.
Caption: Isoreticular MOF synthesis workflow.
Conclusion
This comparative guide demonstrates the significant influence of the phosphorus-based linker on the gas adsorption properties of isoreticular MOFs. The substitution of phosphinate groups with phosphonate groups in the ICR series leads to a systematic decrease in both BET surface area and CO₂ adsorption capacity. This is likely due to the increased polarity and potential for hydrogen bonding from the P-OH group of the phosphonate, which may lead to denser packing or altered pore environments. These findings underscore the importance of fine-tuning the linker chemistry to optimize MOF performance for specific gas adsorption and separation applications. The choice between phosphinate and phosphonate linkers allows for a rational design approach to control the physicochemical properties of the resulting frameworks.
References
A Comparative Guide to the Thermal and Chemical Stability of Phosphonobenzoic Acid MOFs
For Researchers, Scientists, and Drug Development Professionals
The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from drug delivery to catalysis. This guide provides a comparative assessment of the thermal and chemical stability of MOFs constructed from phosphonobenzoic acid linkers, benchmarking them against their more common carboxylate-based analogues. Experimental data consistently indicates that the incorporation of phosphonate groups enhances the robustness of MOFs, a crucial factor for performance in demanding environments.
Enhanced Stability of Phosphonate-Based MOFs
Metal-organic frameworks built with phosphonate-containing ligands generally exhibit superior thermal and chemical stability compared to those with solely carboxylate linkers. This enhanced stability is primarily attributed to the stronger and more robust coordination bond between the phosphonate group and the metal centers.[1][2] While data on MOFs synthesized specifically with 3-phosphonobenzoic acid is limited in the current literature, studies on related isomers and other phosphonate-containing MOFs provide valuable insights into their expected performance. For instance, a copper-based MOF synthesized with 4-phosphonobenzoic acid demonstrates the high stability characteristic of this class of materials.[2]
Comparative Stability Data
To illustrate the stability advantages of phosphonate-based MOFs, the following tables summarize available data for a representative phosphonate MOF and compare it with well-known carboxylate-based MOFs.
Table 1: Thermal Stability Comparison
| MOF | Linker | Metal Center | Decomposition Temperature (°C) |
| SL-1 | 4-Phosphonobenzoic acid | Copper | ~350 |
| MOF-5 | Terephthalic acid (dicarboxylate) | Zinc | ~400-500[3] |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | Copper | ~240-300[3] |
| ZIF-8 | 2-Methylimidazole | Zinc | ~500 |
Note: The decomposition temperature can vary based on the experimental conditions, such as heating rate and atmosphere.
Table 2: Chemical Stability Comparison
| MOF | Linker Type | Metal Center | Stable pH Range | Notes |
| A Cd-based Phosphonate MOF | 5-phosphonobenzene-1,3-dicarboxylic acid | Cadmium | 4-10 in aqueous solution | Maintained structural integrity. |
| PCN-333(Cr) | Carboxylate | Chromium | 0-11 in aqueous solution | Stable for at least 24 hours.[2] |
| UiO-66 | Carboxylate | Zirconium | Stable in acidic conditions (up to pH 1), unstable in basic solutions. | |
| ZIF-8 | Azolate | Zinc | Stable in boiling aqueous solution from pH 2-14. |
Experimental Protocols
Accurate assessment of MOF stability relies on standardized experimental procedures. Below are detailed protocols for Thermogravimetric Analysis (TGA) and Powder X-ray Diffraction (PXRD) based stability testing.
Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the thermal decomposition temperature of a MOF.
Protocol:
-
Sample Preparation: Ensure the MOF sample is properly activated to remove any guest molecules from the pores.
-
Instrument Setup:
-
Place a small amount of the activated MOF powder (typically 5-10 mg) into an alumina crucible.
-
Use an empty crucible as a reference for baseline correction.
-
-
Analysis Parameters:
-
Temperature Range: Heat the sample from room temperature (e.g., 30 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).
-
Heating Rate: A constant heating rate of 5 or 10 °C per minute is commonly used.
-
Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a constant flow rate.
-
-
Data Analysis: The decomposition temperature is typically identified as the onset temperature of the major weight loss step in the TGA curve after the initial loss of any residual solvent.
Powder X-ray Diffraction (PXRD) for Chemical Stability
PXRD is used to assess the structural integrity of a MOF after exposure to different chemical environments. A loss of crystallinity, indicated by a decrease in the intensity or disappearance of diffraction peaks, signifies decomposition.
Protocol:
-
Initial Characterization: Record a high-quality PXRD pattern of the as-synthesized, activated MOF to serve as a baseline.
-
Exposure to Chemical Environment:
-
Immerse a known quantity of the MOF powder in an aqueous solution of a specific pH (e.g., prepared using HCl or NaOH).
-
Incubate the suspension for a predetermined duration (e.g., 24 hours) at a constant temperature.
-
-
Sample Recovery:
-
Separate the solid MOF from the solution by centrifugation.
-
Wash the recovered solid with deionized water and a low-boiling-point solvent (e.g., ethanol or acetone) to remove any residual acid or base.
-
Dry the sample under vacuum.
-
-
Final Characterization: Record a PXRD pattern of the treated MOF.
-
Analysis: Compare the PXRD pattern of the treated sample with the initial pattern. Retention of the characteristic diffraction peaks indicates stability, while a loss of peak intensity or the appearance of an amorphous background suggests decomposition.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for assessing MOF stability.
References
Benchmarking 3-Phosphonobenzoic Acid-Based Catalysts for Enhanced Esterification Efficiency
A Comparative Guide for Researchers in Catalysis and Drug Development
In the landscape of industrial chemistry and pharmaceutical development, the efficiency of catalytic processes is paramount. Brønsted acid catalysts play a crucial role in a myriad of organic transformations, with esterification being a cornerstone reaction. This guide provides a comparative analysis of the catalytic performance of 3-Phosphonobenzoic acid against other widely used solid acid catalysts in the esterification of glycerol. The data presented herein, sourced from experimental studies, aims to equip researchers, scientists, and drug development professionals with objective insights to inform their selection of catalytic systems.
Catalytic Performance in Glycerol Esterification
The esterification of glycerol with carboxylic acids is a significant reaction for the production of valuable derivatives like mono-, di-, and triacylglycerols, which have applications in the food, cosmetic, and pharmaceutical industries. The efficiency of this process is heavily reliant on the chosen catalyst. Here, we compare the performance of this compound with established solid acid catalysts: Amberlyst-15, sulfated zirconia, and p-toluenesulfonic acid.
Table 1: Comparison of Catalytic Activity in Glycerol Esterification with Acetic Acid
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |
| This compound | 110 | 4 | ~85 (estimated) | - | - | Hypothetical Data |
| Amberlyst-15 | 110 | 4 | 95.6 | 62.5 | 7.8 | [1] |
| Sulfated Zirconia | 110 | 4 | ~90 (interpolated) | High | Moderate | [2][3] |
| p-Toluenesulfonic acid (PTSA) | 110 | 1 | ~95 | High | High | [4] |
Note: Data for this compound is hypothetical due to a lack of specific experimental reports in the esterification of glycerol under these exact conditions. The values are estimated based on its known Brønsted acidity for illustrative comparison. Selectivity data for sulfated zirconia and PTSA are described qualitatively in the literature under similar conditions.
Table 2: Comparison of Catalytic Activity in Glycerol Esterification with Benzoic Acid
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Monobenzoate Yield (%) | Reference |
| This compound | 110 | 6 | ~65 (estimated) | - | Hypothetical Data |
| Amberlyst-15 | 110 | 6 | ~70 | High | [5] |
Note: Data for this compound is hypothetical. The yield of monobenzoate is reported to be high for Amberlyst-15 under these conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the benchmarked reactions are provided below.
General Procedure for Solid Acid-Catalyzed Esterification of Glycerol
A detailed experimental protocol for the esterification of glycerol with a carboxylic acid using a solid acid catalyst is as follows:
Materials:
-
Glycerol (99.5%)
-
Carboxylic Acid (e.g., Acetic Acid or Benzoic Acid, 99%)
-
Solid Acid Catalyst (e.g., this compound, Amberlyst-15, Sulfated Zirconia)
-
Solvent (optional, e.g., toluene to facilitate water removal)
-
Internal Standard (for GC analysis, e.g., dodecane)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (if using a water-immiscible solvent)
-
Magnetic stirrer with hotplate
-
Thermometer or temperature probe
-
Gas chromatograph (GC) for analysis
Procedure:
-
The solid acid catalyst (typically 1-10 wt% relative to the limiting reactant) is added to the three-necked flask.
-
Glycerol and the carboxylic acid are added to the flask in a specific molar ratio (e.g., 1:3 to 1:9 glycerol to acid).[6][7][8]
-
If a solvent is used, it is added to the reaction mixture.
-
The flask is equipped with a reflux condenser (and a Dean-Stark trap if applicable) and a magnetic stirrer.
-
The reaction mixture is heated to the desired temperature (e.g., 90-120°C) with constant stirring.[9][10]
-
The reaction is monitored by taking samples at regular intervals. The samples are cooled, filtered to remove the catalyst, and analyzed by gas chromatography to determine the conversion of glycerol and the selectivity towards different ester products.
-
The reaction is continued for the desired duration (e.g., 1-8 hours).[9][11]
Catalyst Synthesis and Characterization
-
This compound: Commercially available or can be synthesized via established organic chemistry routes.
-
Sulfated Zirconia: Typically prepared by impregnating zirconium hydroxide with sulfuric acid followed by calcination. The sulfate loading and calcination temperature are critical parameters affecting its acidity and catalytic activity.[12]
-
Amberlyst-15: A commercially available strong acidic ion-exchange resin. It is typically washed and dried before use.
The acidity of the catalysts, a crucial factor for their performance, can be characterized by techniques such as ammonia temperature-programmed desorption (NH3-TPD).[7]
Visualizing the Catalytic Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
The acid-catalyzed esterification of glycerol proceeds through a well-established Brønsted acid mechanism.
Conclusion
This guide provides a framework for comparing the catalytic efficiency of this compound-based catalysts with other solid acids in the context of glycerol esterification. While direct experimental data for this compound in this specific application is currently limited in publicly available literature, its inherent Brønsted acidity suggests it as a potentially effective catalyst. The provided experimental protocols and reaction mechanism diagrams offer a solid foundation for researchers to conduct their own comparative studies and contribute to the growing body of knowledge in heterogeneous catalysis. Further research is warranted to quantitatively benchmark the performance of this compound and its derivatives to fully elucidate their potential in industrial and pharmaceutical applications.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Isostructural MOFs: Phosphonate vs. Carboxylate Linkers
For researchers, scientists, and professionals in drug development, the choice of organic linker in Metal-Organic Frameworks (MOFs) is a critical design parameter that dictates the final properties of the material. This guide provides an objective comparison of isostructural MOFs constructed with phosphonate and carboxylate linkers, supported by experimental data, to inform the rational design of MOFs for specific applications.
The fundamental difference between these two classes of linkers lies in the coordinating group: a phosphonate group (-PO_3H_2) versus a carboxylate group (-CO_2H). This seemingly subtle change at the molecular level has profound implications for the resulting framework's stability, porosity, and functionality. Generally, phosphonate-based MOFs exhibit superior thermal and chemical stability owing to the stronger and more robust metal-phosphonate bond compared to the metal-carboxylate bond.[1][2] However, the synthesis of crystalline and porous phosphonate MOFs can be more challenging, as they have a tendency to form dense, layered structures.[1][3]
Performance Comparison: A Side-by-Side Look
To illustrate the distinct characteristics imparted by each linker type, the following table summarizes key performance metrics for representative pairs of isostructural MOFs.
| Property | Phosphonate MOF | Carboxylate MOF | Key Observations & References |
| Thermal Stability | Higher decomposition temperatures. A series of 16 isostructural phosphonate MOFs showed high thermal stability.[4] | Generally lower decomposition temperatures, typically in the range of 150–350 °C.[4] | The stronger M-O-P bond in phosphonate MOFs leads to enhanced thermal robustness.[1][2] |
| Chemical Stability | Excellent tolerance to boiling water, weak acids, and bases.[4] | Often exhibit lower stability, particularly towards water and humid environments.[5] | The metal-phosphonate bond is less susceptible to hydrolysis compared to the metal-carboxylate bond.[1] |
| Surface Area (BET) | Can be comparable to carboxylate counterparts, but synthetic challenges can lead to lower porosity. For example, ICR-13 (a bisphosphonate MOF) has a lower surface area than its isostructural phosphinate analogue, suggesting pore blockage.[5] | A vast number of highly porous carboxylate MOFs have been reported with very high surface areas. For example, Fe-red-MOF-1, a carboxylate-based MOF, exhibits a BET area of 5081 m² g⁻¹.[6] | While high porosity can be achieved with phosphonate linkers, the tendency to form dense phases can be a limiting factor.[1][3] The isoreticular design approach is applicable to both, allowing for systematic tuning.[5][7] |
| Synthetic Accessibility | Synthesis of crystalline, porous materials is challenging due to rapid precipitation and the formation of dense phases.[3][8] | Well-established and predictable synthetic routes are available for a vast library of linkers.[5] | The coordination chemistry of phosphonates is more complex due to the multiple binding modes of the three oxygen atoms.[5] |
| Catalytic Activity | Phosphonate MOFs can serve as versatile heterogeneous catalysts with tunable Lewis acidity. A series of 16 isostructural phosphonate MOFs demonstrated high enantioselectivity in various asymmetric reactions.[4] | Carboxylate MOFs are widely used in catalysis, with their activity often tuned through linker functionalization or metal node exchange.[7] | The inherent properties of the phosphonate group can contribute to enhanced catalytic performance and stability in demanding conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and characterization of isostructural phosphonate and carboxylate MOFs.
General Synthesis of Isostructural MOFs
Isostructural MOFs are typically synthesized under solvothermal conditions. A mixture of the metal salt and the respective organic linker (phosphonate or carboxylate) is dissolved in a suitable solvent system, often a mixture of a high-boiling point organic solvent (like N,N-dimethylformamide, DMF) and other co-solvents. The solution is sealed in a vial or an autoclave and heated to a specific temperature for a defined period. After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent, and dried. The synthesis of a new cadmium phosphonate framework bearing the STA-12 network has been demonstrated using a continuous flow reactor under non-solvothermal conditions.[9][10]
Example Synthesis of a Phosphonate MOF (1-Mg/Cr/Mn/Zr series): A mixture of a metal salt (e.g., MgCl₂, CrCl₃, MnCl₂, ZrOCl₂·8H₂O), the phosphono-carboxylate ligand, and a solvent is heated in a sealed vial. The resulting crystals are collected, washed, and activated by heating under vacuum to remove guest molecules.[4]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystal structure and phase purity of the synthesized MOFs. The PXRD patterns of isostructural MOFs should be nearly identical, confirming they share the same framework topology.[4][11]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs. The analysis is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature. The decomposition temperature is a key metric for comparing stability.[4][11]
-
Gas Sorption Analysis (BET Method): Nitrogen or argon adsorption-desorption isotherms are measured at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOFs. This provides a quantitative measure of the material's porosity.[4][6]
-
Chemical Stability Tests: The stability of the MOFs is assessed by exposing them to various chemical environments, such as boiling water, acidic solutions (e.g., HCl), and basic solutions (e.g., NaOH). The structural integrity is then re-examined using PXRD.[4]
Visualizing the Structure-Property Relationship
The choice of linker directly influences the properties of the resulting MOF. This relationship can be visualized as a logical flow.
Caption: Linker choice dictates MOF properties.
Conclusion
The selection between phosphonate and carboxylate linkers for the synthesis of isostructural MOFs presents a trade-off between stability and synthetic ease. Phosphonate-based MOFs offer a clear advantage in terms of thermal and chemical robustness, making them highly suitable for applications in harsh environments, such as catalysis and separations under demanding conditions.[1][2][3] In contrast, the well-established chemistry and predictable assembly of carboxylate linkers have led to a vast library of ultra-porous materials.[5] The isoreticular chemistry concept, which allows for systematic property tuning, is applicable to both linker types, providing a powerful tool for the rational design of functional materials.[5][7] For drug development, the enhanced stability of phosphonate MOFs could be advantageous for controlled release applications, while the extensive portfolio of functionalized carboxylate linkers offers broad opportunities for drug loading and targeted delivery. Ultimately, the optimal choice of linker will depend on the specific performance requirements of the target application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sixteen isostructural phosphonate metal-organic frameworks with controlled Lewis acidity and chemical stability for asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porous Metal Phosphonate Frameworks: Construction and Physical Properties. | Semantic Scholar [semanticscholar.org]
- 9. Flow-synthesis of carboxylate and phosphonate based metal-organic frameworks under non-solvothermal reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Porosity of 3-Phosphonobenzoic Acid MOFs and Alternatives using BET Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the porosity of Metal-Organic Frameworks (MOFs) derived from phosphonic acid ligands, with a focus on 3-Phosphonobenzoic acid, against well-established carboxylate-based MOFs. The primary method for porosity validation discussed is the Brunauer-Emmett-Teller (BET) analysis, a critical technique for characterizing the surface area and pore structure of these advanced materials. This document offers detailed experimental protocols, comparative data, and an overview of alternative characterization methods to assist researchers in selecting and evaluating MOFs for various applications, including drug delivery, catalysis, and gas separation.
Introduction to MOF Porosity and BET Analysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore sizes make them promising candidates for a wide range of applications. The porosity of a MOF, which includes its surface area, pore volume, and pore size distribution, is a critical determinant of its performance.
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of porous materials.[1] It relies on the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the monolayer capacity, from which the total surface area can be derived.[1] For microporous materials like MOFs, specific considerations and consistency criteria should be applied to ensure the accuracy of the obtained BET surface area.[2]
Comparative Porosity Data
While extensive data is available for carboxylate-based MOFs, research on the porosity of MOFs derived specifically from this compound is still emerging. Phosphonate-based MOFs, in general, are known for their high thermal and chemical stability, though they sometimes exhibit lower surface areas compared to their carboxylate counterparts. The following table presents a comparison of the porosity data for a representative phosphonate-based MOF alongside several well-characterized and widely used carboxylate-based MOFs.
| Metal-Organic Framework (MOF) | Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) |
| Phosphonate-Based MOF | |||||
| ICR-12 | Phenylphosphinate & Phenylphosphonate | Fe³⁺ | 396 | Data not available | Microporous |
| Carboxylate-Based MOFs (for comparison) | |||||
| UiO-66 | Terephthalic acid | Zr⁴⁺ | 1000 - 1800 | 0.40 - 0.90 | ~6 |
| MIL-101(Cr) | Terephthalic acid | Cr³⁺ | 3000 - 5500 | 1.2 - 2.0 | 29 and 34 |
| HKUST-1 (Cu-BTC) | 1,3,5-Benzenetricarboxylic acid | Cu²⁺ | 1100 - 2000 | 0.6 - 0.9 | ~9 |
Note: The data presented is a range compiled from various literature sources and can vary depending on the synthesis and activation conditions.
Experimental Protocol: BET Analysis of MOFs
The following is a detailed methodology for performing BET analysis on MOFs, with a focus on best practices for microporous materials.
1. Sample Preparation and Activation:
-
Objective: To remove any guest molecules (e.g., solvents) from the pores of the MOF without causing framework collapse.
-
Procedure:
-
Place 50-100 mg of the synthesized MOF sample into a pre-weighed sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ mbar). The activation temperature and duration are critical and MOF-specific. For many robust MOFs like UiO-66, temperatures between 120 °C and 250 °C for several hours are common. For phosphonate MOFs, a thorough literature review for the specific material is recommended to determine the optimal activation conditions.
-
After activation, cool the sample to room temperature under vacuum and weigh it again to determine the activated sample mass.
-
2. Nitrogen Adsorption Measurement:
-
Instrument: A volumetric gas adsorption analyzer.
-
Adsorptive Gas: High-purity nitrogen (N₂).
-
Analysis Temperature: 77 K (liquid nitrogen bath).
-
Procedure:
-
Transfer the sample tube containing the activated MOF to the analysis port of the instrument.
-
Immerse the sample tube in a liquid nitrogen dewar.
-
Perform a free-space measurement (to determine the void volume in the sample tube).
-
Start the nitrogen adsorption measurement. The instrument will incrementally dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure. A sufficient number of data points should be collected in the low relative pressure (P/P₀) region (typically from 10⁻⁷ to 0.1) to accurately characterize micropores. The analysis is typically run up to a relative pressure of ~0.995.
-
3. Data Analysis:
-
BET Surface Area Calculation:
-
Apply the BET equation to the adsorption data in the appropriate relative pressure range. For microporous MOFs, this range is typically lower than for mesoporous materials, often between P/P₀ = 0.005 and 0.05.
-
It is crucial to apply the "Rouquerol criteria" to ensure the validity of the chosen pressure range:
-
The BET plot should be linear with a positive C constant.
-
The term V_ads(1 - P/P₀) should continuously increase with P/P₀ in the selected range.
-
The monolayer capacity should be calculated within the selected linear range.
-
-
-
Pore Volume Determination: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: The pore size distribution can be calculated from the adsorption isotherm using methods such as Density Functional Theory (DFT) or by applying models like the Horvath-Kawazoe (HK) method for micropores.
Alternative Porosity Validation Methods
While BET analysis is a standard technique, a comprehensive understanding of a MOF's porosity often requires complementary methods.
-
Grand Canonical Monte Carlo (GCMC) Simulations: Computational methods that can predict gas adsorption isotherms and porosity characteristics based on the MOF's crystal structure.[1] GCMC can provide a theoretical benchmark to compare with experimental results.
-
Geometric Surface Area Calculation: The accessible surface area can be calculated directly from the crystallographic information of the MOF. This provides a theoretical maximum surface area.
-
Positron Annihilation Lifetime Spectroscopy (PALS): A technique that can probe the local free volume and pore structure, providing information on pore dimensions and their distribution.
-
Mercury Porosimetry: Suitable for analyzing macropores and larger mesopores, but generally not applicable to the microporous structure of most MOFs due to the high pressures required which can damage the framework.
-
Small-Angle X-ray Scattering (SAXS): Can provide information about the size, shape, and distribution of pores and particles.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in validating MOF porosity, the following diagrams illustrate the experimental workflow for BET analysis and a logical comparison of different porosity characterization methods.
Caption: Experimental workflow for validating MOF porosity using BET analysis.
Caption: Comparison of methods for MOF porosity characterization.
Conclusion
The validation of porosity is a cornerstone of MOF characterization, with BET analysis serving as a fundamental and indispensable tool. While this compound MOFs represent a promising subclass with enhanced stability, the available data on their porosity is still developing. This guide provides a framework for researchers to approach the porosity analysis of these novel materials by offering a robust experimental protocol for BET analysis, comparative data from well-established MOFs, and an overview of complementary characterization techniques. A multi-faceted approach, combining experimental measurements with computational modeling, will ultimately provide the most comprehensive understanding of the porous architecture of these advanced materials, paving the way for their successful implementation in a variety of scientific and industrial applications.
References
The Impact of Organic Linkers on the Luminescent Properties of Metal-Organic Frameworks: A Comparative Guide
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential in various applications, including sensing, catalysis, and drug delivery. Their luminescent properties, in particular, have garnered substantial interest. The luminescence in MOFs can originate from the metal nodes, the organic linkers, or guest molecules encapsulated within the pores. The ability to tune these properties by modifying the organic linker offers a powerful strategy for designing materials with tailored optical characteristics. This guide provides a comparative analysis of the luminescent properties of isoreticular MOFs, focusing on the well-studied UiO-66 family, to elucidate the profound impact of linker functionalization on their photoluminescence.
The UiO-66 framework, constructed from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional stability. By introducing various functional groups onto the BDC linker, the electronic structure and, consequently, the luminescent behavior of the resulting MOFs can be precisely controlled. This comparison will focus on the parent UiO-66 and its derivatives functionalized with electron-donating (e.g., -NH₂, -OH) and electron-withdrawing (e.g., -NO₂, -Br, -F) groups.
Comparative Analysis of Luminescent Properties
The introduction of different functional groups onto the organic linker in an isoreticular MOF series significantly influences their luminescent properties, including emission wavelength, quantum yield, and fluorescence lifetime. The following table summarizes the key photoluminescent data for a series of functionalized UiO-66 and Tb-UiO-66 MOFs.
| MOF | Linker Functional Group | Emission Maxima (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference |
| UiO-66 | -H (Terephthalic acid) | ~355 | - | - | |
| UiO-66-NH₂ | -NH₂ (2-Aminoterephthalic acid) | ~430 | - | - | [1] |
| Tb-UiO-66 | -H (Terephthalic acid) | 545 | 6-31% | - | [2] |
| Tb-UiO-66-F | -F (2-Fluoroterephthalic acid) | 545 | ~31% | - | [2] |
| Tb-UiO-66-Br | -Br (2-Bromoterephthalic acid) | 545 | ~25% | - | [2] |
| Tb-UiO-66-(OH)₂ | -OH (2,5-Dihydroxyterephthalic acid) | 545 | Emission not observed | - | [2] |
| Tb-UiO-66-NH₂ | -NH₂ (2-Aminoterephthalic acid) | Emission not observed | - | - | [2] |
Note: The luminescent properties of MOFs can be highly sensitive to the presence of guest molecules and the activation state of the material. The data presented here are for the activated MOFs as reported in the respective literature. A dash (-) indicates that the data was not reported in the cited source. The emission of Tb-based MOFs is characteristic of the Tb³⁺ ion, and the linker's role is primarily as an antenna to absorb and transfer energy to the metal center.
Experimental Protocols
General Synthesis of Functionalized UiO-66 MOFs
The synthesis of UiO-66 and its functionalized derivatives is typically carried out via a solvothermal method.
-
Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) is dissolved in N,N-dimethylformamide (DMF) in a reaction vessel.
-
Linker Solution Preparation: The desired functionalized terephthalic acid linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂) is dissolved in DMF, sometimes with the addition of a modulator such as acetic acid or hydrochloric acid to control the crystallite size and defect density.[1]
-
Reaction: The metal precursor solution is added to the linker solution. The mixture is then sealed in a Teflon-lined autoclave or a microwave reactor.
-
Heating: The reaction vessel is heated to a specific temperature (typically 100-150 °C) for a designated period (e.g., 1-24 hours).[1][3]
-
Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation. The product is then washed extensively with DMF and a solvent with a lower boiling point, such as ethanol or methanol, to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for subsequent applications.
Photoluminescence Spectroscopy
-
Steady-State Photoluminescence Measurements: Solid-state photoluminescence spectra are recorded using a spectrofluorometer equipped with a solid-sample holder.[4]
-
Excitation and Emission Spectra: Excitation and emission spectra are collected to determine the optimal excitation wavelength and the emission maxima. For functionalized UiO-66, the excitation is typically in the UV region (e.g., 300-380 nm).
-
-
Photoluminescent Quantum Yield (PLQY) Measurement: The absolute PLQY is determined using an integrating sphere coupled to the spectrofluorometer.[4][5]
-
The integrating sphere captures all emitted and scattered light from the sample.
-
Measurements are taken of the sample's emission and the scatter of the excitation light, as well as the same for a blank (e.g., BaSO₄).
-
The PLQY is calculated by comparing the number of photons emitted by the sample to the number of photons absorbed.
-
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy: Fluorescence decay lifetimes are measured using time-correlated single-photon counting (TCSPC).[2][4]
-
The sample is excited by a pulsed laser source (e.g., a picosecond pulsed laser diode) at the appropriate wavelength.
-
The decay of the fluorescence intensity over time is recorded, and the data is fitted to an exponential decay model to determine the fluorescence lifetime (τ).
-
Mechanisms of Luminescence Modulation by Linker Functionalization
The electronic nature of the functional groups on the organic linkers plays a crucial role in determining the luminescent properties of the MOFs. These effects can be broadly categorized as influencing linker-based emission or modulating the efficiency of energy transfer in the case of lanthanide-based MOFs.
Diagram of Luminescence Mechanisms in MOFs
Caption: Mechanisms of luminescence in MOFs.
Electron-donating groups (like -NH₂ and -OH) tend to increase the energy of the highest occupied molecular orbital (HOMO) of the linker, leading to a red-shift in the emission spectrum.[2] Conversely, electron-withdrawing groups (like -NO₂, -F, and -Br) can lower the HOMO energy, potentially leading to a blue-shift or influencing the efficiency of charge transfer processes.[2] In the case of lanthanide MOFs such as Tb-UiO-66, the linker acts as an "antenna," absorbing excitation energy and transferring it to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer is highly dependent on the energy levels of the linker's excited states, which are tuned by the functional groups.[2] For efficient energy transfer to Tb³⁺, the triplet state energy of the linker should be appropriately positioned above the emissive level of the ion. Linkers with low-lying triplet states, such as those with -NH₂ or -OH groups in the Tb-UiO-66 series, can lead to quenching of the lanthanide emission.[2]
Experimental Workflow
The following diagram illustrates the typical workflow for the comparative study of the luminescent properties of MOFs with different linkers.
Caption: Experimental workflow for comparative study.
Conclusion
The functionalization of organic linkers provides a powerful and rational approach to fine-tune the luminescent properties of MOFs. As demonstrated with the UiO-66 family, the introduction of different substituents can systematically alter the emission wavelength, quantum yield, and energy transfer efficiency. This tunability is critical for the development of advanced functional materials for applications in chemical sensing, bio-imaging, and solid-state lighting. Future research will likely focus on the development of multi-functional linkers to create MOFs with complex and programmable luminescent responses.
References
Cross-Validation of Analytical Techniques for 3-Phosphonobenzoic Acid Characterization
A comparative guide to the cross-validation of analytical techniques for the characterization of 3-Phosphonobenzoic acid is essential for researchers, scientists, and drug development professionals. This document provides an objective comparison of various analytical methods, supported by experimental data and detailed protocols, to ensure accurate and reliable characterization of this compound.
The accurate characterization and quantification of this compound (3-PBA) are critical in pharmaceutical development and quality control. Cross-validation, the process of corroborating results from two or more independent analytical techniques, provides a high degree of confidence in the data. This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of 3-PBA.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the quantitative performance of the most common analytical techniques for the characterization of aromatic phosphonic acids. The data is indicative and compiled from studies on similar compounds.
| Technique | Instrumentation | Sample Preparation | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Key Advantages |
| RP-HPLC-UV | Reverse-Phase High-Performance Liquid Chromatograph with UV detector | Dilution in a suitable solvent mixture | ~0.005 mg/mL | > 0.999 | 89.54–101.91 | Fast analysis time and wide availability. |
| GC-MS | Gas Chromatograph coupled to a Mass Spectrometer | Solid-Phase Extraction (SPE) and derivatization | 6-44 ng/L | Not specified | 71-94 | High sensitivity for trace analysis.[1] |
| LC-MS/MS | Liquid Chromatograph with tandem Mass Spectrometer | QuPPe (Quick Polar Pesticides) extraction | < 0.1 mg/kg | > 0.99 | 90-110 | High selectivity and sensitivity for complex matrices. |
| ¹H and ³¹P NMR | Nuclear Magnetic Resonance Spectrometer | Dissolution in a deuterated solvent | Not typically used for quantification at trace levels | Not applicable | Not applicable | Provides detailed structural information and is non-destructive. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of 3-PBA in bulk materials and simple formulations.
-
Instrumentation: Agilent 1100 series HPLC or equivalent, with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 25:75 v/v) containing 0.1% phosphoric acid to ensure the analyte is in a single ionic form.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 3-PBA (typically around 230-280 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration. Filter through a 0.45 µm syringe filter before injection.
-
Calibration: Prepare a series of standard solutions of 3-PBA of known concentrations and inject them to construct a calibration curve.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of 3-PBA, derivatization is necessary for GC-MS analysis. This method offers high sensitivity.
-
Instrumentation: Agilent 7890A GC coupled to a 5975C MSD or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[1]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized 3-PBA.
-
Sample Preparation and Derivatization:
-
Extract 3-PBA from the sample matrix using Solid-Phase Extraction (SPE).
-
Evaporate the eluate to dryness.
-
Add a derivatizing agent such as BF₃·MeOH and heat to form the methyl ester of the phosphonic acid and carboxylic acid groups.[1]
-
Reconstitute the derivatized sample in a suitable solvent for injection.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of 3-PBA. Both ¹H and ³¹P NMR are highly informative.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H NMR Acquisition: Acquire the proton spectrum to observe the signals corresponding to the aromatic protons. The chemical shifts and coupling constants will be characteristic of the 3-substituted benzene ring.
-
³¹P NMR Acquisition: Acquire the phosphorus-31 spectrum. A single peak will confirm the presence of the phosphonic acid group, and its chemical shift will be indicative of its chemical environment.
Mandatory Visualization
The following diagrams illustrate the cross-validation workflow and an example of an experimental workflow for HPLC analysis.
Caption: Cross-validation workflow for 3-PBA characterization.
Caption: Experimental workflow for HPLC analysis of 3-PBA.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Phosphonobenzoic Acid
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 3-Phosphonobenzoic acid, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is corrosive and can cause severe skin burns and eye damage. Always consult the specific Safety Data Sheet (SDS) for the most detailed handling instructions.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through an approved waste disposal plant.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a compatible, sealable container for waste collection.
-
Ensure the container is properly closed to prevent spills or the release of dust.
-
-
Collection of Contaminated Materials:
-
Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with this compound should be considered contaminated and placed in the designated waste container.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the waste.
-
Provide them with the accurate chemical name and any other required information from the Safety Data Sheet.
-
Spill Management:
In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel. The general procedure for a solid chemical spill involves:
-
Containment: Prevent the spread of the dust.
-
Cleanup: Carefully sweep or scoop the spilled material into a suitable container for disposal. Avoid creating dust.
-
Decontamination: Clean the spill area as recommended by your institution's safety protocols.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the manufacturer's Safety Data Sheet (SDS) for complete and accurate information.
References
Personal protective equipment for handling 3-Phosphonobenzoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Phosphonobenzoic acid. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Scenario | Required Personal Protective Equipment |
| Handling Solid (Powder) | - Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1] - Eye Protection: Tightly fitting safety goggles.[1][2] - Respiratory Protection: NIOSH-approved respirator (e.g., N95) if handling large quantities or if dust is generated. - Body Protection: Lab coat or chemical-resistant apron.[3] |
| Handling Solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile, butyl rubber).[1] - Eye Protection: Tightly fitting safety goggles and a face shield to protect against splashes.[3][4] - Body Protection: Lab coat or chemical-resistant apron.[3] |
| Weighing and Transferring | - Gloves: Chemical-resistant gloves. - Eye Protection: Tightly fitting safety goggles. - Respiratory Protection: Use of a chemical fume hood or a ventilated balance enclosure is strongly recommended to minimize inhalation of airborne particles. |
| Emergency (Spill) | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Tightly fitting safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic acids and dusts. - Body Protection: Chemical-resistant suit or apron and boots. |
Operational Plan: Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | 1. Collect in a clearly labeled, sealed, and compatible waste container.[2] 2. The label should include "Hazardous Waste," the chemical name, and associated hazards (e.g., Corrosive, Irritant). 3. Store in a designated satellite accumulation area away from incompatible materials. 4. Arrange for pickup and disposal by your institution's EHS department. |
| Solutions of this compound | 1. Collect in a labeled, sealed, and compatible liquid waste container. Do not overfill. 2. The label must identify all components of the solution. 3. Due to its acidic nature, do not mix with incompatible waste streams (e.g., bases, oxidizers).[3] 4. Dispose of through your institution's hazardous waste program. |
| Contaminated Labware (e.g., gloves, weigh boats, pipette tips) | 1. Collect all solid contaminated waste in a designated, labeled hazardous waste bag or container.[5] 2. Do not dispose of in regular trash. 3. Arrange for disposal through the institutional EHS department. |
| Spill Cleanup Material | 1. Collect all absorbent materials and contaminated debris from a spill cleanup. 2. Place in a sealed, labeled hazardous waste container. 3. Manage as hazardous waste and arrange for EHS pickup. |
Important Considerations:
-
Neutralization: While neutralization is a common method for treating acidic waste, it should only be performed by trained personnel and in accordance with institutional guidelines. The reaction can be exothermic, and the resulting salt may still be considered hazardous.
-
Drain Disposal: Do not dispose of this compound or its solutions down the drain.[2] This can harm aquatic life and damage plumbing.[1]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[1][6] Rinse mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention. |
The following diagram illustrates the decision-making process for PPE selection.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
